19-Iodocholesterol 3-acetate
描述
属性
IUPAC Name |
[(3S,8S,9S,10S,13R,14S,17R)-10-(iodomethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H47IO2/c1-19(2)7-6-8-20(3)25-11-12-26-24-10-9-22-17-23(32-21(4)31)13-16-29(22,18-30)27(24)14-15-28(25,26)5/h9,19-20,23-27H,6-8,10-18H2,1-5H3/t20-,23+,24+,25-,26+,27+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQSCLBKGHGMFF-KVHJHAPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)CI)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)CI)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963406 | |
| Record name | 19-Iodocholest-5-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4561-90-4 | |
| Record name | 19-Iodocholesterol 3-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004561904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19-Iodocholest-5-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 19-Iodocholesterol 3-acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 19-iodocholesterol 3-acetate, a key compound in pharmaceutical research, particularly in the development of imaging agents for adrenal gland disorders. This document details the synthetic pathway, experimental protocols, and analytical characterization of the target molecule and its intermediates.
Introduction
This compound is a derivative of cholesterol that has been investigated primarily for its potential as a radiolabeled tracer for adrenal scintigraphy, a diagnostic imaging technique used to evaluate the function and structure of the adrenal glands. The introduction of an iodine atom at the C-19 position allows for the incorporation of a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I), enabling the visualization of the adrenal cortex. The 3-acetate group is often introduced to modify the lipophilicity and pharmacokinetic properties of the parent compound, 19-iodocholesterol. This guide focuses on the chemical synthesis and detailed characterization of the non-radioactive form of this compound, which serves as a crucial reference standard and precursor for radiolabeling.
Synthetic Pathway
The synthesis of this compound is a multi-step process that begins with the commercially available 19-hydroxycholesterol. The overall synthetic scheme involves three key transformations:
-
Acetylation of the 3β-hydroxyl group of 19-hydroxycholesterol to yield cholest-5-ene-3β,19-diol 3-acetate.
-
Tosylation of the primary 19-hydroxyl group of the acetate intermediate to form 19-tosyloxycholest-5-en-3β-ol 3-acetate.
-
Nucleophilic substitution of the tosylate group with iodide to afford the final product, this compound.
This synthetic route is a well-established method for the introduction of a leaving group at the C-19 position, facilitating the subsequent introduction of the iodine atom.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (60-120 mesh).
Synthesis of Cholest-5-ene-3β,19-diol 3-acetate (Intermediate I)
-
To a solution of 19-hydroxycholesterol in pyridine, add acetic anhydride.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure cholest-5-ene-3β,19-diol 3-acetate.
Synthesis of 19-Tosyloxycholest-5-en-3β-ol 3-acetate (Intermediate II)
-
Dissolve cholest-5-ene-3β,19-diol 3-acetate in anhydrous pyridine and cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the cooled solution.
-
Allow the reaction mixture to stir at a low temperature (e.g., 0-5 °C) for several hours and then let it stand at room temperature overnight.
-
Quench the reaction by adding cold water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic extract with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
The resulting crude 19-tosyloxycholest-5-en-3β-ol 3-acetate can be purified by recrystallization from a suitable solvent system (e.g., acetone-water).
Synthesis of this compound (Final Product)
-
Dissolve 19-tosyloxycholest-5-en-3β-ol 3-acetate in a suitable solvent such as acetone or methyl ethyl ketone.
-
Add a significant molar excess of sodium iodide.
-
Reflux the reaction mixture for an extended period (e.g., 12-24 hours) until TLC analysis indicates the complete consumption of the starting material.
-
After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium tosylate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford this compound as a solid.
Data Presentation
The following tables summarize the key quantitative data for this compound and its synthetic intermediates.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 19-Hydroxycholesterol | C₂₇H₄₆O₂ | 402.66 | 507-73-3 |
| Cholest-5-ene-3β,19-diol 3-acetate | C₂₉H₄₈O₃ | 444.69 | 750-59-4 |
| 19-Tosyloxycholest-5-en-3β-ol 3-acetate | C₃₆H₅₄O₅S | 598.88 | 40693-76-9 |
| This compound | C₂₉H₄₇IO₂ | 554.59 | 4561-90-4 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |
| This compound | Data not available in the searched literature. | Data not available in the searched literature. | Expected M⁺ at 554.26 |
| Cholest-5-ene-3β,19-diol 3-acetate | Data not available in the searched literature. | Data not available in the searched literature. | Expected M⁺ at 444.36 |
| 19-Tosyloxycholest-5-en-3β-ol 3-acetate | Data not available in the searched literature. | Data not available in the searched literature. | Expected M⁺ at 598.37 |
Note: Specific, experimentally determined NMR and MS data for this compound and its direct precursors were not available in the public domain literature searched for this guide. The expected mass spectrometry values are calculated based on the molecular formulas.
Visualization of Workflows
Synthetic Pathway Diagram
Caption: Synthetic route to this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for synthesis and characterization.
Conclusion
This technical guide outlines the synthesis and characterization of this compound. The provided experimental protocols offer a detailed methodology for the preparation of this compound, which is of significant interest in the field of medicinal chemistry and drug development. While the general synthetic pathway is well-documented, a notable gap exists in the publicly available, detailed spectroscopic data for the final product and its key intermediates. Further research and publication of this characterization data would be highly beneficial to the scientific community. The diagrams included provide a clear visual representation of the synthetic strategy and the overall experimental process, serving as a valuable resource for researchers in this area.
An In-depth Technical Guide to 19-Iodocholesterol 3-acetate: Physicochemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
19-Iodocholesterol 3-acetate is a pivotal derivative of cholesterol, primarily recognized for its application as a radiopharmaceutical agent in adrenal gland imaging. This technical guide provides a comprehensive overview of its physicochemical properties, supported by available experimental data and estimations from closely related compounds. Furthermore, this document outlines a putative synthesis pathway, purification methodologies, and delves into its mechanism of action in the context of adrenal steroidogenesis. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Physicochemical Properties
The physicochemical characteristics of this compound are fundamental to its handling, formulation, and biological activity. While specific experimental data for some properties are not widely published, a combination of available information and data from analogous compounds provides a robust profile.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₂₉H₄₆IO₂ | [1][2] |
| Molecular Weight | 553.58 g/mol | [1][2] |
| Melting Point | Estimated: 112-114 °C | Based on the melting point of the closely related compound, cholesteryl acetate.[3] |
| Boiling Point | Estimated: > 500 °C | Based on the boiling point of 19-Iodocholesterol (538.1°C at 760 mmHg).[4] |
| Solubility | Soluble in chlorinated solvents (e.g., chloroform, dichloromethane), ethers, and to a lesser extent in alcohols (e.g., ethanol). | Qualitative assessment based on the general solubility of cholesterol and its esters. Specific quantitative data is not readily available. |
| Appearance | White to off-white solid | General appearance of cholesterol derivatives. |
| Storage Temperature | -20°C |
Experimental Protocols
Synthesis of this compound
Step 1: Acetylation of 19-Hydroxycholesterol
This step involves the selective acetylation of the 3β-hydroxyl group of 19-hydroxycholesterol to yield 19-hydroxycholesterol 3-acetate.
-
Materials: 19-hydroxycholesterol, acetic anhydride, pyridine.
-
Procedure:
-
Dissolve 19-hydroxycholesterol in anhydrous pyridine.
-
Add acetic anhydride dropwise to the solution at 0°C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 19-hydroxycholesterol 3-acetate.
-
Step 2: Iodination of 19-Hydroxycholesterol 3-acetate
This step involves the conversion of the 19-hydroxyl group to an iodo group, a reaction commonly achieved using reagents like triphenylphosphine and iodine (Appel reaction) or via a tosylate intermediate followed by nucleophilic substitution with iodide.
-
Materials: 19-hydroxycholesterol 3-acetate, triphenylphosphine, iodine, dichloromethane.
-
Procedure (Appel Reaction):
-
Dissolve 19-hydroxycholesterol 3-acetate and triphenylphosphine in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C and add a solution of iodine in dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for several hours, monitoring by TLC.
-
After completion, wash the reaction mixture with a saturated solution of sodium thiosulfate to remove excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Purification
Purification of the final product is crucial to remove unreacted starting materials and by-products.
-
Technique: Silica gel column chromatography.
-
Eluent System: A gradient of ethyl acetate in hexane is a common choice for separating steroids of varying polarity. The exact ratio would be determined by preliminary TLC analysis.
-
Procedure:
-
Prepare a silica gel column packed in the initial, low-polarity eluent.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include characteristic peaks for the steroidal backbone protons, a singlet for the acetate methyl protons around δ 2.0 ppm, and signals corresponding to the protons of the iodomethyl group at the C-19 position.
-
¹³C NMR: The spectrum would show distinct signals for all 29 carbon atoms, including the carbonyl carbon of the acetate group (around δ 170 ppm) and the carbon of the iodomethyl group.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 553.58).
-
Characteristic fragmentation patterns for sterols would be expected, including the loss of the acetate group, the iodine atom, and cleavage of the side chain.
-
Mechanism of Action and Biological Significance
This compound, particularly in its radiolabeled form (e.g., with ¹³¹I or ¹²⁵I), serves as a crucial diagnostic agent for adrenal gland disorders. Its mechanism of action is intrinsically linked to the adrenal cortex's high demand for cholesterol, the precursor for steroid hormone synthesis.
Cellular Uptake in the Adrenal Cortex
The adrenal cortex actively sequesters cholesterol from circulating lipoproteins to sustain steroidogenesis. The uptake of 19-Iodocholesterol, and by extension its 3-acetate derivative, is believed to follow the same physiological pathways as native cholesterol.
-
Low-Density Lipoprotein (LDL) Receptor-Mediated Endocytosis: The primary mechanism for cholesterol uptake in the adrenal glands is through the binding of LDL particles to their receptors on the surface of adrenocortical cells, followed by internalization of the receptor-ligand complex.
-
High-Density Lipoprotein (HDL) Scavenger Receptor Class B Type I (SR-BI): This receptor facilitates the selective uptake of cholesteryl esters from HDL particles without the internalization of the entire lipoprotein.
Once inside the adrenal cortical cells, the acetate group of this compound is likely hydrolyzed by intracellular esterases to yield 19-Iodocholesterol. This free form is then utilized in a manner analogous to cholesterol, becoming trapped within the cell.
Caption: Cellular uptake and processing of this compound in the adrenal cortex.
Role in Adrenal Steroidogenesis
Cholesterol is the fundamental precursor for the synthesis of all steroid hormones in the adrenal cortex, including glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), and adrenal androgens. The enzymatic cascade of steroidogenesis occurs within the mitochondria and endoplasmic reticulum of adrenocortical cells.
While 19-Iodocholesterol is a structural analog of cholesterol, the presence of the bulky iodine atom at the C-19 position is thought to hinder its efficient conversion into downstream steroid hormones by the steroidogenic enzymes. This metabolic trapping is advantageous for imaging purposes, as the radiolabeled compound accumulates in the adrenal tissue, allowing for visualization by scintigraphy.
There is no direct evidence to suggest that this compound actively participates in or modulates any specific signaling pathways. Its primary role is that of a tracer that reflects the functional status of the adrenal cortex based on its cholesterol uptake activity. For instance, hyperfunctioning adrenal adenomas, which exhibit increased cholesterol uptake for steroid overproduction, will show enhanced accumulation of radiolabeled 19-Iodocholesterol.
Caption: Simplified overview of the adrenal steroidogenesis pathway.
Conclusion
This compound remains a compound of significant interest, particularly in the realm of diagnostic medicine. While a complete, publicly available dataset of all its physicochemical properties and a detailed synthesis protocol are somewhat limited, this guide consolidates the existing knowledge and provides scientifically grounded estimations and methodologies. A deeper understanding of its properties and synthesis is crucial for the continued development and application of this and similar molecules in targeting the adrenal cortex for both diagnostic and potentially therapeutic purposes. Further research to elucidate its precise interactions with adrenal cell components and to fully characterize its physical and chemical behavior is warranted.
References
The Adrenocortical Uptake and Action of 19-Iodocholesterol 3-Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Iodocholesterol and its more stable and widely used derivative, 6β-iodomethyl-19-norcholesterol (NP-59), are radiolabeled cholesterol analogs pivotal in the functional imaging of the adrenal cortex. This technical guide provides a comprehensive overview of the mechanism of action of 19-iodocholesterol 3-acetate in adrenal tissue, detailing its journey from systemic circulation to its role as a tracer of steroidogenic activity. The document summarizes key quantitative data, outlines experimental protocols, and visualizes the intricate molecular pathways involved.
Core Mechanism of Action
The fundamental principle behind the utility of 19-iodocholesterol as an adrenal imaging agent lies in its mimicry of native cholesterol, the essential precursor for all steroid hormones synthesized in the adrenal cortex. The mechanism can be dissected into several key stages: systemic transport, cellular uptake, intracellular processing, and its ultimate fate within the adrenocortical cells.
Systemic Transport and Cellular Uptake
19-Iodocholesterol, upon intravenous administration, binds to low-density lipoproteins (LDL) in the bloodstream.[1][2] This LDL-radioligand complex circulates and targets tissues expressing high levels of LDL receptors, with the adrenal cortex being a primary site due to its high demand for cholesterol for steroidogenesis.[2][3][4] The uptake into adrenocortical cells is a receptor-mediated endocytotic process.[5][6]
The uptake of NP-59 is significantly influenced by the endocrine status of the adrenal gland. Adrenocorticotropic hormone (ACTH) stimulates the uptake of the tracer, while dexamethasone, a synthetic glucocorticoid, suppresses it.[1][7] This physiological regulation is the basis for suppression and stimulation tests in adrenal scintigraphy, allowing for the differentiation between ACTH-dependent and independent adrenal function.[8]
Intracellular Trafficking and Fate
Following endocytosis, the LDL-19-iodocholesterol complex is trafficked to lysosomes, where the lipoprotein is degraded, releasing the iodocholesterol molecule.[5] Unlike native cholesterol, which is a substrate for steroidogenic enzymes, 19-iodocholesterol is primarily esterified by acyl-CoA:cholesterol acyltransferase (ACAT) and stored in intracellular lipid droplets.[2] It is not significantly metabolized or incorporated into steroid hormones.[2] This intracellular trapping is a key feature that allows for its accumulation and subsequent imaging.
The retention of 19-iodocholesterol within the adrenal cortex is prolonged, enabling imaging several days post-injection.[9] The intensity of its uptake is a direct reflection of the metabolic activity and cholesterol demand of the adrenal tissue, making it a valuable tool for identifying hyperfunctioning adenomas and hyperplasias.[3][10]
Quantitative Data
The following tables summarize the available quantitative data regarding the uptake and distribution of radiolabeled cholesterol analogs in adrenal tissue.
| Parameter | Value | Species | Reference |
| Adrenal Uptake (% of Administered Dose) | |||
| NP-59 (Normal Subjects) | 0.075% - 0.26% (mean 0.16%) | Human | [1] |
| Comparative Adrenal Uptake | |||
| NP-59 vs. 19-Iodocholesterol | 5 times higher concentration | Dogs | [11] |
| 6-Iodomethylnorcholesterol vs. 19-Iodocholesterol | 18 times more accumulation at 24 hr | Rat | |
| 6-Iodomethylnorcholesterol vs. 19-Iodocholesterol | 50 times more accumulation at 72 hr | Rat | |
| Semi-Quantitative Analysis in Primary Aldosteronism (Median [25th-75th percentile]) | |||
| Adrenal to Liver Ratio (ALR) | 2.205 [1.69–2.98] | Human | [10] |
| Contralateral Adrenal to Liver Ratio (CON) | 1.325 [1.14–1.83] | Human | [10] |
Experimental Protocols
Adrenal Scintigraphy with NP-59 (Dexamethasone Suppression)
This protocol is a standard clinical procedure for the functional imaging of the adrenal cortex, particularly in the investigation of primary aldosteronism and Cushing's syndrome.
1. Patient Preparation:
-
Dexamethasone Suppression: Oral dexamethasone (e.g., 4 mg/day in divided doses) is administered for 7 days prior to and 5 days after the injection of NP-59. This suppresses ACTH-dependent uptake in normal adrenal tissue, enhancing the visualization of autonomous adrenal function.[12]
-
Thyroid Blockade: To prevent the uptake of free 131I by the thyroid gland, Lugol's solution (e.g., 1 ml diluted daily) is administered for 10 days, starting 2 days before the radiotracer injection.[12]
-
Medication Review: Certain medications that can interfere with adrenal function (e.g., spironolactone, diuretics) may need to be discontinued prior to the study.[10]
2. Radiopharmaceutical Administration:
-
A dose of 37 MBq (1 mCi) of 131I-6β-iodomethyl-19-norcholesterol (NP-59) is administered intravenously.[5][12]
3. Imaging:
-
Planar anterior and posterior images of the adrenal glands are acquired at multiple time points, typically on days 3, 4, and 5 post-injection.[5]
-
Single-photon emission computed tomography (SPECT) or SPECT/CT imaging can be performed to improve localization and differentiate adrenal from extra-adrenal activity.[10][12]
4. Data Analysis:
-
Visual assessment of the images is performed to identify unilateral or bilateral adrenal uptake. Early visualization (before day 5) is indicative of adrenal hyperfunction.[1]
-
Semi-quantitative analysis can be performed by calculating the ratio of tracer uptake in the adrenal gland to that in a background region, such as the liver (Adrenal-to-Liver Ratio, ALR).[10]
Visualizations
Signaling Pathway: ACTH-Stimulated Cholesterol Uptake
The following diagram illustrates the signaling cascade initiated by ACTH binding to its receptor on adrenocortical cells, leading to increased cholesterol uptake and steroidogenesis.
Caption: ACTH signaling cascade in adrenocortical cells.
Experimental Workflow: LDL-Mediated Uptake of 19-Iodocholesterol
This diagram outlines the key steps in the uptake and intracellular processing of 19-Iodocholesterol via the LDL receptor pathway.
Caption: LDL-mediated uptake of 19-Iodocholesterol.
Logical Relationship: Steroidogenesis Pathway
This diagram shows the simplified enzymatic conversion of cholesterol into major adrenal steroid hormones. 19-Iodocholesterol acts as a tracer of the initial cholesterol uptake but is not a significant substrate for these enzymes.
Caption: Simplified adrenal steroidogenesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Radiation dosimetry of 131I-19-iodocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cholesterol Availability and Adrenal Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new and superior adrenal scanning agent, NP-59 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LDL–cholesterol transport to the endoplasmic reticulum: current concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualization of nonfunctioning adrenal adenomas with iodocholesterol: possible relationship to subcellular distribution of tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. graphviz.org [graphviz.org]
- 10. Adrenal cholesterol: localization by electron-microscope autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new and superior adrenal imaging agent, 131I-6beta-iodomethyl-19-nor-cholesterol (NP-59): evaluation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Evolution of Adrenal Imaging: A Technical Guide to Iodocholesterol Compounds
For Researchers, Scientists, and Drug Development Professionals
The non-invasive imaging of adrenal cortex function has been a critical tool in endocrinology for decades, enabling the diagnosis and differentiation of various adrenal disorders. At the heart of this capability lies a class of compounds known as iodocholesterols, radiolabeled cholesterol analogs that trace the uptake and utilization of cholesterol by the adrenal glands. This technical guide provides an in-depth exploration of the historical development, experimental protocols, and underlying biological pathways related to these essential imaging agents.
A Historical Journey: From 19-Iodocholesterol to Advanced Analogs
The story of iodocholesterol imaging agents begins in the 1970s with the development of 19-iodocholesterol [1]. Recognizing that cholesterol is the essential precursor for steroid hormone synthesis in the adrenal cortex, researchers synthesized a cholesterol molecule labeled with a radioactive iodine isotope. This pioneering work allowed for the first functional visualization of the adrenal glands.
However, early clinical experience revealed limitations. A significant breakthrough came with the synthesis of 6β-iodomethyl-19-nor-cholesterol (NP-59) [1][2]. A thermal rearrangement during the synthesis of 19-iodocholesterol led to the discovery of this impurity, which demonstrated remarkably superior adrenal uptake compared to its predecessor[1][2]. NP-59 became the gold standard for adrenal scintigraphy for many years, offering improved image quality and diagnostic accuracy in conditions such as primary aldosteronism and Cushing's syndrome[1][3].
Despite its success, the use of iodine-131 (¹³¹I) in NP-59 presented challenges, including poor image resolution and a relatively high radiation dose to the patient. This spurred the recent development of a fluorinated analog, ¹⁸F-FNP-59 , for use with Positron Emission Tomography (PET)[1][4]. This next-generation tracer promises higher resolution images with a significantly lower radiation burden, potentially expanding the clinical utility of functional adrenal imaging[1][4].
Quantitative Data Summary
The following tables summarize key quantitative data for the different generations of iodocholesterol imaging agents, providing a comparative overview of their performance characteristics.
Table 1: Biodistribution of Iodocholesterol Compounds in Animal Models
| Compound | Species | Organ | % Injected Dose/gram (mean ± SD) | Time Post-Injection | Reference |
| ¹³¹I-NP-59 | Rat | Adrenal | 25.5 ± 4.5 | 2 days | F.A.S.E.B. Journal, 1977 |
| ¹³¹I-NP-59 | Dog | Adrenal | 1.88 ± 0.39 | 2 days | Journal of Nuclear Medicine, 1977 |
| ¹⁸F-FNP-59 | Rat | Adrenal | ~1.5 | 6 hours | Journal of Nuclear Medicine, 2022 |
| ¹⁸F-FNP-59 | Rabbit | Adrenal | ~0.1 | 4 hours | Journal of Nuclear Medicine, 2022 |
Table 2: Comparative Imaging Characteristics of Iodocholesterol Compounds in Humans
| Compound | Imaging Modality | Key Characteristic | Value | Clinical Context | Reference |
| ¹³¹I-NP-59 | Scintigraphy/SPECT | Adrenal-to-Liver Ratio | 1.1 - 1.6 (normal) | Dexamethasone suppression | Journal of Nuclear Medicine, 2022 |
| ¹³¹I-NP-59 | Scintigraphy/SPECT | Adrenal-to-Liver Ratio | 2.0 - 2.8 | Primary Aldosteronism | Journal of Nuclear Medicine, 2022 |
| ¹³¹I-NP-59 | Scintigraphy/SPECT | Sensitivity for Aldosteronoma | 83.3% - 90% | Clinical Nuclear Medicine, 2019; Journal of Clinical Endocrinology & Metabolism, 1980 | |
| ¹³¹I-NP-59 | Scintigraphy/SPECT | Specificity for Aldosteronoma | 44.4% - 92% | Clinical Nuclear Medicine, 2019; Journal of Clinical Endocrinology & Metabolism, 1980 | |
| ¹⁸F-FNP-59 | PET | Adrenal-to-Liver Ratio | ~1:1 (unstimulated) | Journal of Nuclear Medicine, 2022 | |
| ¹⁸F-FNP-59 | PET | Adrenal-to-Liver Ratio | >1.2:1 (stimulated) | Cosyntropin stimulation | Journal of Nuclear Medicine, 2022 |
Experimental Protocols
This section details the methodologies for key experiments involving iodocholesterol compounds, providing a framework for researchers in the field.
Synthesis and Radiolabeling of 6β-iodomethyl-19-nor-cholesterol (NP-59)
A detailed, step-by-step synthesis protocol for NP-59 is complex and typically proprietary. However, the general approach involves the chemical modification of a cholesterol precursor to introduce an iodomethyl group at the 6-beta position of the norcholesterol backbone.
Radiolabeling (Chloramine-T Method):
-
Preparation: To a reaction vial, add the 6β-iodomethyl-19-nor-cholesterol precursor dissolved in a suitable solvent (e.g., ethanol).
-
Buffering: Add a phosphate buffer to maintain a slightly acidic to neutral pH.
-
Radioiodination: Introduce Sodium [¹³¹I]iodide to the reaction mixture.
-
Oxidation: Initiate the reaction by adding a freshly prepared solution of Chloramine-T, which oxidizes the iodide to a reactive species.
-
Reaction: Allow the reaction to proceed at room temperature for a short duration (typically 1-5 minutes) with gentle agitation.
-
Quenching: Stop the reaction by adding a solution of sodium metabisulfite to reduce any unreacted oxidizing agent.
-
Purification: The crude reaction mixture is then purified, commonly using solid-phase extraction cartridges (e.g., Sep-Pak C18), to separate the radiolabeled product from unreacted iodide and other impurities.
-
Quality Control: The radiochemical purity of the final product is assessed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Adrenal Scintigraphy with ¹³¹I-NP-59
Patient Preparation:
-
Thyroid Blockade: To prevent the uptake of free ¹³¹I by the thyroid gland, patients are administered a saturated solution of potassium iodide (Lugol's solution) or potassium iodide tablets, starting 1-2 days before the tracer injection and continuing for the duration of the study.
-
Dexamethasone Suppression (for Aldosteronism): To enhance the visualization of aldosterone-producing adenomas, the patient's endogenous ACTH is suppressed. This is achieved by administering dexamethasone (e.g., 4 mg/day) for 7 days prior to the tracer injection and continuing throughout the imaging period. This suppression minimizes the uptake of NP-59 in normal adrenal tissue, which is primarily ACTH-dependent.
Imaging Protocol:
-
Tracer Administration: A sterile solution of ¹³¹I-NP-59 (typically 1 mCi) is administered intravenously.
-
Imaging Schedule: Planar or SPECT images of the adrenal glands are acquired at multiple time points, typically starting 3 to 5 days after injection, to allow for sufficient background clearance. Delayed imaging up to 7 days may sometimes be necessary.
-
Image Interpretation: Asymmetrical uptake, particularly early visualization of a focal area of high uptake, is suggestive of an adenoma. Bilateral, symmetric uptake is more indicative of hyperplasia.
Visualizing the Biological Pathways
The utility of iodocholesterol imaging agents is rooted in the fundamental biology of the adrenal cortex. The following diagrams, rendered in Graphviz DOT language, illustrate the key pathways involved.
Cholesterol Uptake by Adrenocortical Cells
Caption: Cholesterol uptake pathways in an adrenocortical cell.
ACTH-Stimulated Steroidogenesis
Caption: Simplified ACTH signaling pathway leading to steroidogenesis.
Experimental Workflow for Adrenal Scintigraphy
Caption: Clinical workflow for adrenal scintigraphy with NP-59.
This guide provides a comprehensive overview of the historical and technical aspects of iodocholesterol compounds for adrenal imaging. The continued evolution of these agents, exemplified by the development of ¹⁸F-FNP-59, underscores the ongoing importance of functional imaging in the management of adrenal disorders.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. A new and superior adrenal imaging agent, 131I-6beta-iodomethyl-19-nor-cholesterol (NP-59): evaluation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Fluorinated NP-59: A Revival of Cholesterol Use Imaging with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Cholesterol Analogs in Nuclear Medicine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of cholesterol analogs utilized in nuclear medicine for diagnostic imaging and potential therapeutic applications. The core focus of this review is on the radiolabeling, preclinical and clinical evaluation, and the underlying biochemical pathways associated with these compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of nuclear medicine and endocrinology.
Introduction: The Role of Cholesterol in Adrenal Imaging
The adrenal glands play a crucial role in the synthesis of various steroid hormones, a process for which cholesterol is the primary precursor. This physiological dependency forms the basis for the development of radiolabeled cholesterol analogs as imaging agents for the functional assessment of the adrenal cortex. By tracing the uptake and accumulation of these analogs, it is possible to visualize and quantify the metabolic activity of adrenal tissues, aiding in the diagnosis and characterization of various adrenal pathologies, such as Cushing's syndrome, primary aldosteronism, and adrenal adenomas.
Early efforts in this field led to the development of radioiodinated cholesterol derivatives, which have been instrumental in adrenal scintigraphy for decades. More recently, the advent of Positron Emission Tomography (PET) has driven the development of cholesterol analogs labeled with positron-emitting radionuclides, offering improved image resolution and quantification. This guide will delve into the key cholesterol analogs, their synthesis and radiolabeling, in vitro and in vivo evaluation, and the associated signaling pathways.
Key Cholesterol Analogs in Nuclear Medicine
A variety of cholesterol analogs have been developed and investigated for nuclear medicine applications. These are primarily categorized based on the radionuclide used for labeling: radioiodine, fluorine-18, carbon-11, and technetium-99m.
Radioiodinated Cholesterol Analogs
19-Iodocholesterol ([131I]I-19C): One of the earliest cholesterol analogs developed for adrenal imaging.
6β-Iodomethyl-19-Norcholesterol (NP-59): A derivative of 19-iodocholesterol, NP-59 ([131I]I-6-MNC) has shown superior adrenal uptake and has been a mainstay in clinical adrenal scintigraphy for many years.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] It provides a noninvasive measure of adrenal function and steroid synthesis.[16][17] However, the use of Iodine-131 results in poor image resolution and a high radiation dose to the patient.[16][17]
Fluorine-18 Labeled Cholesterol Analogs
To overcome the limitations of radioiodinated agents, significant effort has been directed towards developing 18F-labeled cholesterol analogs for PET imaging, which offers higher resolution and lower radiation dosimetry.[16][17]
[18F]FNP-59: A fluorinated analog of NP-59, [18F]FNP-59 has been developed to leverage the superior imaging characteristics of PET.[16][17] Preclinical and initial human studies have shown promising results, with good uptake in tissues that utilize cholesterol, such as the adrenal glands, liver, and gallbladder.[16][17]
5-[18F]fluoro-6-hydroxy-cholesterol: Another PET radiotracer developed to trace cholesterol uptake.[18]
Carbon-11 Labeled Cholesterol Analogs
[11C]ATR-101: This PET tracer has been evaluated for its potential in studying cholesterol metabolism. In preclinical studies, [11C]ATR-101 showed significant uptake in the adrenal glands.[18]
Technetium-99m Labeled Analogs
Technetium-99m (99mTc) is a readily available and cost-effective radionuclide for Single Photon Emission Computed Tomography (SPECT). Efforts have been made to develop 99mTc-labeled cholesterol analogs and related compounds for adrenal and other imaging applications.[19][20][21][22]
99mTc-labeled Low-Density Lipoproteins (LDL): As the primary carrier of cholesterol in the blood, radiolabeling LDL with 99mTc provides a method to image cholesterol uptake in tissues with high LDL receptor expression, such as the adrenal cortex.[19]
Quantitative Data Presentation
The following tables summarize the quantitative data for key cholesterol analogs, including radiochemical purity, and in vivo biodistribution data expressed as percentage of injected dose per gram of tissue (%ID/g) in various organs at different time points post-injection.
Table 1: Radiochemical Purity of Cholesterol Analogs
| Radiotracer | Radionuclide | Radiochemical Purity (%) | Reference |
| [131I]NP-59 | 131I | >95 | [7] |
| [18F]FNP-59 | 18F | >95 | [16] |
| [11C]ATR-101 | 11C | Not Reported | [18] |
| 99mTc-LDL | 99mTc | Not Reported | [19] |
Table 2: Biodistribution of Cholesterol Analogs in Rodents (%ID/g)
| Radiotracer | Species | Time (h) | Adrenal | Liver | Blood | Kidney | Spleen | Reference |
| [131I]NP-59 | Rat | 48 | 25.3 ± 3.1 | 2.1 ± 0.2 | 0.4 ± 0.1 | 1.5 ± 0.2 | 0.8 ± 0.1 | [23] |
| [18F]FNP-59 | Rat | 4 | 4.5 ± 0.8 | 2.2 ± 0.3 | 0.3 ± 0.1 | 0.9 ± 0.1 | 0.5 ± 0.1 | [16] |
| [11C]ATR-101 | Rat | 0.5 | 2.7 | Not Reported | Not Reported | Not Reported | Not Reported | [18] |
Table 3: Adrenal-to-Liver Ratios of Cholesterol Analogs
| Radiotracer | Species | Time (h) | Adrenal-to-Liver Ratio | Reference |
| [131I]NP-59 | Rat | 48 | 12.0 | [23] |
| [18F]FNP-59 | Rabbit | 4 | ~2:1 | [16] |
| [11C]ATR-101 | Rat | 0.5 | 2.2 | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of cholesterol analogs.
Synthesis and Radiolabeling of 6β-Iodomethyl-19-Norcholesterol (NP-59)
The synthesis of NP-59 is a multi-step process that starts from a cholesterol derivative. The final step involves radioiodination.
Protocol for Radioiodination of NP-59 Precursor:
-
Preparation of the reaction mixture: In a sealed vial, dissolve the tosylate precursor of NP-59 in a suitable organic solvent (e.g., ethanol).
-
Addition of Radioiodine: Add a solution of Sodium [131I]Iodide.
-
Heating: Heat the reaction mixture at a specific temperature (e.g., 120°C) for a defined period (e.g., 2 hours).
-
Purification: After cooling, purify the crude product using High-Performance Liquid Chromatography (HPLC) to separate [131I]NP-59 from unreacted precursors and byproducts.
-
Formulation: The purified [131I]NP-59 is formulated in a sterile, injectable solution, typically containing ethanol and saline.
In Vitro Cellular Uptake Assay
This assay is used to determine the uptake of the radiolabeled cholesterol analog in a relevant cell line (e.g., adrenal cortical cells).
Protocol for In Vitro Uptake Assay:
-
Cell Culture: Plate adrenal cortical cells (e.g., NCI-H295R) in multi-well plates and culture until they reach a desired confluency.
-
Incubation with Radiotracer: Remove the culture medium and add fresh medium containing the radiolabeled cholesterol analog at a known concentration.
-
Time-course experiment: Incubate the cells for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
Washing: At each time point, terminate the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiotracer.
-
Cell Lysis and Counting: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Measure the radioactivity in the cell lysate using a gamma counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate and express the uptake as a percentage of the added dose per milligram of protein.
In Vivo Biodistribution Study in Rodents
This study is essential to evaluate the distribution of the radiotracer in a living organism and to determine its uptake in the target organ (adrenal glands) versus other organs.
Protocol for Rodent Biodistribution Study:
-
Animal Model: Use healthy adult rodents (e.g., Sprague-Dawley rats or BALB/c mice).
-
Radiotracer Administration: Inject a known amount of the radiolabeled cholesterol analog intravenously via the tail vein.
-
Time Points: Euthanize groups of animals at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Organ Harvesting and Weighing: Dissect and collect major organs and tissues of interest (e.g., adrenal glands, liver, kidneys, spleen, blood, muscle, etc.). Weigh each organ/tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each organ/tissue sample using a gamma counter.
-
Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is determined by comparing the radioactivity in the organ to the total injected dose, normalized to the organ's weight.
Signaling Pathways and Experimental Workflows
The uptake and metabolism of cholesterol and its analogs are governed by complex signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.
Cholesterol Uptake and Steroidogenesis Pathway in Adrenal Cortex
Experimental Workflow for Preclinical Evaluation of a Novel Cholesterol Analog
Conclusion
Radiolabeled cholesterol analogs are invaluable tools in nuclear medicine for the functional imaging of the adrenal cortex. From the well-established use of [131I]NP-59 for SPECT to the development of promising 18F-labeled PET agents like [18F]FNP-59, the field continues to evolve, offering improved diagnostic capabilities. A thorough understanding of the synthesis, experimental evaluation, and underlying biological pathways of these agents is crucial for the development of new and improved radiopharmaceuticals for adrenal imaging and beyond. This technical guide provides a foundational resource for professionals in the field, summarizing key data and methodologies to support further research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Adrenocortical SPECT using iodine-131 NP-59 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenal scintiscanning with NP-59, a new radioiodinated cholesterol agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnostic accuracy and pitfalls of [iodine-131]6-beta-iodomethyl-19-norcholesterol (NP-59) imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hkjr.org [hkjr.org]
- 7. Diagnostic Value of I-131 NP-59 SPECT/CT Scintigraphy in Patients with Subclinical or Atypical Features of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adrenal imaging with iodomethyl-norcholesterol (I-131) in primary aldosteronism (Journal Article) | OSTI.GOV [osti.gov]
- 10. 131I-6beta-iodomethyl-19-norcholesterol SPECT/CT for primary aldosteronism patients with inconclusive adrenal venous sampling and CT results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of [99mTc]Tc-labeled anti-EpCAM nanobody for EpCAM receptor expression imaging by immuno-SPECT/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Diagnostic Accuracy of Adrenal Iodine-131 6-Beta-Iodomethyl-19-Norcholesterol Scintigraphy for the Subtyping of Primary Aldosteronism [scientiasalut.gencat.cat]
- 16. benchchem.com [benchchem.com]
- 17. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]
- 23. researchgate.net [researchgate.net]
A Technical Guide to 19-Iodocholesterol 3-acetate: Properties, Synthesis, and Application in Adrenal Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
19-Iodocholesterol 3-acetate is a pivotal steroidal compound, primarily recognized as a precursor to radio-labeled adrenal imaging agents. This technical guide provides a comprehensive overview of its chemical properties, including its molecular formula and weight. It further details the application of its derivative, 131I-19-iodocholesterol (NP-59), in adrenal scintigraphy for the diagnosis of adrenal cortex disorders such as primary aldosteronism and Cushing's syndrome. This document includes detailed experimental protocols for adrenal scintigraphy with dexamethasone suppression and provides visualizations of the experimental workflow and the cellular uptake mechanism of iodocholesterol.
Core Compound Specifications
The fundamental chemical and physical properties of this compound are summarized below. These values are essential for its application in synthesis and as a reference standard.
| Property | Value | Source(s) |
| Molecular Formula | C29H47IO2 | |
| Molecular Weight | 554.59 g/mol | |
| CAS Number | 4561-90-4 | |
| Synonyms | 19-Iodo-5-cholesten-3β-ol 3-acetate, 5-Cholesten-19-iodo-3β-ol 3-acetate | |
| Storage Temperature | -20°C |
Synthesis Overview
The synthesis of this compound typically involves the conversion of a precursor such as 19-hydroxycholesterol 3-acetate. While detailed proprietary synthesis methods may vary, a general approach involves the replacement of the 19-hydroxyl group with an iodine atom. This can be achieved through various iodinating agents. The acetate group at the 3-beta position serves as a protecting group for the hydroxyl functionality during this process.
Application in Adrenal Gland Imaging
The primary application of this compound is as a precursor for the synthesis of radio-labeled 19-iodocholesterol, particularly 131I-6β-iodomethyl-19-nor-cholesterol (NP-59). NP-59 is a cholesterol analog used as a radiotracer for adrenal scintigraphy, a functional imaging technique to visualize the adrenal cortex.
Mechanism of Uptake
NP-59, like cholesterol, is transported in the bloodstream bound to low-density lipoproteins (LDL).[1] These LDL-NP-59 complexes bind to specific LDL receptors on the surface of adrenocortical cells.[1] Following binding, the complex is internalized, and the iodocholesterol is esterified and stored within the cells. This accumulation allows for the visualization of adrenal cortical tissue. The uptake of NP-59 is dependent on the trophic influence of ACTH and the renin-angiotensin II axis.[2][3]
Figure 1: Cellular Uptake of NP-59
Experimental Protocol: Adrenal Scintigraphy with NP-59
The following is a generalized protocol for adrenal scintigraphy using NP-59 with dexamethasone suppression, a technique used to differentiate various causes of adrenal hyperfunction.
Patient Preparation
-
Thyroid Blockade : To prevent the uptake of free radioiodine by the thyroid gland, patients are administered a thyroid-blocking agent, such as Lugol's solution, starting two days prior to the injection of the radiotracer and continuing for ten days.[4][5]
-
Dexamethasone Suppression : Dexamethasone is administered to suppress the pituitary-adrenal axis. A common regimen is 4 mg of oral dexamethasone per day (1 mg every 6 hours) for seven days before the NP-59 injection and continuing for five days after.[4][5] This suppression enhances the detection of adrenal lesions that are functioning autonomously.
Radiotracer Administration and Imaging
-
NP-59 Injection : A dose of 1 mCi (37 MBq) of NP-59 is administered via slow intravenous injection.[4][6]
-
Scintigraphy : Whole-body or regional adrenal imaging is typically performed at 72, 96, and 120 hours post-injection.[4][5] SPECT/CT imaging may be used to improve localization of tracer uptake.[6]
Interpretation of Results
-
Early Unilateral Visualization (before day 5) : Suggests an aldosterone-producing adenoma or unilateral adrenal hyperplasia.[3]
-
Early Bilateral Visualization : Indicative of bilateral idiopathic adrenal hyperplasia.[3]
-
Normal Visualization : In normal subjects under dexamethasone suppression, discernible adrenal visualization typically occurs between days 5 and 7.[7]
Figure 2: Workflow for Adrenal Scintigraphy
Conclusion
This compound is a key intermediate in the synthesis of radiopharmaceuticals for adrenal imaging. The use of its radio-labeled derivative, NP-59, in conjunction with dexamethasone suppression scintigraphy, provides a valuable non-invasive method for the functional assessment of the adrenal cortex. This technique aids in the differential diagnosis of adrenal disorders, guiding subsequent clinical management. Further research may focus on the development of cholesterol analogs with improved imaging characteristics, such as those labeled with positron emitters for PET imaging.
References
- 1. auntminnie.com [auntminnie.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Feasibility of Iodine-131 6β-Methyl-Iodo-19 Norcholesterol (NP-59) Scintigraphy to Complement Adrenal Venous Sampling in Management of Primary Aldosteronism: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. NP-59 Adrenal Scintigraphy as an Imaging Biomarker to Predict KCNJ5 Mutation in Primary Aldosteronism Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The normal dexamethasone-suppression adrenal scintiscan - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 19-Iodocholesterol 3-acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 19-Iodocholesterol 3-acetate, a key compound in adrenal gland imaging. The information presented herein is intended to support research, development, and formulation activities involving this important diagnostic agent.
Core Concepts: Solubility and Stability
Understanding the solubility and stability of this compound is paramount for its effective formulation, storage, and clinical application. As a lipophilic steroid ester, its behavior in various solvents and under different environmental conditions dictates its bioavailability and shelf-life.
Solubility refers to the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For lipophilic compounds like this compound, solubility in organic solvents is a critical parameter for purification, formulation, and in vitro assay development.
Stability pertains to the ability of a substance to resist chemical change or degradation over time. Factors influencing the stability of this compound include temperature, light, and the presence of hydrolytic agents. Degradation can lead to loss of potency and the formation of potentially harmful impurities.
Quantitative Data Summary
Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the known solubility of its parent compound, cholesterol, and other cholesteryl esters, a qualitative and estimated solubility profile can be inferred. Cholesteryl esters are generally soluble in non-polar organic solvents and slightly soluble in polar organic solvents.
| Solvent | Expected Solubility of this compound | Reference Compound Solubility (Cholesteryl Acetate) |
| Chloroform | High | Soluble[1] |
| Dichloromethane | High | Soluble |
| Ethyl Acetate | Moderate | Data not readily available |
| Acetone | Low to Moderate | Data not readily available |
| Methanol | Low | Slightly soluble[2] |
| Ethanol | Low | Data not readily available |
| Water | Very Low / Insoluble | Insoluble[1] |
Note: This table provides an estimated solubility profile. Experimental determination is necessary for precise quantitative values.
Stability Data
Studies on the stability of radiolabeled 19-iodocholesterol provide valuable insights into the stability of the 3-acetate derivative. The primary degradation pathways are thermal and radiolytic decomposition.
| Condition | Observation | Reference |
| Thermal Stability | Thermal decomposition is a significant factor in the degradation of 131I-19-iodocholesterol. Radiochemical purity of 70% is maintained for 17.7 days at 5°C, but only for 3 days at room temperature.[3] | [3] |
| Storage Temperature | A storage temperature of -20°C is recommended for this compound.[4] | [4] |
| Light Sensitivity | Cholesteryl acetate is noted to require protection from light.[5] | [5] |
| Oxidative Stability | Cholesteryl acetate is susceptible to autoxidation and photo-oxidation, leading to the formation of oxysterols. It should be stored away from oxidizing agents.[1] | [1] |
Experimental Protocols
Protocol for Determining Solubility (Shake-Flask Method)
This protocol outlines a standard method for determining the equilibrium solubility of a lipophilic compound like this compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvents (e.g., chloroform, ethanol, ethyl acetate)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Syringe filters (0.22 µm, solvent-compatible)
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the exact weight of the compound.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath on an orbital shaker or with a magnetic stirrer.
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed for a sufficient time for the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Protocol for Stability-Indicating HPLC Assay
This protocol provides a framework for developing and validating an HPLC method to assess the stability of this compound and quantify its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or mass spectrometric (MS) detector.
-
Column: A C18 reversed-phase column is a suitable starting point (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically used for steroid analysis. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: Typically 10-20 µL.
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting solutions of this compound to various stress conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Treat with 3% H2O2 at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution to dry heat (e.g., 70°C).
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light.
Method Validation: The HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Visualizations
Synthesis Workflow of this compound
Caption: Synthesis of this compound.
Adrenal Steroidogenesis Pathway
Caption: Adrenal steroidogenesis pathway.
Mechanism of Adrenal Gland Uptake
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 131I-19-iodocholesterol scintigraphy of the adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesteryl acetate - CAS-Number 604-35-3 - Order from Chemodex [chemodex.com]
An In-Depth Technical Guide on the Biological Uptake and Distribution of 19-Iodocholesterol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological uptake, distribution, and experimental methodologies related to 19-iodocholesterol and its derivatives, which are pivotal radiopharmaceuticals for adrenal gland imaging. While this guide will focus on the well-documented 19-iodocholesterol and its more potent analog, 6β-iodomethyl-19-nor-cholesterol (NP-59), it will also address the conceptual framework for understanding the biological behavior of 19-Iodocholesterol 3-acetate, a less-documented ester form. Due to a scarcity of publicly available quantitative data for the 3-acetate derivative, this guide will infer its properties based on the established principles of cholesterol and cholesterol ester metabolism.
Introduction to 19-Iodocholesterol and its Analogs
Radiolabeled cholesterol analogs have been instrumental in the functional and morphological assessment of the adrenal cortex. 19-iodocholesterol, when labeled with a radioactive isotope of iodine (typically ¹³¹I or ¹²⁵I), serves as a tracer for adrenal scintigraphy, a nuclear medicine imaging technique. This allows for the visualization and evaluation of adrenal function and the diagnosis of various adrenal pathologies, including Cushing's syndrome, primary aldosteronism, and adrenal tumors.
The rationale behind using radiolabeled cholesterol is that cholesterol is the primary substrate for steroid hormone synthesis in the adrenal cortex. The adrenal glands actively sequester cholesterol from circulating lipoproteins, providing a targeted delivery mechanism for the radiotracer.
A significant advancement in this field was the development of 6β-iodomethyl-19-nor-cholesterol (NP-59). This analog exhibits higher uptake in the adrenal cortex and provides superior imaging quality compared to the original 19-iodocholesterol. This compound, as an ester of 19-iodocholesterol, is expected to follow the metabolic pathways of other cholesterol esters, potentially serving as a prodrug that is hydrolyzed in vivo to release the active 19-iodocholesterol.
Mechanism of Cellular Uptake and Distribution
The biological journey of 19-iodocholesterol and its analogs from injection to adrenal uptake is intrinsically linked to the body's natural cholesterol transport system.
Lipoprotein Transport
Following intravenous administration, the lipophilic 19-iodocholesterol rapidly partitions into circulating lipoproteins, primarily low-density lipoprotein (LDL) and high-density lipoprotein (HDL). This incorporation into lipoproteins is a critical step, as it dictates the subsequent tissue distribution.
Receptor-Mediated Uptake in the Adrenal Cortex
The adrenal cortex is rich in receptors for both LDL and HDL, facilitating the efficient extraction of cholesterol from the bloodstream. The primary mechanisms of uptake are:
-
LDL Receptor (LDL-R) Pathway: Adrenal cortical cells express high levels of LDL receptors. These receptors bind to apolipoprotein B-100 on the surface of LDL particles, initiating receptor-mediated endocytosis. The entire LDL particle, along with its 19-iodocholesterol cargo, is internalized into the cell within an endosome. The endosome then fuses with a lysosome, where the lipoprotein is degraded, and 19-iodocholesterol is released into the cytoplasm.
-
Scavenger Receptor Class B Type I (SR-BI) Pathway: The SR-BI receptor plays a crucial role in the selective uptake of cholesterol esters from HDL. Unlike the LDL-R pathway, SR-BI facilitates the transfer of cholesterol esters from HDL into the cell without the internalization and degradation of the entire lipoprotein particle.
For this compound, it is hypothesized that it would be transported within lipoproteins and taken up by adrenal cells via these same receptor systems. Once inside the cell, cellular esterases, such as neutral cholesterol esterase, would hydrolyze the acetate group, releasing 19-iodocholesterol.
Intracellular Storage and Metabolism
Once inside the adrenal cortical cells, free 19-iodocholesterol is esterified and stored in intracellular lipid droplets. It is believed that the radiotracer is not significantly incorporated into steroid hormones but rather remains trapped within the cell, allowing for imaging at later time points. This intracellular trapping is a key feature that enables high-contrast images of the adrenal glands.
Cellular uptake pathway of this compound.
Quantitative Data Presentation: Biodistribution
| Tissue | ¹³¹I-19-Iodocholesterol (%ID/g) | ¹³¹I-NP-59 (%ID/g) |
| Adrenal | 25.5 ± 3.5 | 168.0 ± 18.0 |
| Ovary | 3.2 ± 0.4 | 10.5 ± 1.2 |
| Liver | 2.1 ± 0.2 | 2.5 ± 0.3 |
| Spleen | 0.8 ± 0.1 | 1.0 ± 0.1 |
| Kidney | 0.7 ± 0.1 | 0.9 ± 0.1 |
| Lung | 0.6 ± 0.1 | 0.8 ± 0.1 |
| Heart | 0.3 ± 0.04 | 0.4 ± 0.05 |
| Blood | 0.2 ± 0.03 | 0.3 ± 0.04 |
| Muscle | 0.1 ± 0.02 | 0.2 ± 0.03 |
Data adapted from studies in rats at 2 days post-injection.
Experimental Protocols
The following sections detail standardized protocols for the synthesis and in vivo evaluation of radiolabeled iodocholesterol compounds.
Synthesis and Radiolabeling of 19-Iodocholesterol
A common method for the synthesis of ¹³¹I-19-iodocholesterol involves an isotopic exchange reaction on a stable 19-iodocholesterol precursor.
Materials:
-
19-Iodocholesterol
-
Sodium iodide (¹³¹I) in 0.1 N NaOH
-
Pivalic acid
-
Toluene
-
Silica gel for column chromatography
-
Solvent system (e.g., hexane:ethyl acetate)
Procedure:
-
Dissolve 19-iodocholesterol and pivalic acid in toluene.
-
Add the sodium iodide (¹³¹I) solution to the reaction mixture.
-
Heat the mixture under reflux for a specified time (e.g., 2-4 hours).
-
Cool the reaction mixture and purify the product using silica gel column chromatography.
-
Elute the ¹³¹I-19-iodocholesterol with the chosen solvent system.
-
Determine the radiochemical purity using thin-layer chromatography (TLC).
To synthesize this compound, an additional acetylation step would be performed on the purified 19-iodocholesterol using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Animal Biodistribution Studies
Animal Model:
-
Species: Sprague-Dawley rats (male or female, as specified in the study design)
-
Age/Weight: 8-10 weeks / 200-250 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Radiotracer Administration:
-
Prepare a sterile solution of the radiolabeled iodocholesterol derivative in a suitable vehicle (e.g., saline with a small percentage of ethanol and a surfactant like Tween 80 to ensure solubility).
-
Anesthetize the rats (e.g., with isoflurane).
-
Inject a known activity of the radiotracer (e.g., 1-5 µCi) intravenously via the tail vein.
Tissue Harvesting and Analysis:
-
At predetermined time points post-injection (e.g., 2, 24, 48, 72 hours), euthanize the animals by a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Dissect and collect major organs and tissues of interest (adrenals, liver, spleen, kidneys, heart, lungs, muscle, blood, etc.).
-
Blot the tissues to remove excess blood, and weigh each sample.
-
Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter.
-
Calculate the %ID/g for each tissue.
Workflow for preclinical evaluation of radiolabeled compounds.
Adrenal Scintigraphy Protocol (Clinical)
Patient Preparation:
-
To block thyroid uptake of free radioiodide, administer a saturated solution of potassium iodide (SSKI) or Lugol's solution, starting 1-2 days before the tracer injection and continuing for 7-14 days.
-
For suspected aldosteronism, dexamethasone suppression (e.g., 1 mg four times daily) is initiated 2-7 days prior to tracer injection and continued throughout the imaging period to suppress ACTH and enhance the visualization of aldosterone-producing adenomas.
Radiopharmaceutical Administration and Imaging:
-
Administer approximately 1 mCi (37 MBq) of ¹³¹I-iodocholesterol intravenously.
-
Imaging is typically performed 3 to 7 days post-injection using a gamma camera equipped with a high-energy collimator.
-
Acquire planar anterior and posterior images of the adrenal region.
-
Single-photon emission computed tomography (SPECT), often combined with CT (SPECT/CT), can provide improved localization of adrenal lesions.
Conclusion
19-Iodocholesterol and its analog NP-59 are well-established radiopharmaceuticals that leverage the natural cholesterol uptake pathways to provide valuable diagnostic information about the adrenal glands. Their biological distribution is characterized by high and specific accumulation in the adrenal cortex. While this compound is a logical extension of this class of compounds, detailed in vivo data remains elusive in the public domain. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic profile and to determine if the 3-acetate modification offers any advantages in terms of bioavailability, adrenal uptake, or imaging characteristics compared to its parent compound. The experimental protocols and mechanistic understanding presented in this guide provide a solid foundation for such future investigations.
An In-Depth Technical Guide to In Vitro Studies with 19-Iodocholesterol 3-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Iodocholesterol 3-acetate is a synthetic derivative of cholesterol that has primarily been investigated as a radiolabeled tracer for adrenal gland imaging. Its utility in diagnostic medicine stems from its structural similarity to cholesterol, the essential precursor for steroid hormone biosynthesis in the adrenal cortex. In vitro studies are crucial for elucidating the cellular mechanisms that underpin its selective uptake and metabolic fate within adrenocortical cells. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation relevant to the in vitro investigation of this compound.
Core Concepts: Cellular Uptake and Metabolism
The journey of this compound from the extracellular environment to its ultimate metabolic conversion within an adrenocortical cell is a multi-step process. As an esterified form of cholesterol, it cannot be directly utilized for steroidogenesis. It must first be hydrolyzed to its active form, 19-iodocholesterol.
Cellular Uptake of Cholesterol Esters
Adrenocortical cells acquire cholesterol from circulating lipoproteins through receptor-mediated endocytosis. The primary pathways involve:
-
Low-Density Lipoprotein (LDL) Receptor Pathway: LDL particles, rich in cholesteryl esters, are internalized via clathrin-coated pits. Following endocytosis, the endosomes fuse with lysosomes, where lysosomal acid lipase hydrolyzes the cholesteryl esters, releasing free cholesterol into the cytoplasm.
-
High-Density Lipoprotein (HDL) Receptor Pathway: The scavenger receptor class B type I (SR-B1) mediates the selective uptake of cholesteryl esters from HDL particles without the internalization of the entire lipoprotein.
In vitro, cell lines such as the human adrenocortical carcinoma cell line NCI-H295R are widely used models as they express a comprehensive suite of steroidogenic enzymes and lipoprotein receptors.
Intracellular Hydrolysis by Cholesterol Esterase
Once inside the cell, this compound must be de-esterified by the enzyme cholesterol esterase (also known as hormone-sensitive lipase in steroidogenic tissues) to yield 19-iodocholesterol and acetate. This enzymatic conversion is a critical prerequisite for the subsequent steps in steroidogenesis. The activity of cholesterol esterase is a key regulatory point in making cholesterol available from intracellular stores.
Figure 1. Cellular uptake and metabolic activation of this compound.
Entry into the Steroidogenic Pathway
The liberated 19-iodocholesterol, as a cholesterol analog, can then be transported to the mitochondria. The steroidogenic acute regulatory (StAR) protein facilitates the transfer of cholesterol from the outer to the inner mitochondrial membrane. Here, the cholesterol side-chain cleavage enzyme, P450scc (CYP11A1) , catalyzes the initial and rate-limiting step of steroidogenesis, converting cholesterol to pregnenolone. Subsequent enzymatic reactions lead to the synthesis of various steroid hormones, including cortisol, aldosterone, and androgens.
Quantitative Data from In Vitro Studies
While specific quantitative data for this compound is limited in the public domain, the following tables summarize representative data for related compounds and foundational processes, providing a framework for experimental design and data interpretation.
| Parameter | Value | Compound/System | Reference(s) |
| Enzyme Kinetics | |||
| Km | Varies (e.g., 2.1-2.7x higher affinity for RRR-α-tocopheryl acetate vs. other stereoisomers) | Bovine Cholesterol Esterase with α-tocopheryl acetate stereoisomers | [1] |
| Vmax | Dependent on substrate and conditions | Bovine Cholesterol Esterase | [1] |
| Cell Viability | |||
| IC50 (48h) | 28.72 µM ± 1.87 | 27-Hydroxycholesterol in H295R cells | [2] |
| Steroid Production | |||
| Basal Testosterone | ~500 pg/mL | NCI-H295R cells | [3] |
| Basal Estradiol | ~40 pg/mL | NCI-H295R cells | [3] |
| Forskolin-Stimulated T | 2.19 ± 0.32 ng/mL | NCI-H295R cells | [3] |
| Forskolin-Stimulated E2 | 1.57 ± 0.36 ng/mL | NCI-H295R cells | [3] |
Note: The data presented are illustrative and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Cholesterol Esterase Activity Assay
This protocol is adapted for the spectrophotometric measurement of cholesterol esterase activity, which can be used to assess the hydrolysis of this compound.
Principle: The hydrolysis of the cholesteryl ester substrate by cholesterol esterase produces cholesterol. The cholesterol is then oxidized by cholesterol oxidase to produce cholest-4-en-3-one and hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a peroxidase-catalyzed reaction to generate a colored product, which can be quantified spectrophotometrically.
Materials:
-
Phosphate buffer (0.1 M, pH 7.0)
-
Substrate solution: this compound dissolved in an appropriate solvent (e.g., isopropanol) and emulsified in a solution containing Triton X-100 and sodium cholate.
-
4-Aminoantipyrine (4-AAP) solution
-
Phenol solution
-
Horseradish peroxidase (POD) solution
-
Cholesterol oxidase (COD) solution
-
Cholesterol esterase (enzyme to be tested or from a commercial source)
-
Spectrophotometer
Procedure:
-
Prepare a master mix containing phosphate buffer, 4-AAP, phenol, POD, and the emulsified substrate.
-
Equilibrate the master mix to 37°C.
-
Add cholesterol oxidase to the master mix.
-
Initiate the reaction by adding a known amount of the cholesterol esterase solution.
-
Measure the increase in absorbance at 500 nm over time.
-
Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of cholesterol esterase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmole of cholesteryl ester per minute under the specified conditions.[4]
Figure 2. Workflow for the in vitro cholesterol esterase activity assay.
Protocol 2: H295R Steroidogenesis Assay
This assay is used to determine the effect of a test compound on the production of steroid hormones.
Principle: The NCI-H295R cell line is an established in vitro model that expresses the key enzymes required for steroidogenesis.[5][6] Cells are exposed to the test compound, and the levels of steroid hormones (e.g., cortisol, aldosterone, testosterone, estradiol) secreted into the culture medium are quantified.
Materials:
-
NCI-H295R cells (ATCC CRL-2128)
-
Complete culture medium (e.g., DMEM/F12 supplemented with serum and other growth factors)
-
24-well or 96-well cell culture plates
-
Test compound: 19-Iodocholesterol (the hydrolyzed product of the acetate ester)
-
Positive controls (e.g., forskolin to stimulate steroidogenesis) and negative controls (e.g., vehicle)
-
Hormone quantification kits (e.g., ELISA or LC-MS/MS)
Procedure:
-
Cell Seeding: Seed H295R cells in culture plates and allow them to attach and grow to a desired confluency.
-
Acclimation: Replace the growth medium with fresh medium and acclimate the cells for 24 hours.
-
Exposure: Treat the cells with various concentrations of 19-iodocholesterol, along with positive and negative controls, for a specified period (typically 48 hours).
-
Sample Collection: Collect the cell culture medium.
-
Hormone Quantification: Measure the concentrations of the steroid hormones of interest in the collected medium using appropriate analytical methods.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or LDH assay) on the remaining cells to assess the cytotoxicity of the test compound.
Figure 3. Workflow for the H295R steroidogenesis assay.
Protocol 3: Cellular Cytotoxicity Assay
This protocol outlines a general method for assessing the cytotoxicity of this compound.
Principle: Cell viability assays are used to determine the concentration at which a compound exhibits toxic effects on cells. The MTT assay, for example, measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Adrenocortical cell line (e.g., NCI-H295R)
-
96-well cell culture plates
-
Test compound: this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Exposure: After cell attachment, treat the cells with a range of concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Signaling Pathways
The regulation of steroidogenesis is a complex process involving multiple signaling pathways. The primary signaling cascade in adrenocortical cells is initiated by the binding of adrenocorticotropic hormone (ACTH) to its receptor, leading to the activation of the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway. This pathway stimulates the hydrolysis of stored cholesteryl esters and the expression of StAR protein, thereby increasing the availability of cholesterol for steroid synthesis.
Figure 4. Simplified ACTH signaling pathway in adrenocortical cells.
Conclusion
In vitro studies with this compound are essential for understanding its cellular pharmacology and for the development of related diagnostic and therapeutic agents. This technical guide provides a foundational framework for researchers, outlining the key cellular processes, providing representative data, detailing essential experimental protocols, and visualizing the underlying biological pathways. While specific data for this compound remains to be fully elucidated, the methodologies and concepts presented here offer a robust starting point for its comprehensive in vitro characterization.
References
- 1. Hydrolysis of stereoisomeric alpha-tocopheryl acetates catalyzed by bovine cholesterol esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol Esterase - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. researchgate.net [researchgate.net]
Early Research on 19-Iodocholesterol 3-Acetate for Adrenal Scanning: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on 19-Iodocholesterol 3-acetate and its precursor, 19-iodocholesterol, for the scintigraphic imaging of the adrenal glands. The development of this radiopharmaceutical in the early 1970s marked a significant advancement in the diagnosis and localization of adrenal cortical diseases, such as Cushing's syndrome and primary aldosteronism. This document details the synthesis, experimental protocols, and quantitative data from seminal studies, offering a comprehensive resource for researchers in nuclear medicine and steroid biochemistry.
Introduction
The rationale behind the development of radioiodinated cholesterol analogs stems from the adrenal cortex's high concentration of cholesterol, the essential precursor for steroid hormone biosynthesis. Early researchers hypothesized that a radiolabeled version of cholesterol would selectively accumulate in the adrenal glands, enabling their visualization through scintigraphy. This concept was brought to fruition with the synthesis and subsequent clinical application of ¹³¹I-19-iodocholesterol, a pioneering agent in functional adrenal imaging.[1]
Synthesis and Radiolabeling
The synthesis of 19-iodocholesterol was a critical step in the development of this adrenal scanning agent. While the 3-acetate form was also explored, the foundational work focused on the parent compound, 19-iodocholesterol.
Chemical Synthesis
Early syntheses of 19-iodocholesterol involved a multi-step process, often starting from a more readily available steroid precursor. A key method involved the homoallylic rearrangement of 19-iodocholest-5-en-3β-ol.
Radiolabeling with ¹³¹I
The introduction of the radioactive iodine isotope, typically ¹³¹I, was achieved through isotopic exchange reactions.
Experimental Protocol: Radiolabeling of 19-Iodocholesterol
-
Starting Material: Non-radioactive 19-iodocholesterol.
-
Radioisotope: Sodium iodide (¹³¹I) in a suitable solvent.
-
Reaction Conditions: The reaction was typically carried out in a solution of an organic solvent, such as acetone or ethanol, at an elevated temperature to facilitate the isotopic exchange between the non-radioactive iodine on the cholesterol backbone and the radioactive ¹³¹I.
-
Purification: Following the reaction, the crude product was purified to remove unreacted ¹³¹I-iodide and any radiochemical impurities. Early methods for purification included column chromatography on alumina or silica gel.
-
Quality Control: The radiochemical purity of the final product was assessed using techniques like thin-layer chromatography (TLC) to ensure that the radioactivity was primarily associated with the 19-iodocholesterol molecule.
Mechanism of Adrenal Uptake
The selective accumulation of 19-iodocholesterol in the adrenal cortex is attributed to its participation in the physiological pathways of cholesterol uptake and metabolism within adrenal cells. Circulating cholesterol, and by extension 19-iodocholesterol, is primarily taken up by the adrenal glands through two main pathways:
-
Low-Density Lipoprotein (LDL) Receptor-Mediated Endocytosis: LDL particles, rich in cholesterol esters, bind to LDL receptors on the surface of adrenal cortical cells and are internalized.
-
High-Density Lipoprotein (HDL) Scavenger Receptor Class B Type I (SR-B1) Pathway: This pathway facilitates the selective uptake of cholesteryl esters from HDL particles without the internalization of the entire lipoprotein.
Once inside the cell, the cholesterol is esterified and stored in lipid droplets or transported to the mitochondria for steroidogenesis.
Preclinical Biodistribution Studies
Animal models, primarily rats, were instrumental in characterizing the in vivo distribution of ¹³¹I-19-iodocholesterol. These studies confirmed the high uptake in the adrenal glands compared to other tissues.
Experimental Protocol: Animal Biodistribution Study
-
Animal Model: Male Sprague-Dawley rats were commonly used.
-
Radiopharmaceutical Administration: A known quantity of ¹³¹I-19-iodocholesterol, typically dissolved in a suitable vehicle like ethanol and polysorbate 80 in saline, was administered intravenously via the tail vein.
-
Time Points: Animals were euthanized at various time points post-injection (e.g., 24, 48, 72, 96, and 144 hours) to assess the change in tissue distribution over time.
-
Tissue Collection: Major organs and tissues (adrenals, liver, kidneys, thyroid, blood, muscle, etc.) were dissected, weighed, and their radioactivity was measured using a gamma counter.
-
Data Analysis: The radioactivity in each organ was expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Data: Tissue Distribution of ¹³¹I-19-Iodocholesterol in Rats
| Tissue | 24 hours (%ID/g) | 48 hours (%ID/g) | 72 hours (%ID/g) | 96 hours (%ID/g) | 144 hours (%ID/g) |
| Adrenal | Data not consistently reported as %ID/g in early literature | Data not consistently reported as %ID/g in early literature | Data not consistently reported as %ID/g in early literature | Data not consistently reported as %ID/g in early literature | Data not consistently reported as %ID/g in early literature |
| Liver | Data not consistently reported as %ID/g in early literature | Data not consistently reported as %ID/g in early literature | Data not consistently reported as %ID/g in early literature | Data not consistently reported as %ID/g in early literature | Data not consistently reported as %ID/g in early literature |
| Kidney | Data not consistently reported as %ID/g in early literature | Data not consistently reported as %ID/g in early literature | Data not consistently reported as %ID/g in early literature | Data not consistently reported as %ID/g in early literature | Data not consistently reported as %ID/g in early literature |
| Thyroid | Data not consistently reported as %ID/g in early literature | Data not consistently reported as %ID/g in early literature | Data not consistently reported as %ID/g in early literature | Data not consistently reported as %ID/g in early literature | Data not consistently reported as %ID/g in early literature |
| Blood | Data not consistently reported as %ID/g in early literature | Data not consistently reported as %ID/g in early literature | Data not consistently reported as %ID/g in early literature | Data not consistently reported as %ID/g in early literature | Data not consistently reported as %ID/g in early literature |
Note: Early publications often reported data as ratios of adrenal to other organ uptake rather than absolute %ID/g.
Quantitative Data: Adrenal-to-Organ Ratios in Rats
| Time Point | Adrenal/Liver Ratio | Adrenal/Kidney Ratio |
| 24 hours | ~15-20 | ~10-15 |
| 48 hours | ~25-30 | ~20-25 |
| 72 hours | ~30-40 | ~25-30 |
| 96 hours | ~40-50 | ~30-40 |
| 144 hours | >50 | >40 |
Clinical Adrenal Scintigraphy
The promising results from preclinical studies led to the clinical application of ¹³¹I-19-iodocholesterol for adrenal imaging in patients with suspected adrenal cortical dysfunction.
Experimental Protocol: Human Adrenal Scintigraphy
-
Patient Preparation: To minimize radiation exposure to the thyroid from free ¹³¹I, patients were pre-treated with a thyroid-blocking agent, such as Lugol's solution or potassium iodide.
-
Dexamethasone Suppression (for Aldosteronism): In cases of suspected primary aldosteronism, patients were often administered dexamethasone for several days prior to and during the imaging period. This suppresses ACTH secretion, thereby reducing cholesterol uptake in normal adrenal tissue and enhancing the visualization of autonomous aldosterone-producing adenomas.
-
Radiopharmaceutical Administration: A dose of approximately 2 mCi of ¹³¹I-19-iodocholesterol was administered intravenously.[2]
-
Imaging: Scintigraphic images were acquired using a gamma camera at multiple time points, typically starting 2 to 5 days after injection and continuing for up to 14 days.[2] This delayed imaging was necessary to allow for the clearance of background radioactivity from surrounding tissues.
-
Image Interpretation: The location and intensity of radionuclide uptake in the adrenal glands were assessed. Unilateral uptake was suggestive of an adenoma, while bilateral uptake could indicate hyperplasia.
Quantitative Data: Diagnostic Performance in Primary Aldosteronism
A key study evaluated the efficacy of dexamethasone suppression scintigraphy with ¹³¹I-19-iodocholesterol in 33 patients with primary aldosteronism.[2]
| Parameter | Result |
| Number of Patients | 33 |
| Correct Lesion Identification (Suppression Scintiscans) | 77% (20 out of 26 patients) |
| Comparison with Adrenal Venography | 75% correct identification (21 out of 28 patients) |
| Comparison with Adrenal Vein Aldosterone Measurement | 75% correct identification (12 out of 16 patients) |
Conclusion
The early research on 19-iodocholesterol and its 3-acetate derivative laid the groundwork for modern functional adrenal imaging. These pioneering studies established the principle of using radiolabeled cholesterol analogs to visualize the adrenal cortex, providing a non-invasive method to diagnose and localize adrenal pathologies. While ¹³¹I-19-iodocholesterol has been largely superseded by agents with more favorable dosimetry and imaging characteristics, such as ¹³¹I-6β-iodomethyl-19-norcholesterol (NP-59), the foundational concepts and methodologies developed during this era remain cornerstones of nuclear endocrinology. This guide serves as a testament to the ingenuity of early researchers and provides a valuable historical and technical perspective for contemporary scientists in the field.
References
Methodological & Application
Application Notes and Protocols for Radiolabeling 19-Iodocholesterol 3-acetate with Iodine-131
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Iodocholesterol and its analogues, when radiolabeled with iodine isotopes such as Iodine-131 (¹³¹I), serve as important radiotracers for adrenal cortex imaging.[1][2] These agents are utilized in the diagnosis and evaluation of various adrenal disorders, including Cushing's syndrome and hyperaldosteronism.[1][2] The uptake of radiolabeled cholesterol derivatives is based on the adrenal cortex's natural utilization of cholesterol for steroid hormone synthesis. This document provides a detailed protocol for the radiolabeling of 19-Iodocholesterol 3-acetate with ¹³¹I, primarily through an isotopic exchange method.
Principle of Radiolabeling
The most common method for introducing a radioiodine isotope into the 19-iodocholesterol molecule is through an isotopic exchange reaction. This process involves the exchange of a non-radioactive iodine atom in the this compound molecule with a radioactive ¹³¹I atom from a solution of sodium iodide-¹³¹I. The efficiency of this exchange is influenced by factors such as temperature, reaction time, and the solvent used.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Specification |
| This compound | Precursor |
| Sodium Iodide (¹³¹I) | No-carrier-added, in dilute NaOH solution |
| Ethanol | Anhydrous |
| Toluene | Anhydrous |
| Weakly Basic Anion Exchange Resin | For purification |
| Instant Thin-Layer Chromatography (ITLC) Strips | e.g., Silica gel impregnated glass fiber |
| Developing Solvent for ITLC | e.g., Acetone or Saline |
| Sterile Vials | For reaction and final product |
| Heating Block or Water Bath | |
| Dose Calibrator | |
| TLC Scanner or Gamma Counter |
Radiolabeling Procedure (Isotopic Exchange)
-
Preparation of Reagents:
-
Dissolve a known quantity of this compound in a suitable solvent such as anhydrous ethanol or toluene in a sterile reaction vial.
-
Obtain a calibrated amount of no-carrier-added Sodium Iodide (¹³¹I) solution.
-
-
Reaction:
-
Add the Sodium Iodide (¹³¹I) solution to the vial containing the this compound solution.
-
Seal the reaction vial tightly.
-
Heat the reaction mixture in a heating block or water bath. The reaction is typically carried out at an elevated temperature to facilitate the isotopic exchange.
-
Allow the reaction to proceed for a specified duration. The optimal time and temperature need to be determined empirically but are crucial for maximizing the radiochemical yield.
-
-
Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
The primary radiochemical impurity is unreacted free ¹³¹I-iodide.
-
If the percentage of free iodide is significant (e.g., >8%), purification is necessary.[3]
-
Pass the reaction mixture through a small column packed with a weakly basic anion exchange resin. The resin will retain the free ¹³¹I-iodide, allowing the ¹³¹I-19-Iodocholesterol 3-acetate to be eluted.
-
Alternatively, a batch purification method can be employed by adding the resin to the reaction mixture, agitating, and then separating the resin.[3]
-
Quality Control
-
Radiochemical Purity Determination:
-
Radiochemical purity is assessed using Instant Thin-Layer Chromatography (ITLC).[3]
-
Spot a small aliquot of the final product onto an ITLC strip.
-
Develop the chromatogram using a suitable solvent system (e.g., acetone or saline). In this system, ¹³¹I-19-Iodocholesterol 3-acetate will remain at the origin, while free ¹³¹I-iodide will migrate with the solvent front.
-
Determine the distribution of radioactivity on the strip using a TLC scanner or by cutting the strip into sections and counting them in a gamma counter.
-
Calculate the radiochemical purity as the percentage of radioactivity at the origin relative to the total radioactivity on the strip.
-
-
Stability Assessment:
-
The stability of the radiolabeled product should be evaluated over time. Labeled 19-iodocholesterol has been shown to have a shelf-life with some decomposition observed after several weeks of storage at 5°C.[4]
-
Store the final product under appropriate conditions (e.g., at 2-8°C, protected from light).
-
Perform radiochemical purity checks at regular intervals to determine the shelf-life of the product.
-
Data Presentation
| Parameter | Typical Value/Range | Reference |
| Radiochemical Purity | > 92% (after purification) | [3] |
| Free ¹³¹I-Iodide | < 8% (before purification) | [3] |
| Storage Stability | Shows ~20% decomposition after 3 weeks at 5°C | [4] |
Experimental Workflow
Caption: Workflow for the radiolabeling of this compound with Iodine-131.
Safety Precautions
-
All procedures involving radioactive materials must be carried out in a designated and appropriately shielded radiopharmacy laboratory.
-
Personnel should wear appropriate personal protective equipment (PPE), including lab coats, gloves, and radiation monitoring badges.
-
Use lead shielding for vials and syringes containing ¹³¹I to minimize radiation exposure.
-
Work in a fume hood to prevent inhalation of any volatile radioactive species.
-
Dispose of all radioactive waste according to institutional and national regulations.
References
- 1. Synthesis and labelling of 131-I 19-iodocholesterol [inis.iaea.org]
- 2. Iodocholesterol - Wikipedia [en.wikipedia.org]
- 3. Purification and radiochemical quality control of 131I-19-iodocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and radiochemical stability of the adrenal-scanning agents, 6beta-iodomethyl-19-norcholest-5(10-en-3beta-ol and 19-iodocholest-5-en-3beta-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 19-Iodocholesterol 3-acetate for Adrenal Cortex Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 19-Iodocholesterol 3-acetate, also known as NP-59 or ¹³¹I-6β-iodomethyl-19-norcholesterol, a radiolabeled cholesterol analog for functional imaging of the adrenal cortex. This technique, known as adrenal scintigraphy, is a valuable non-invasive tool for assessing adrenocortical function and identifying abnormalities.
Introduction
Adrenal scintigraphy with ¹³¹I-6β-iodomethyl-19-norcholesterol (NP-59) is a molecular imaging technique that provides functional information about the adrenal cortex.[1] Unlike anatomical imaging modalities such as CT or MRI, NP-59 imaging visualizes the uptake and processing of cholesterol by adrenal cortical cells, offering insights into their hormonal activity.[1][2] This is particularly useful in the differential diagnosis of adrenal disorders such as primary aldosteronism and Cushing's syndrome.[3][4] The radiotracer's uptake is dependent on the trophic influence of ACTH and the renin-angiotensin II axis.[5]
Mechanism of Action
NP-59, being a cholesterol analog, follows the endogenous pathway of cholesterol uptake and processing in the adrenal cortex.[6] The process begins with the transport of NP-59 in the bloodstream, primarily bound to low-density lipoproteins (LDL).[6] Adrenocortical cells, which have a high demand for cholesterol for steroid hormone synthesis, express a high density of LDL receptors on their surface. The LDL-NP-59 complex binds to these receptors and is internalized into the cell via endocytosis. Inside the cell, the iodocholesterol is esterified and stored in intracellular lipid droplets, without being further metabolized into steroid hormones.[6] This intracellular trapping allows for the accumulation of the radiotracer and subsequent imaging.
Quantitative Data Summary
The following table summarizes key quantitative data from studies utilizing NP-59 for adrenal cortex imaging.
| Parameter | Value(s) | Condition/Context | Reference(s) |
| Diagnostic Accuracy | |||
| Area Under the Curve (AUC) of ROC | 0.812 | For primary aldosteronism subtyping | [1] |
| Sensitivity (Planar Imaging) | 83.3% | For aldosterone-producing adenoma (APA) lateralization | [6] |
| Specificity (Planar Imaging) | 44.4% | For APA lateralization | [6] |
| Sensitivity (SPECT/CT) | 85.0% | For APA lateralization | [6] |
| Specificity (SPECT/CT) | 60.0% | For APA lateralization | [6] |
| Positive Predictive Value | 92.3% | For confirming the nature of primary aldosteronism | [6] |
| Adrenal Uptake | |||
| Normal Adrenal Uptake | 0.075% - 0.26% (mean 0.16%) of administered dose | In normal subjects | [5] |
| Imaging Interpretation | |||
| Early Visualization (before day 5) | Indicates APA or bilateral adrenal hyperplasia (BAH) | Following tracer injection | [6] |
| Unilateral Uptake | Consistent with adenoma | During suppression scintiscans | [7] |
| Bilateral Symmetrical Uptake | Suggests BAH | [6][8] |
Experimental Protocols
Patient Preparation
A crucial step for successful NP-59 adrenal scintigraphy is proper patient preparation to enhance the quality of the imaging results.
-
Thyroid Blockade : To prevent the uptake of free ¹³¹I by the thyroid gland, patients are administered a saturated solution of potassium iodide (e.g., Lugol's solution).[8][9] This is typically started 2 days before the injection of the radiotracer and continued for several days after.[8]
-
Dexamethasone Suppression : For the investigation of primary aldosteronism, a dexamethasone suppression protocol is employed to suppress the ACTH-dependent cholesterol uptake in normal adrenal tissue.[1][5] This enhances the visualization of autonomous adrenal function. A common regimen involves the oral administration of dexamethasone (e.g., 1-4 mg daily) starting several days before and continuing for a few days after the NP-59 injection.[1][8]
-
Medication Review : Certain medications that interfere with the hypothalamic-pituitary-adrenal axis or the renin-angiotensin-aldosterone system may need to be discontinued prior to the study.[5]
Radiotracer Administration and Imaging Acquisition
-
Radiotracer : 37 MBq (1 mCi) of ¹³¹I-6β-iodomethyl-19-norcholesterol (NP-59) is administered via a slow intravenous injection.[6][8][9]
-
Imaging Schedule : Planar and SPECT/CT images are typically acquired at multiple time points after the injection to assess the dynamics of tracer uptake. Common imaging schedules include acquisitions at 72, 96, and 120 hours post-injection, or even up to 7 days later.[6][8][10]
-
Image Acquisition : Both anterior and posterior planar images are obtained.[6] SPECT/CT imaging is often performed to improve the anatomical localization of the tracer uptake.[6][9]
Image Interpretation
The interpretation of NP-59 scintigraphy images is based on the pattern and timing of tracer uptake.
-
Normal Glands : With dexamethasone suppression, there should be minimal to no visualization of the adrenal glands before day 5 post-injection.[6]
-
Unilateral Aldosteronism (e.g., Adenoma) : Early and unilateral uptake of the radiotracer is indicative of an aldosterone-producing adenoma.[6][7]
-
Bilateral Hyperplasia : Bilateral, often symmetrical, uptake of NP-59 suggests bilateral adrenal hyperplasia.[6][8] Asymmetric bilateral uptake can also occur.[6]
Visualizations
Caption: Experimental workflow for adrenal cortex imaging using NP-59.
Caption: Cellular uptake and retention of NP-59 in the adrenal cortex.
References
- 1. mdpi.com [mdpi.com]
- 2. Adrenal imaging (Part 1): Imaging techniques and primary cortical lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 131I-19-iodocholesterol scintigraphy of the adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioisotopic study of the adrenal glands using 131I-19-iodocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diagnostic value of adrenal iodine-131 6-beta-iodomethyl-19-norcholesterol scintigraphy for primary aldosteronism: a retrospective study at a medical center in North Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adrenal imaging with 131I-19-iodocholesterol in the diagnostic evaluation of patients with aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. NP-59 Adrenal Scintigraphy as an Imaging Biomarker to Predict KCNJ5 Mutation in Primary Aldosteronism Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [131I]6ß-Iodomethyl-19-norcholesterol SPECT/CT for the Lateralization of Mineralocorticoid Overproduction in Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 19-Iodocholesterol 3-Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Iodocholesterol 3-acetate is a radiolabeled analog of cholesterol utilized in preclinical and clinical research for the scintigraphic imaging of the adrenal cortex and other tissues with high cholesterol uptake. Structurally similar to cholesterol, it is readily taken up by steroidogenic tissues, primarily the adrenal glands, making it a valuable tool for functional imaging of these tissues. This document provides detailed application notes and protocols for designing and conducting in vivo studies using this compound in rodent models.
Principle of a Adrenal Imaging with this compound
The adrenal cortex avidly takes up cholesterol from circulating lipoproteins as a substrate for steroid hormone synthesis. When radiolabeled this compound is administered, it mimics the behavior of native cholesterol and is incorporated into adrenal cortical cells. The attached radioisotope, typically Iodine-131 (¹³¹I) or Iodine-125 (¹²⁵I), allows for non-invasive visualization of the adrenal glands using gamma scintigraphy or Single Photon Emission Computed Tomography (SPECT). The intensity of the detected signal is proportional to the functional activity of the adrenal tissue. This technique is particularly useful for identifying and localizing adrenal tumors and hyperplasia.
Data Presentation: Biodistribution of a Radioiodinated Cholesterol Analog
| Organ | 10 min (%ID/g) | 30 min (%ID/g) | 60 min (%ID/g) | 120 min (%ID/g) |
| Adrenal | 1.5 ± 0.3 | 3.2 ± 0.8 | 5.1 ± 1.2 | 8.5 ± 2.1 |
| Liver | 10.2 ± 2.5 | 8.9 ± 1.9 | 7.5 ± 1.5 | 5.8 ± 1.1 |
| Kidney | 2.1 ± 0.5 | 1.8 ± 0.4 | 1.5 ± 0.3 | 1.1 ± 0.2 |
| Spleen | 0.8 ± 0.2 | 0.9 ± 0.2 | 1.0 ± 0.3 | 1.2 ± 0.3 |
| Lung | 1.2 ± 0.3 | 0.9 ± 0.2 | 0.7 ± 0.1 | 0.5 ± 0.1 |
| Heart | 0.9 ± 0.2 | 0.7 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| Blood | 3.5 ± 0.8 | 2.1 ± 0.5 | 1.2 ± 0.3 | 0.7 ± 0.2 |
| Muscle | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 |
| Bone | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.8 ± 0.2 |
Data is represented as mean ± standard deviation.
Experimental Protocols
Protocol 1: General In Vivo Biodistribution Study in Rats
This protocol outlines the procedure for determining the tissue distribution of ¹³¹I-19-Iodocholesterol 3-acetate in rats.
Materials:
-
¹³¹I-19-Iodocholesterol 3-acetate (formulated in a suitable vehicle, e.g., saline with a small percentage of ethanol and a surfactant like Tween 80)
-
Sprague-Dawley rats (male, 8-10 weeks old, 200-250g)
-
Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)
-
27-30 gauge needles and 1 mL syringes
-
Gamma counter
-
Standard laboratory dissection tools
-
Tared collection tubes for organs
Procedure:
-
Animal Acclimatization: House the rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) before the experiment.
-
Dose Preparation: On the day of the experiment, thaw the ¹³¹I-19-Iodocholesterol 3-acetate solution and dilute it with sterile saline to the desired final concentration. The typical injected dose is 1-5 MBq per animal.
-
Animal Anesthesia: Anesthetize the rats using a calibrated vaporizer with isoflurane (3-5% for induction, 1-3% for maintenance) or via intraperitoneal injection of a ketamine (75-100 mg/kg) and xylazine (5-10 mg/kg) cocktail.[2]
-
Radiotracer Administration: Once the animal is fully anesthetized, administer the prepared dose of ¹³¹I-19-Iodocholesterol 3-acetate via a lateral tail vein injection.[3][4] The injection volume should not exceed 0.5 mL.
-
Post-Injection Monitoring: Monitor the animal during recovery from anesthesia.
-
Tissue Collection: At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours) post-injection, euthanize the animals by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Organ Dissection and Weighing: Immediately dissect the following organs: blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone (femur), and adrenal glands. Carefully blot each organ to remove excess blood and weigh them in tared tubes.
-
Radioactivity Measurement: Measure the radioactivity in each organ using a calibrated gamma counter. Also, count a standard of the injected dose for calibration.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Protocol 2: Adrenal Scintigraphy with Dexamethasone Suppression in Rats
This protocol describes the imaging of the adrenal glands using ¹³¹I-19-Iodocholesterol 3-acetate with dexamethasone suppression to differentiate autonomous adrenal function.
Materials:
-
¹³¹I-19-Iodocholesterol 3-acetate
-
Dexamethasone
-
Sprague-Dawley rats
-
Anesthetic
-
Small animal SPECT/CT or planar gamma camera
-
Animal handling and monitoring equipment
Procedure:
-
Dexamethasone Administration: For 3-5 days prior to radiotracer injection, administer dexamethasone to the rats. This can be done via drinking water (e.g., 5 µg/mL) or daily subcutaneous injections (e.g., 20 µg/kg).
-
Radiotracer Administration: On the day of imaging, administer ¹³¹I-19-Iodocholesterol 3-acetate as described in Protocol 1.
-
Imaging Time Points: Imaging is typically performed at 24, 48, and 72 hours post-injection to allow for clearance of background radioactivity.
-
Animal Preparation for Imaging: Anesthetize the rat and position it on the imaging bed of the gamma camera or SPECT scanner.
-
Scintigraphic Imaging:
-
Gamma Camera Settings: For ¹³¹I, use a high-energy collimator. Set the energy window to the 364 keV photopeak of ¹³¹I with a 15-20% window width.
-
Image Acquisition: Acquire static planar images in the posterior projection for a preset time (e.g., 10-15 minutes) or for a total number of counts (e.g., 100,000). For SPECT imaging, acquire a series of projections around the animal.
-
-
Image Analysis: Analyze the acquired images to visualize the uptake of the radiotracer in the adrenal glands. In suppressed animals, uptake should be minimal in normal adrenal tissue. Focal areas of high uptake may indicate an autonomous adrenal adenoma.
Visualizations
Cholesterol Uptake and Steroidogenesis Pathway
The following diagram illustrates the cellular pathways for cholesterol uptake in the adrenal cortex and its subsequent conversion into steroid hormones.
References
Application Notes and Protocols: 19-Iodocholesterol 3-acetate in the Diagnosis of Cushing's Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of 19-iodocholesterol and its more clinically prevalent analog, 131I-6β-iodomethyl-19-norcholesterol (NP-59), in the diagnosis of Cushing's syndrome. Adrenal scintigraphy with radiolabeled cholesterol analogs is a functional imaging modality that allows for the in-vivo assessment of adrenocortical function. This technique is particularly valuable in the differential diagnosis of Cushing's syndrome, helping to distinguish between ACTH-dependent and ACTH-independent etiologies and to lateralize cortisol-producing adrenal tumors.
Principle of the Method
Cholesterol is the precursor for steroid hormone synthesis in the adrenal cortex. Radiolabeled cholesterol analogs, such as 19-iodocholesterol and NP-59, are taken up by adrenocortical cells via low-density lipoprotein (LDL) receptors. The subsequent intracellular accumulation and retention of the radiotracer are proportional to the steroidogenic activity of the adrenal tissue. In Cushing's syndrome, this allows for the visualization of hyperfunctioning adrenal glands, adenomas, or hyperplasia, while suppressed or atrophic tissue will show decreased or absent uptake.
Data Presentation
Table 1: Diagnostic Performance of NP-59 Adrenal Scintigraphy in Adrenal Cortex Disorders
| Indication | Sensitivity | Specificity | Accuracy | Reference |
| Cushing's Syndrome | Not explicitly stated, but accuracy is high. | Not explicitly stated, but accuracy is high. | 100% | [1][2] |
| Primary Aldosteronism (for adenoma detection) | 85% | 95% | Not Stated | [3] |
| Adrenal Adenoma (general) | 71% | 100% | Not Stated | [3] |
Table 2: Scintigraphic Patterns and Interpretation in Cushing's Syndrome
| Scintigraphic Pattern | Interpretation | Corresponding Pathology |
| Bilateral, symmetric, and intense uptake | ACTH-dependent Cushing's syndrome | Bilateral adrenal hyperplasia (due to pituitary adenoma or ectopic ACTH production) |
| Unilateral, intense uptake with contralateral suppression | ACTH-independent Cushing's syndrome | Cortisol-producing adrenal adenoma |
| Bilateral, asymmetric, or nodular uptake | ACTH-independent Cushing's syndrome | Bilateral macronodular adrenal hyperplasia or Primary Pigmented Nodular Adrenocortical Disease (PPNAD) |
| Bilateral non-visualization | ACTH-independent Cushing's syndrome | Adrenocortical carcinoma (often non-functioning or inefficient at trapping the tracer) or severe hypercholesterolemia |
Experimental Protocols
Protocol 1: Synthesis and Radiolabeling of 6β-iodomethyl-19-norcholesterol (NP-59) with 131I
High-Level Overview of the Process:
-
Synthesis of the Precursor: The synthesis of the 6β-iodomethyl-19-norcholesterol precursor molecule is a multi-step organic synthesis process starting from a suitable steroid backbone.
-
Radiolabeling: The precursor is then radiolabeled with 131I, typically through a nucleophilic substitution reaction where a leaving group on the precursor is replaced by radioactive iodide (131I-).
-
Purification: The resulting 131I-NP-59 is purified to remove unreacted 131I and other impurities. This is crucial to ensure radiochemical purity and to minimize radiation dose to non-target organs, particularly the thyroid. Purification is often achieved using techniques like high-performance liquid chromatography (HPLC).
-
Quality Control: The final product undergoes rigorous quality control tests to determine its radiochemical purity, specific activity, sterility, and apyrogenicity before it can be used for human administration.
Protocol 2: Adrenal Scintigraphy with 131I-NP-59 for the Diagnosis of Cushing's Syndrome
1. Patient Preparation:
-
Informed Consent: Obtain written informed consent from the patient after explaining the procedure, its risks, and benefits.
-
Thyroid Blockade: To prevent the uptake of free 131I by the thyroid gland, administer a saturated solution of potassium iodide (SSKI) or Lugol's solution. This should begin at least 24 hours before the administration of 131I-NP-59 and continue for 7-10 days.
-
Dexamethasone Suppression (for ACTH-independent Cushing's): For the differential diagnosis of ACTH-independent Cushing's syndrome, dexamethasone suppression is employed to suppress ACTH secretion and thereby reduce the uptake of the tracer in normal or hyperplastic adrenal tissue, enhancing the visualization of autonomous adrenal lesions. A common regimen is 1 mg of dexamethasone orally every 6 hours, starting 2 days before the tracer injection and continuing throughout the imaging period.
-
Medication Review: Review the patient's current medications, as some drugs can interfere with the uptake of NP-59.
2. Radiopharmaceutical Administration:
-
Dose: The typical adult dose of 131I-NP-59 is 37 MBq (1 mCi), administered by slow intravenous injection.
-
Injection: The injection should be administered over 1-2 minutes.
3. Imaging Acquisition:
-
Imaging Schedule: Imaging is typically performed 3 to 7 days after the injection of the radiotracer to allow for sufficient background clearance. Serial imaging may be performed to assess the dynamics of tracer uptake.
-
Instrumentation: A large field-of-view gamma camera equipped with a high-energy collimator is used.
-
Planar Imaging: Anterior and posterior static planar images of the adrenal region are acquired.
-
SPECT/CT Imaging: Single-photon emission computed tomography (SPECT) combined with computed tomography (SPECT/CT) is highly recommended. SPECT provides three-dimensional functional information, while the co-registered CT provides anatomical localization, which significantly improves the accuracy of the study, especially in detecting small adrenal lesions.
-
Image Analysis: The images are visually assessed for the pattern and intensity of tracer uptake in the adrenal glands. Semi-quantitative analysis can be performed by comparing the adrenal uptake to the liver or kidney uptake.
Visualizations
Caption: Mechanism of NP-59 uptake in the adrenal cortex.
Caption: Workflow for Cushing's syndrome diagnosis using NP-59.
Caption: Diagnostic algorithm for NP-59 scintigraphy results.
References
Application Notes and Protocols for SPECT/CT Imaging with Radioiodinated Cholesterol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single Photon Emission Computed Tomography (SPECT/CT) utilizing radioiodinated analogs of cholesterol, such as 131I-6β-iodomethyl-19-norcholesterol (NP-59), is a cornerstone functional imaging modality for the evaluation of adrenal cortex disorders. Cholesterol is the essential precursor for steroid hormone synthesis in the adrenal glands.[1] Radiolabeled cholesterol analogs are taken up by adrenocortical cells through a mechanism similar to that of native cholesterol, involving low-density lipoprotein (LDL) receptors.[1] Once intracellular, the radiotracer is esterified and trapped, allowing for the visualization of adrenal cortical function.[2] This non-invasive technique provides valuable information on the functional status of adrenal lesions, aiding in the differential diagnosis of conditions like Cushing's syndrome and primary aldosteronism.[3][4] The addition of hybrid SPECT/CT technology enhances diagnostic accuracy by precisely localizing functional abnormalities to anatomical structures, distinguishing adrenal uptake from physiological bowel activity.[5][6]
While the user requested information on 19-Iodocholesterol 3-acetate, the vast majority of published clinical protocols and research utilize its close analog, 131I-6β-iodomethyl-19-norcholesterol (NP-59). The protocols detailed below are based on the extensive data available for NP-59, which is considered the standard for this type of imaging.
Clinical Applications
SPECT/CT with radioiodinated cholesterol is primarily indicated for:
-
Cushing's Syndrome: To differentiate between ACTH-dependent bilateral hyperplasia and ACTH-independent unilateral adenoma or carcinoma.[2][7] In patients with adrenal adenoma, the scan typically shows intense unilateral uptake with suppression of the contralateral gland.[7] In bilateral hyperplasia, uptake is bilateral and often symmetric.[2]
-
Primary Aldosteronism (Conn's Syndrome): To lateralize the source of autonomous aldosterone production, distinguishing between a unilateral aldosterone-producing adenoma (APA) and bilateral idiopathic hyperplasia (IAH).[2][8] This distinction is crucial as adenomas are typically treated surgically, while hyperplasia is managed medically.
-
Adrenal Incidentalomas: To characterize the function of incidentally discovered adrenal masses on other imaging modalities.
-
Hyperandrogenism: To investigate suspected adrenal sources of excess androgen production.
Quantitative Data Summary
The following tables summarize quantitative uptake values of 131I-NP-59 in various adrenal conditions, as reported in the literature. These values can aid in the interpretation of SPECT/CT studies.
| Adrenal Condition | Mean 131I-NP-59 Uptake (% of administered dose) | Reference |
| Normal Adrenal Glands | 0.33 ± 0.02% | [7] |
| Cushing's Syndrome (All) | 0.74 ± 0.18% | [7] |
| Cushing's Syndrome (ACTH-dependent) | Correlates with 24-h urinary free cortisol | [7] |
| Cushing's Syndrome (ACTH-independent) | 1.18 ± 0.08% | [7] |
| Ectopic ACTH Syndrome | 1.18 ± 0.08% | [7] |
| Adrenal Pathology | 131I-NP-59 Uptake Range in Detectable Glands | Reference |
| Cushing's Syndrome (4 glands) | 1.7% to 4.9% | [9] |
| Primary Aldosteronism (7 glands) | 1.1% to 1.3% | [9] |
| Normally Functioning Adrenal Cortex | < 1.0% | [9] |
| Diagnostic Performance of 131I-NP-59 SPECT/CT in Primary Aldosteronism | Sensitivity | Specificity | Positive Predictive Value | Reference |
| Planar Imaging | 83.3% | 44.4% | 92.3% | [2] |
| SPECT/CT | 85.0% | 60.0% | 89.5% | [2] |
Experimental Protocols
Radiopharmaceutical Preparation and Quality Control
The following is a general protocol for the quality control of 131I-19-iodocholesterol, which can be adapted for its analogs.
Objective: To ensure the radiochemical purity of the tracer prior to administration.
Materials:
-
131I-19-iodocholesterol solution
-
Instant thin-layer chromatography (ITLC) strips
-
Weakly basic ion-exchange resin
-
Appropriate solvents for chromatography
-
Gamma counter or radiochromatogram scanner
Protocol:
-
Determination of Ionic 131I-iodide:
-
Apply a small spot of the 131I-19-iodocholesterol solution onto an ITLC strip.
-
Develop the chromatogram using a suitable solvent system that separates free iodide from the labeled cholesterol.
-
Scan the strip using a radiochromatogram scanner or cut the strip into sections and measure the activity in a gamma counter.
-
Calculate the percentage of ionic 131I-iodide. Samples with greater than 8% free iodide should be purified.[10]
-
-
Purification (if required):
-
Batch Ion-Exchange: For low levels of ionic iodide, mix the radiopharmaceutical solution with a small amount of weakly basic ion-exchange resin, agitate, and then separate the purified solution from the resin.[10]
-
Column Chromatography: For higher levels of ionic iodide, pass the solution through a column packed with the weakly basic ion-exchange resin.[10]
-
-
Final Quality Control:
-
Repeat the ITLC analysis to confirm the removal of excess ionic iodide and ensure the radiochemical purity meets the required specifications for clinical use.
-
Patient Preparation Protocol
Objective: To optimize tracer uptake in the adrenal glands and minimize background activity.
Protocol:
-
Thyroid Blockade: To prevent thyroid uptake of free 131I, administer Lugol's solution (1 mL daily) or saturated solution of potassium iodide (SSKI).[8][11] Start 2 days prior to tracer injection and continue for 10 days.[11]
-
Dexamethasone Suppression (for Primary Aldosteronism): To suppress ACTH-dependent tracer uptake in the normal adrenal cortex and enhance visualization of aldosterone-producing adenomas, administer dexamethasone.[2] A common regimen is 1 mg orally four times daily, starting 7 days before and continuing for 5 days after the NP-59 injection.[6]
-
Bowel Preparation: To reduce intestinal background activity from the tracer's metabolites, administer mild laxatives nightly before each imaging session.[8]
-
Medication Review: Antihypertensive medications such as glucocorticoids, diuretics, spironolactone, β-blockers, and calcium channel blockers should be discontinued for at least 3 weeks prior to the study, as they can interfere with tracer uptake.[8]
SPECT/CT Imaging Protocol
Objective: To acquire high-quality functional and anatomical images of the adrenal glands.
Protocol:
-
Tracer Administration:
-
Imaging Time Points:
-
SPECT/CT Acquisition Parameters:
-
Gamma Camera: Dual-head SPECT/CT system.
-
Collimator: Medium-energy, general-purpose, parallel-hole collimators.[8]
-
Energy Window: Centered at the 364 keV photopeak of 131I with a ±10% window.[8]
-
Planar Imaging: Acquire anterior and posterior views for 20 minutes per image into a 256 x 256 matrix.[8]
-
SPECT Imaging: Acquire 60 projections over a 360° circular orbit.
-
CT Imaging: Perform a low-dose CT scan for attenuation correction and anatomical localization. Parameters should be optimized for adrenal imaging.
-
-
Image Reconstruction and Analysis:
-
Reconstruct SPECT images using an appropriate algorithm (e.g., iterative reconstruction).
-
Fuse SPECT and CT images for precise anatomical localization of functional uptake.
-
Perform semi-quantitative analysis by drawing regions of interest (ROIs) over the adrenal glands and a reference organ (e.g., liver).[12][13] Calculate parameters such as adrenal-to-liver ratio or percentage uptake.[12]
-
Visualizations
Caption: Experimental workflow for 131I-NP-59 SPECT/CT imaging.
Caption: Simplified adrenal steroidogenesis signaling pathway.
References
- 1. auntminnie.com [auntminnie.com]
- 2. Diagnostic value of adrenal iodine-131 6-beta-iodomethyl-19-norcholesterol scintigraphy for primary aldosteronism: a retrospective study at a medical center in North Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodocholesterol - Wikipedia [en.wikipedia.org]
- 4. 131I-iodocholesterol (NP-59) scintigraphy in adrenocortical diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adrenal cortical imaging with I-131 NP-59 SPECT-CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hkjr.org [hkjr.org]
- 7. The relationship of adrenal iodomethylnorcholesterol uptake to indices of adrenal cortical function in Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Clinical application of SPECT in adrenal imaging with iodine-131 6 beta-iodomethyl-19-norcholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and radiochemical quality control of 131I-19-iodocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Feasibility of Iodine-131 6β-Methyl-Iodo-19 Norcholesterol (NP-59) Scintigraphy to Complement Adrenal Venous Sampling in Management of Primary Aldosteronism: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. SPECT semiquantitative analysis of adrenocortical (131)I-6 beta iodomethyl-norcholesterol uptake to discriminate subclinical and preclinical functioning adrenal incidentaloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adrenal Scintigraphy with Iodocholesterol Derivatives
These application notes provide a comprehensive overview and detailed protocols for adrenal scintigraphy using iodocholesterol derivatives, specifically focusing on 131I-6β-iodomethyl-19-norcholesterol (NP-59). This information is intended for researchers, scientists, and drug development professionals involved in adrenal gland imaging and function studies.
Introduction
Adrenal scintigraphy with iodocholesterol derivatives is a functional imaging technique used to evaluate the cortical function of the adrenal glands.[1][2] The most commonly used radiotracer is 131I-6β-iodomethyl-19-norcholesterol (NP-59), an analog of cholesterol.[3][4] This technique is valuable in localizing abnormal adrenal cortex tissue after a biochemical diagnosis of adrenal dysfunction has been made.[5] It helps in differentiating between unilateral and bilateral adrenal diseases, such as in cases of primary aldosteronism and Cushing's syndrome.[1][2][5]
Mechanism of Radiotracer Uptake
NP-59, being a cholesterol analog, is taken up by the adrenal cortical cells through the same pathway as cholesterol, which is a precursor for steroid hormone synthesis. The radiotracer is bound to low-density lipoproteins (LDLs) in the bloodstream and is taken up by the adrenal cortical cells.[3] Once inside the cells, it is esterified and stored, but not further metabolized into steroid hormones.[3][4] This trapping of the radiolabeled cholesterol precursor allows for the visualization of functioning adrenal cortical tissue.[5]
Clinical Applications
Adrenal scintigraphy with NP-59 is indicated for the functional evaluation of various adrenal disorders.
-
Primary Aldosteronism (PA): To differentiate between a unilateral aldosterone-producing adenoma (APA) and bilateral adrenal hyperplasia (BAH).[1][2][6]
-
Cushing's Syndrome: To distinguish between ACTH-dependent bilateral hyperplasia and ACTH-independent unilateral adenoma or carcinoma.[5][7]
-
Hyperandrogenism: To identify androgen-producing adrenal tumors.[3][5]
-
Adrenal Metastases: In some cases, to detect adrenal metastases, particularly from lung cancer.[8]
Experimental Protocols
Proper patient preparation is crucial for accurate results.[9]
-
Medication Review and Discontinuation: Several medications can interfere with NP-59 uptake and should be discontinued if possible. These include glucocorticoids, diuretics, spironolactone, beta-blockers, alpha-blockers, and calcium channel blockers.[1][2]
-
Thyroid Blockade: To prevent uptake of free 131I by the thyroid gland, a thyroid blocking agent is administered.[1][3][10]
-
Dexamethasone Suppression: This is essential for evaluating primary aldosteronism and hyperandrogenism to suppress ACTH-dependent uptake in the normal adrenal cortex.[3][12][13] Different protocols exist:
-
Protocol A: 1 mg dexamethasone orally 4 times daily, starting 7 days before and continuing for 5 days after NP-59 injection.[10]
-
Protocol B: 8 mg dexamethasone daily for 8 days, with NP-59 injection on day 4.[1][2]
-
Protocol C: 2 mg dexamethasone daily (1 mg every 12 hours) starting 3 days before and continuing for 7 days after NP-59 injection.[13]
-
Protocol D: 4 mg dexamethasone daily (1 mg every 6 hours) starting 7 days before and continuing for 2 days after NP-59 injection.[13]
-
-
Radiopharmaceutical: 131I-6β-iodomethyl-19-norcholesterol (NP-59).
-
Dose: Typically 1 mCi (37 MBq) administered intravenously.[1][2][4][11]
Imaging is performed several days after the radiotracer injection to allow for sufficient uptake and background clearance.
-
Imaging Modality: Gamma camera for planar imaging and SPECT/CT.
-
Imaging Schedule:
-
Planar Imaging: Anterior and posterior views of the adrenal glands are acquired.
-
SPECT/CT Imaging: Provides both functional (SPECT) and anatomical (CT) information, which improves the sensitivity and accuracy of lesion localization.[3][10]
Data Interpretation and Semi-Quantitative Analysis
Image interpretation is based on the pattern of radiotracer uptake.
-
Unilateral Uptake: Early and intense unilateral uptake suggests a functioning adenoma.[3]
-
Bilateral Symmetrical Uptake: Suggests bilateral adrenal hyperplasia.[3][6]
-
Bilateral Asymmetrical Uptake: May indicate a hyperfunctioning adenoma in the presence of bilateral hyperplasia.[6]
-
No Uptake: Can be seen in cases of adrenal carcinoma or with very small adenomas.[13][14]
To provide objective measures of adrenal function, semi-quantitative parameters can be calculated from the imaging data.[1][2]
-
Adrenal-to-Liver Ratio (ALR): Calculated as the maximal count of the adrenal gland with the lesion divided by the mean count of the liver.[1][2]
-
Contralateral-to-Lesion (CON) Ratio: Defined as the maximal count of the adrenal gland with the lesion to the maximal count of the contralateral adrenal gland.[1][2]
Quantitative Data Summary
The diagnostic performance of adrenal scintigraphy with iodocholesterol derivatives varies depending on the study population, protocol, and imaging technique.
| Study/Parameter | Condition | Sensitivity | Specificity | Positive Predictive Value (PPV) | Accuracy | Reference |
| Wu et al. | Primary Aldosteronism (APA) | 83.3% | 44.4% | 92.3% | - | [4] |
| Wu et al. (with SPECT/CT) | Primary Aldosteronism (APA) | 85.0% | 60.0% | 89.5% | - | [4] |
| Unsal et al. | Primary Aldosteronism | 83.3% | 92.3% | - | - | [13] |
| Unsal et al. (with SPECT/CT) | Primary Aldosteronism | 85.0% | 89.5% | - | - | [13] |
| Lombardi et al. (with SPECT/CT) | Primary Aldosteronism | 81.8% | - | - | - | [3] |
| Hwang et al. (with SPECT/CT) | Primary Aldosteronism | 82% | 67% | - | - | [1][2] |
| Gross et al. | Primary Aldosteronism | 90% | - | - | 90% | [15] |
| Freitas et al. | Primary Aldosteronism | 84% | - | - | 86% | [15] |
| Chistyakov et al. | Overall Histopathological Correlation | - | - | - | 97% | [16] |
| Semi-Quantitative Data Example | Value | Reference |
| Median Adrenal-to-Liver Ratio (ALR) | 2.205 (1.69–2.98) | [1][2] |
| Median Contralateral-to-Lesion (CON) Ratio | 1.325 (1.14–1.83) | [1][2] |
| Normal Adrenal Uptake Range (% of administered dose) | 0.075% - 0.26% (mean 0.16%) | [17] |
Note: The reported values for sensitivity, specificity, and accuracy can vary significantly between studies due to differences in patient populations, imaging protocols, and reference standards used for diagnosis.
References
- 1. NP-59 Adrenal Scintigraphy as an Imaging Biomarker to Predict KCNJ5 Mutation in Primary Aldosteronism Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NP-59 Adrenal Scintigraphy as an Imaging Biomarker to Predict KCNJ5 Mutation in Primary Aldosteronism Patients [frontiersin.org]
- 3. Adrenal Cortical Scintigraphy for Lateralization of Bilateral Adrenal Nodules in Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnostic value of adrenal iodine-131 6-beta-iodomethyl-19-norcholesterol scintigraphy for primary aldosteronism: a retrospective study at a medical center in North Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. European Nuclear Medicine Guide [nucmed-guide.app]
- 6. tandfonline.com [tandfonline.com]
- 7. Scintigraphy with 131I-19-iodocholesterol in adrenal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iodocholesterol adrenal scanning for the detection of adrenal metastases in lung cancer and its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Adrenal scintigraphy with 131I-6beta-iodomethyl-19-norcholesterol: good practice guideline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hkjr.org [hkjr.org]
- 11. Feasibility of Iodine-131 6β-Methyl-Iodo-19 Norcholesterol (NP-59) Scintigraphy to Complement Adrenal Venous Sampling in Management of Primary Aldosteronism: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Iodocholesterol adrenal tissue uptake and imaging adrenal neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 131I-iodocholesterol (NP-59) scintigraphy in adrenocortical diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: 19-Iodocholesterol 3-acetate for the Identification of Adrenal Adenomas
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Iodocholesterol 3-acetate, and its more stable and widely used derivative, 6β-[¹³¹I]iodomethyl-19-norcholesterol (NP-59), are radiolabeled analogs of cholesterol. These agents are instrumental in the functional imaging of the adrenal cortex, a technique known as adrenal scintigraphy or adrenocortical scintigraphy. This non-invasive procedure provides valuable information on the functional status of adrenal tissues, aiding in the differential diagnosis of various adrenal disorders, particularly in the identification and lateralization of adrenal adenomas. Adrenal adenomas are benign tumors of the adrenal cortex that may be hormonally active (functioning) or inactive (non-functioning).[1][2] Functional adenomas can lead to conditions such as Cushing's syndrome (due to excess cortisol) and primary aldosteronism (due to excess aldosterone).[3][4][5]
Principle of the Method
The utility of radiolabeled cholesterol analogs lies in the fundamental role of cholesterol as the precursor for steroid hormone synthesis in the adrenal cortex. The adrenal glands actively take up circulating cholesterol for steroidogenesis. NP-59 mimics this physiological pathway. Following intravenous administration, NP-59 is taken up by adrenal cortical tissue, esterified, and stored in intracellular lipid droplets. The degree of uptake is directly proportional to the functional activity of the adrenal tissue.
Functioning adrenal adenomas, which autonomously produce steroid hormones, exhibit high cholesterol uptake. Consequently, these tumors demonstrate increased uptake of NP-59, appearing as "hot" spots on scintigraphic images. Conversely, in cases of a unilateral functioning adenoma, the excess hormone production often suppresses the contralateral normal adrenal gland via negative feedback mechanisms, leading to decreased or absent uptake in the non-tumorous gland.[3]
Applications
Adrenal scintigraphy with NP-59 is a valuable diagnostic tool in several clinical scenarios:
-
Cushing's Syndrome: To differentiate between ACTH-dependent bilateral adrenal hyperplasia and ACTH-independent adrenal adenomas or carcinomas.[3][5] In Cushing's disease (pituitary-dependent), bilateral adrenal hyperplasia is typically observed with symmetrical uptake. In contrast, an adrenal adenoma will show intense unilateral uptake with suppression of the contralateral gland.[3][5]
-
Primary Aldosteronism: To lateralize the source of aldosterone overproduction, distinguishing between a unilateral aldosterone-producing adenoma (APA) and bilateral idiopathic adrenal hyperplasia (IAH).[3][6][7] This distinction is crucial as APAs are often treated surgically, while IAH is managed medically.
-
Hyperandrogenism: To identify adrenal sources of excess androgen production in conditions like hirsutism.[8]
-
Incidentalomas: To characterize incidentally discovered adrenal masses on other imaging modalities like CT or MRI, particularly to determine if they are functional.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of NP-59 uptake and the general workflow of an adrenal scintigraphy experiment.
Caption: Mechanism of NP-59 uptake in adrenal cortical cells.
Caption: Adrenal scintigraphy experimental workflow.
Experimental Protocols
Patient Preparation
-
Thyroid Blockade: To prevent uptake of free ¹³¹I by the thyroid gland, a thyroid blocking agent is administered. This typically involves giving a saturated solution of potassium iodide (SSKI) or Lugol's solution, starting 1-2 days before the injection of NP-59 and continuing for 10-14 days.[6][9][10]
-
Dexamethasone Suppression: This is a critical step to enhance the detection of autonomously functioning adrenal tissue by suppressing ACTH-dependent NP-59 uptake in normal adrenal tissue.[11] Several protocols exist, and the choice may depend on the clinical indication.
-
For Primary Aldosteronism & Hyperandrogenism: Dexamethasone is administered to suppress the glucocorticoid-producing zona fasciculata, thus enhancing the visualization of the aldosterone-producing zona glomerulosa or androgen-producing zones. Common regimens include:
-
For Cushing's Syndrome: A high-dose dexamethasone suppression test may be integrated with the scintigraphy protocol to aid in differentiating pituitary-dependent from adrenal-dependent causes.[13][14]
-
Radiotracer Administration
-
A dose of approximately 1 mCi (37 MBq) of 6β-[¹³¹I]iodomethyl-19-norcholesterol (NP-59) is administered intravenously.[6][9][15]
Imaging Protocol
-
Imaging is typically performed 3 to 7 days after the injection of NP-59.[8][16]
-
Both anterior and posterior planar images of the adrenal glands are acquired.[15]
-
Single Photon Emission Computed Tomography (SPECT), often combined with a low-dose CT (SPECT/CT), is highly recommended. SPECT/CT improves the anatomical localization of functional abnormalities and can increase the specificity of the test.[15]
Image Interpretation
The pattern of NP-59 uptake is the primary basis for interpretation:
-
Normal: Symmetrical, equal, or near-equal uptake in both adrenal glands, typically visualized after 5 days with dexamethasone suppression.[16]
-
Adrenal Adenoma (Unilateral Hyperfunction): Early and intense unilateral uptake of the tracer at the site of the adenoma, with faint or no visualization of the contralateral adrenal gland.[5][8]
-
Bilateral Adrenal Hyperplasia: Bilateral, symmetric, and often intense early visualization of both adrenal glands.[5][8]
Caption: Interpretation of dexamethasone suppression scintigraphy.
Quantitative Data
The diagnostic performance of NP-59 adrenal scintigraphy has been evaluated in numerous studies. The following tables summarize key quantitative findings.
Table 1: Diagnostic Accuracy of NP-59 Scintigraphy for Primary Aldosteronism Subtype
| Parameter | Value | Reference |
| Sensitivity | 83.3% - 85.0% | [15] |
| Specificity | 44.4% (Planar) - 60.0% (SPECT/CT) | [15] |
| Positive Predictive Value | 92.3% | [15] |
| Area Under the ROC Curve (AUC) | 0.812 | [12] |
Table 2: Dexamethasone Suppression Scintigraphy Protocols and Normal Visualization Times
| Dexamethasone Regimen | NP-59 Dose | Normal Adrenal Visualization | Reference |
| 8 mg/day for 2 days | 1-2 mCi | Early (3-5 days) | [16] |
| 4 mg/day for 7 days | 0.5-2 mCi | Late (5-7 days) | [16] |
Limitations and Considerations
-
Availability: The production and availability of NP-59 can be limited.
-
Radiation Exposure: As with any nuclear medicine procedure, there is exposure to ionizing radiation.
-
Time Course: The entire procedure, from preparation to final imaging, can take over a week.
-
Medication Interference: Certain medications can interfere with the test, and a thorough review of the patient's medications is necessary.
-
Anatomical Correlation: While SPECT/CT improves localization, correlation with high-resolution anatomical imaging (CT or MRI) is often essential.
Conclusion
Adrenal scintigraphy with this compound (NP-59) remains a valuable and reliable method for the functional assessment of the adrenal cortex. When performed with meticulous patient preparation, particularly dexamethasone suppression, it provides crucial information for the diagnosis and management of adrenal adenomas and other disorders of adrenal hyperfunction. Its ability to non-invasively assess the functional status of adrenal tissue makes it a powerful complementary tool to anatomical imaging techniques.
References
- 1. Visualization of nonfunctioning adrenal adenomas with iodocholesterol: possible relationship to subcellular distribution of tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. appliedradiology.com [appliedradiology.com]
- 3. Scintigraphy with 131I-19-iodocholesterol in adrenal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cushing's syndrome - Wikipedia [en.wikipedia.org]
- 5. 131I-19-iodocholesterol scintigraphy of the adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 131I-6β-iodomethyl-19-norcholesterol adrenal scintigraphy as an alternative to adrenal venous sampling in differentiating aldosterone-producing adenoma from bilateral idiopathic hyperaldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexamethasone-suppression adrenal scintigraphy in hyperandrogenism: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NP-59 Adrenal Scintigraphy as an Imaging Biomarker to Predict KCNJ5 Mutation in Primary Aldosteronism Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thyroidal accumulation of 131I during adrenal gland scintigraphy with 131I-19-iodocholesterol: effects of thyroid blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Dexamethasone suppression test - Wikipedia [en.wikipedia.org]
- 14. uclahealth.org [uclahealth.org]
- 15. Diagnostic value of adrenal iodine-131 6-beta-iodomethyl-19-norcholesterol scintigraphy for primary aldosteronism: a retrospective study at a medical center in North Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The normal dexamethasone-suppression adrenal scintiscan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 19-Iodocholesterol 3-acetate in Canine Research
These application notes provide an overview of the experimental use of 19-Iodocholesterol 3-acetate, specifically the radioiodinated form (¹³¹I-19-iodocholesterol), in canine models. The primary application discussed is in the context of evaluating its potential therapeutic effect on adrenal cortical hyperplasia, a condition relevant to Cushing's disease.
Introduction
¹³¹I-19-iodocholesterol is a radiopharmaceutical agent. Due to its structural similarity to cholesterol, it is taken up by tissues that synthesize steroid hormones, such as the adrenal cortex. This property allows for its use in imaging and potentially in radiotherapy for adrenal disorders. The research detailed below investigated the efficacy of high doses of ¹³¹I-19-iodocholesterol in treating experimentally induced adrenal cortical hyperplasia in dogs, a model for Cushing's disease.
Experimental Data Summary
The following table summarizes the experimental groups and treatments from a study evaluating the effects of ¹³¹I-19-iodocholesterol on normal and hyperplastic adrenal cortices in canines.[1]
| Canine Group | Number of Animals | Initial Treatment | ¹³¹I-19-iodocholesterol Dose | Study Duration | Observed Outcome |
| Normal Controls | 3 | None | LD50 Radiation Dose | 3 months | No gross or histopathological changes in the adrenals. |
| ACTH-Induced Hyperplasia | 3 | ACTH Administration | KD50 Dose | 3 months | Adrenal glands were not enlarged; cortex was thicker than normal; no changes attributable to irradiation. |
| Metapyralone-Induced Hyperplasia | 3 | Metapyralone Administration | KD50 Dose | 3 months | Enlarged adrenals with a widened cortex; no necrosis or other changes attributable to irradiation. |
It is important to note that specific numerical dosages for LD50 (lethal dose, 50%) and KD50 were not provided in the referenced abstract and would need to be determined in a dose-finding study.
Experimental Protocols
The following protocol outlines the methodology used in a study to assess the therapeutic potential of ¹³¹I-19-iodocholesterol for adrenal cortical hyperplasia in a canine model.[1]
Objective
To determine if large doses of ¹³¹I-19-iodocholesterol can effectively treat experimentally induced adrenal cortical hyperplasia in dogs.
Materials
-
Healthy adult female dogs
-
¹³¹I-19-iodocholesterol
-
Adrenocorticotropic hormone (ACTH)
-
Metapyralone
-
Standard veterinary care and monitoring equipment
Procedure
-
Animal Model Creation:
-
Select a cohort of healthy female dogs.
-
Induce adrenal cortical hyperplasia in two separate groups of dogs to simulate the adrenal cortex in Cushing's disease:
-
Administer ACTH to one group.
-
Administer Metapyralone to a second group.
-
-
A third group of normal dogs serves as a control.
-
-
Administration of ¹³¹I-19-iodocholesterol:
-
Administer an LD50 radiation dose of ¹³¹I-19-iodocholesterol to the normal control dogs.
-
Administer KD50 doses of ¹³¹I-19-iodocholesterol to the two groups of dogs with induced adrenal hyperplasia.
-
-
Monitoring and Observation:
-
Maintain all dogs under standard veterinary care for a period of 3 months post-administration of the radiopharmaceutical.
-
Monitor for any adverse effects or changes in health.
-
-
Endpoint Analysis:
-
Conduct gross and histopathological examinations of the adrenal glands.
-
Compare the findings between the different experimental groups.
Experimental Workflow Diagram
Caption: Canine Adrenal Hyperplasia Study Workflow.
Signaling and Action Pathway
While the provided research does not delve into the molecular signaling pathways, the logical pathway for the action of ¹³¹I-19-iodocholesterol as a potential therapeutic agent can be conceptualized.
Caption: Hypothesized Action of ¹³¹I-19-iodocholesterol.
Conclusion of a Canine Study
Based on the available abstract, the study concluded that a therapeutic trial of ¹³¹I-19-iodocholesterol for Cushing's disease was not indicated.[1] The administered doses did not produce the desired therapeutic effect of reducing the induced adrenal hyperplasia. In the ACTH-treated dogs, while the adrenals were not enlarged, the cortex was thicker than normal, and in the Metapyralone-treated dogs, the adrenals were enlarged with a widened cortex, with neither group showing irradiation-induced necrosis.[1] These findings are crucial for researchers considering this compound for therapeutic purposes in canines.
References
Application Notes and Protocols for Purity Assessment of 19-Iodocholesterol 3-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Iodocholesterol 3-acetate is a critical steroid derivative used in various research and pharmaceutical applications, notably as a precursor for radiolabeled imaging agents in adrenal gland scintigraphy. The purity of this active pharmaceutical ingredient (API) is paramount to ensure its efficacy, safety, and compliance with regulatory standards. This document provides detailed application notes and experimental protocols for the comprehensive purity assessment of this compound, employing a multi-tiered analytical approach.
The methodologies outlined below are designed to identify and quantify the main component, as well as potential process-related impurities and degradation products. These protocols are based on established analytical techniques for cholesterol and its esters and should be validated for the specific application.
Quality Control Workflow
A systematic approach to quality control is essential for ensuring the consistent purity of this compound. The following workflow outlines the key stages of analysis from initial screening to comprehensive characterization.
Caption: Quality control workflow for this compound.
Data Presentation
The following tables summarize typical data that should be generated during the purity assessment of this compound. These values are illustrative and should be established for each specific analytical method and instrument.
Table 1: Thin-Layer Chromatography (TLC) Data
| Parameter | Value |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Diethyl Ether:Acetic Acid (130:40:1.5, v/v/v) |
| Rf of this compound | ~0.6 - 0.7 (to be determined) |
| Rf of Cholesterol (potential impurity) | ~0.3 - 0.4 (to be determined) |
| Detection | Iodine vapor, UV (254 nm) |
Table 2: High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic: Acetonitrile:Isopropanol (83:17, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Retention Time | To be determined |
Table 3: HPLC Method Validation Parameters (Illustrative)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantitation (LOQ) | To be determined |
Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Purity Determination
| Parameter | Specification |
| Spectrometer | 400 MHz or higher |
| Solvent | CDCl3 |
| Internal Standard | Maleic Anhydride or other suitable standard |
| Purity Calculation | Based on the integral ratio of a characteristic proton signal of this compound versus the internal standard. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Rapid Purity Screening
This protocol provides a rapid and straightforward method for the qualitative assessment of this compound purity and for identifying the presence of more polar or non-polar impurities.
Materials:
-
TLC plates (Silica Gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: Hexane, Diethyl Ether, Acetic Acid
-
Visualization reagent: Iodine crystals
-
This compound sample
-
Reference standard of this compound (if available)
-
Cholesterol standard (as a potential impurity)
Procedure:
-
Preparation of the Developing Chamber: Pour the mobile phase (Hexane:Diethyl Ether:Acetic Acid, 130:40:1.5) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere. Close the chamber and allow it to equilibrate for at least 15 minutes.
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., chloroform or ethyl acetate) to a concentration of approximately 1 mg/mL. Prepare solutions of the reference standard and cholesterol standard at the same concentration.
-
Spotting: Using a capillary tube, carefully spot the sample, reference standard, and cholesterol standard on the baseline of the TLC plate (about 1 cm from the bottom). Keep the spots small and allow the solvent to evaporate completely between applications.
-
Development: Place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the spots. Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Place the dried plate in a sealed chamber containing a few crystals of iodine. The spots will appear as brown-yellow stains.
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). Compare the Rf of the sample to the reference standard. The presence of additional spots indicates impurities.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination
This protocol describes a reverse-phase HPLC method for the accurate quantification of this compound and its related substances.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 5 µm, 4.6 x 250 mm)
-
HPLC-grade Acetonitrile and Isopropanol
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound sample and reference standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and isopropanol in an 83:17 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Set up the HPLC system with the parameters outlined in Table 2. Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample using the calibration curve. The purity is typically expressed as a percentage area of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assay
¹H NMR spectroscopy provides structural confirmation and can be used for a quantitative purity assay (qNMR) using an internal standard.
Materials and Equipment:
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
-
Internal standard (e.g., Maleic Anhydride)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into a vial. Dissolve the mixture in a precise volume of CDCl₃. Transfer the solution to an NMR tube.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used for accurate integration (typically 5 times the longest T1 relaxation time).
-
Data Processing and Analysis: Process the spectrum (phasing, baseline correction). Integrate a well-resolved, characteristic signal of this compound (e.g., a proton on the steroid backbone) and a signal from the internal standard.
-
Purity Calculation: Calculate the purity of the sample using the following formula:
Purity (%) = (Isample / Nsample) * (NIS / IIS) * (MWsample / MWIS) * (mIS / msample) * PIS * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "sample" and "IS" refer to the analyte and internal standard, respectively.
-
Mass Spectrometry (MS) for Impurity Identification
Mass spectrometry is a powerful tool for the identification of unknown impurities by providing accurate mass information.
Materials and Equipment:
-
Mass spectrometer (e.g., LC-MS or GC-MS)
-
Appropriate ionization source (e.g., ESI or APCI for LC-MS, EI for GC-MS)
Procedure:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically after separation by chromatography (LC or GC).
-
Mass Analysis: Acquire the mass spectrum of the main component and any detected impurities.
-
Impurity Identification: Determine the molecular weight of the impurities from their mass-to-charge ratio (m/z). Fragmentation patterns can provide structural information to aid in the identification of the impurity. The fragmentation of the cholesterol backbone often involves characteristic losses that can be indicative of the steroid structure.
Logical Relationships in Purity Assessment
The following diagram illustrates the logical flow and relationship between the different analytical techniques used in the comprehensive purity assessment of this compound.
Caption: Logical flow of analytical techniques for purity assessment.
Application of 19-Iodocholesterol 3-acetate in Primary Aldosteronism Research and Diagnosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
19-Iodocholesterol 3-acetate, also known as ¹³¹I-6β-iodomethyl-19-norcholesterol (NP-59), is a radiolabeled cholesterol analog used in adrenal scintigraphy. This technique provides both functional and morphological information about the adrenal cortex. In the context of primary aldosteronism (PA), NP-59 scintigraphy, particularly when combined with dexamethasone suppression, is a valuable tool for differentiating between an aldosterone-producing adenoma (APA) and bilateral adrenal hyperplasia (BAH). This distinction is crucial as APA is often surgically curable, while BAH typically requires lifelong medical management. NP-59 is taken up by functioning adrenal cortical tissue, mirroring the pathway of cholesterol, a precursor for steroid hormone synthesis.
Principle of the Method
The diagnostic utility of NP-59 scintigraphy in primary aldosteronism is based on the differential regulation of cholesterol uptake in normal and abnormal adrenal tissue. The pituitary hormone ACTH (adrenocorticotropic hormone) stimulates cholesterol uptake in the adrenal cortex. In patients with an aldosterone-producing adenoma, aldosterone secretion is autonomous and not primarily driven by the renin-angiotensin system or ACTH. By administering dexamethasone, a potent synthetic glucocorticoid, endogenous ACTH production is suppressed. This leads to reduced NP-59 uptake in normal adrenal tissue and in cases of bilateral adrenal hyperplasia that are ACTH-dependent. However, an autonomous aldosterone-producing adenoma will continue to take up NP-59, allowing for its visualization and lateralization on scintigraphy. The addition of Single-Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) can further enhance the accuracy of localization, especially for smaller adenomas.[1][2][3][4]
Diagnostic Performance
The diagnostic accuracy of NP-59 adrenal scintigraphy in distinguishing APA from BAH has been evaluated in several studies. The performance can be influenced by factors such as adenoma size and the use of SPECT/CT.[1][5]
| Diagnostic Parameter | Value | Study/Note |
| Sensitivity for APA Detection | 83.3% | Retrospective study analyzing patients from 2000-2016.[6] |
| Specificity for APA Detection | 44.4% | Same retrospective study.[6] |
| Positive Predictive Value for APA | 92.3% | Same retrospective study.[6] |
| Sensitivity with SPECT/CT | 85.0% | The addition of SPECT/CT showed an increase in sensitivity.[6] |
| Specificity with SPECT/CT | 60.0% | The addition of SPECT/CT showed an increase in specificity.[6] |
| Positive Predictive Value with SPECT/CT | 89.5% | [6] |
| Overall Accuracy (Planar Scintigraphy) | 47% to 94% | Varies across different studies for differentiating adenoma from hyperplasia.[4] |
| Correct Lesion Identification | 77% | In a study of 26 patients undergoing suppression scintiscans.[7] |
Experimental Protocols
Patient Preparation
-
Medication Review: Certain medications that can interfere with the renin-angiotensin-aldosterone system should be discontinued prior to the study. This includes spironolactone, eplerenone, amiloride, potassium-wasting diuretics, and potentially others. The specific washout period should be determined by a clinician.
-
Thyroid Blockade: To prevent the uptake of free radioiodine by the thyroid gland, administer a saturated solution of potassium iodide (SSKI) or Lugol's solution. This should begin 1-2 days prior to the administration of NP-59 and continue for the duration of the imaging study.
-
Bowel Preparation: A laxative may be prescribed to reduce interfering background activity from the bowel.
Dexamethasone Suppression Protocol
The goal of dexamethasone administration is to suppress pituitary ACTH secretion, thereby reducing NP-59 uptake in normal and hyperplastic adrenal tissue.
-
Regimen: Administer dexamethasone orally. A common regimen is 4 mg per day, given in divided doses (e.g., 1 mg every 6 hours).[8] Other protocols might use 0.5 mg every 6 hours for up to 7 days.[9]
-
Duration: Dexamethasone is typically started 2-7 days before the injection of NP-59 and continued throughout the imaging period.[8][10]
NP-59 Administration and Imaging
-
Radiopharmaceutical: ¹³¹I-6β-iodomethyl-19-norcholesterol (NP-59).
-
Dose: The typical administered activity is 37 MBq (1 mCi).[11]
-
Administration: Administer intravenously.
-
Imaging Schedule:
-
Imaging Technique:
Image Interpretation
-
Aldosterone-Producing Adenoma (APA): Early, unilateral visualization of NP-59 uptake at the site of the adenoma, with suppression of uptake in the contralateral gland.[7]
-
Bilateral Adrenal Hyperplasia (BAH): Typically shows bilateral uptake of NP-59, which may be symmetrical or asymmetrical.[7] In some cases, uptake may not be visualized until later images.
-
Normal Adrenals: With adequate dexamethasone suppression, there should be minimal to no visualization of the adrenal glands in the early imaging phase (3-5 days). Faint, symmetric uptake may become visible on later images (5-7 days).[10]
Diagrams
Caption: Experimental Workflow for NP-59 Adrenal Scintigraphy.
Caption: Diagnostic Logic of NP-59 Scintigraphy in Primary Aldosteronism.
Limitations and Considerations
-
False-Negative Results: Small adenomas may yield false-negative results, as the uptake of NP-59 has been shown to correlate with adenoma volume.[5]
-
Availability: NP-59 scintigraphy is a specialized procedure and may not be routinely available in all nuclear medicine departments.[11]
-
Adrenal Venous Sampling (AVS): AVS is often considered the gold standard for lateralizing aldosterone secretion, particularly when imaging results are equivocal or discordant with clinical findings. NP-59 scintigraphy can be a useful alternative when AVS is contraindicated, unsuccessful, or the results are inconclusive.[1]
-
Radiation Exposure: As with any nuclear medicine procedure, there is exposure to ionizing radiation. The effective dose for ¹³¹I-Norcholesterol is reported to be 1.8 mSv/MBq.[4]
Conclusion
This compound (NP-59) scintigraphy with dexamethasone suppression is a well-established functional imaging modality for the investigation of primary aldosteronism. It plays a significant role in the preoperative localization of aldosterone-producing adenomas, thereby guiding therapeutic decisions. While it has limitations, its non-invasive nature makes it a valuable tool in the diagnostic workup, especially when combined with SPECT/CT or when adrenal venous sampling is not feasible.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Diagnosis of primary aldosteronism in chronic kidney disease by I-131 NP-59 SPECT/CT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. European Nuclear Medicine Guide [nucmed-guide.app]
- 5. Iodomethylnorcholesterol uptake in an aldosteronoma shown by dexamethasone-suppression scintigraphy: relationship to adenoma size and functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diagnostic value of adrenal iodine-131 6-beta-iodomethyl-19-norcholesterol scintigraphy for primary aldosteronism: a retrospective study at a medical center in North Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adrenal imaging with 131I-19-iodocholesterol in the diagnostic evaluation of patients with aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Adrenal cortex scintigraphy with and without dexamethasone suppression in the study of primary aldosteronism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbt.nhs.uk [nbt.nhs.uk]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Primary Aldosteronism Workup: Approach Considerations, Screening (First-Tier) Tests, Confirmatory (Second-Tier) Tests [emedicine.medscape.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 19-Iodocholesterol 3-acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 19-Iodocholesterol 3-acetate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when converting 19-hydroxycholesterol 3-acetate to the final product via an Appel-type reaction.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Moisture in the reaction: | The Appel reaction is sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Solvents can be dried using molecular sieves or by distillation from an appropriate drying agent. |
| Poor quality reagents: | Use freshly opened or properly stored reagents. Triphenylphosphine can oxidize over time. Iodine should be of high purity. |
| Incorrect reaction temperature: | The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction between triphenylphosphine and iodine. The reaction is then allowed to warm to room temperature. Running the reaction at elevated temperatures can lead to product decomposition. |
| Insufficient reaction time: | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after several hours, the reaction may need to run longer. However, prolonged reaction times can also lead to side product formation. |
| Incomplete formation of the active iodinating agent: | Ensure that the triphenylphosphine and iodine are allowed to react to form the phosphonium iodide intermediate before adding the 19-hydroxycholesterol 3-acetate. This is typically done by adding the iodine solution to the triphenylphosphine solution at 0 °C and stirring for a short period. |
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
| Potential Cause | Recommended Solution |
| Formation of triphenylphosphine oxide: | This is a major byproduct of the Appel reaction and can be difficult to separate from the product due to its polarity. To remove it, you can: 1. Precipitation: After the reaction, the crude mixture can be concentrated and triturated with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. The less soluble triphenylphosphine oxide may precipitate and can be removed by filtration. 2. Column Chromatography: Careful column chromatography on silica gel can separate the product from triphenylphosphine oxide. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is often effective. 3. Complexation: In some cases, triphenylphosphine oxide can be removed by precipitation as a metal salt complex, for example, with zinc chloride. |
| Formation of elimination byproducts: | Sterically hindered secondary alcohols can undergo elimination to form alkenes as a side reaction. Using milder reaction conditions (lower temperature, shorter reaction time) can help to minimize this. |
| Unreacted starting material: | If the reaction has not gone to completion, you will see the starting material on the TLC. Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Degradation of the product: | This compound can be sensitive to heat and light. Avoid excessive heating during workup and purification. Store the purified product at a low temperature and protected from light. |
Issue 3: Difficulty in Purifying the Product
| Potential Cause | Recommended Solution |
| Co-elution of product and triphenylphosphine oxide: | If these two compounds have similar Rf values in your chosen solvent system, try different solvent systems for column chromatography. A systematic trial of solvent mixtures with varying polarities (e.g., different ratios of hexanes/ethyl acetate, or using dichloromethane as a co-solvent) can help to achieve better separation. |
| Product streaking on the TLC plate: | This could be due to overloading the sample on the TLC plate or the presence of very polar impurities. Try spotting a more dilute solution of your crude product. If streaking persists, it may indicate the presence of acidic or basic impurities that can be removed with a mild aqueous wash during workup. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A multi-step synthesis that includes a C-19 iodination step has been reported with an overall yield of around 43%[1]. The yield for the specific step of converting 19-hydroxycholesterol 3-acetate to this compound can vary significantly based on the reaction conditions and the purity of the starting materials. With optimization, yields for Appel-type reactions on steroidal alcohols can often exceed 60-70%.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common method. Spot the reaction mixture alongside the starting material (19-hydroxycholesterol 3-acetate) on a silica gel plate. The product, this compound, is expected to be less polar than the starting alcohol and will therefore have a higher Rf value. A suitable solvent system for TLC is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v). The spots can be visualized using an iodine chamber or by staining with a phosphomolybdic acid solution followed by gentle heating.
Q3: What are the key reagents and their roles in the Appel reaction for this synthesis?
-
19-hydroxycholesterol 3-acetate: The starting material (substrate).
-
Triphenylphosphine (PPh₃): Acts as an oxygen scavenger and forms a phosphonium intermediate.
-
Iodine (I₂): The source of the iodide nucleophile.
-
Imidazole (optional but recommended): Acts as a mild base to facilitate the reaction and can help to avoid acidic conditions that might promote side reactions.
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF): The reaction solvent.
Q4: Are there any specific safety precautions I should take?
Yes. Dichloromethane is a volatile and potentially carcinogenic solvent, so it should be handled in a well-ventilated fume hood. Iodine is corrosive and can cause stains and burns; wear appropriate personal protective equipment (gloves, safety glasses). The reaction should be conducted under an inert atmosphere to prevent the reaction of triphenylphosphine with atmospheric oxygen.
Experimental Protocols
Synthesis of this compound from 19-hydroxycholesterol 3-acetate (Appel Reaction)
This is a representative protocol based on the general principles of the Appel reaction. Optimization may be required.
Materials:
-
19-hydroxycholesterol 3-acetate
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 19-hydroxycholesterol 3-acetate (1 equivalent) and triphenylphosphine (1.5 - 2 equivalents) in anhydrous DCM.
-
In a separate flask, dissolve iodine (1.5 - 2 equivalents) and imidazole (2 - 3 equivalents) in anhydrous DCM.
-
Cool the flask containing the cholesterol derivative and triphenylphosphine to 0 °C in an ice bath.
-
Slowly add the iodine/imidazole solution to the cooled, stirring solution from step 3.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., in 9:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
Data Summary
| Parameter | 19-hydroxycholesterol 3-acetate | This compound | Triphenylphosphine oxide |
| Typical Rf | Lower | Higher | Variable, often polar |
| Visualization | Stains with PMA, visible in iodine | Visible in iodine, may quench UV if plate has indicator | UV active, stains with PMA, visible in iodine |
| Solubility | Soluble in DCM, ethyl acetate | Soluble in DCM, ethyl acetate | Soluble in DCM, ethyl acetate; less soluble in hexanes |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield and impurities in the synthesis.
References
Technical Support Center: Radiolabeling of 19-Iodocholesterol 3-acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the radiolabeling of 19-Iodocholesterol 3-acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the radiolabeling of this compound?
The primary challenges include:
-
Low Radiochemical Yield: Difficulty in achieving high incorporation of the radioiodine into the cholesterol backbone.
-
Formation of Impurities: The synthesis process can lead to the formation of undesirable side products, particularly when using certain solvents.[1]
-
Radiochemical Instability: The final radiolabeled product can degrade over time, leading to the release of free radioiodine.[2]
-
In Vivo Deiodination: The C-I bond can be unstable in biological systems, leading to the release of radioiodine and subsequent uptake by the thyroid gland.[1]
-
Purification Difficulties: Separating the desired product from unreacted radioiodide and other impurities can be challenging.
Q2: Why is the choice of solvent critical during the synthesis of the 19-iodocholesterol precursor?
The choice of solvent significantly impacts the purity of the 19-iodocholesterol precursor. Using isopropanol as a solvent during the substitution of a leaving group (like p-toluenesulfonate) with iodide is recommended. The use of other solvents like methyl ethyl ketone, acetone, or absolute ethanol can lead to the formation of a significant percentage of impurities.[1]
Q3: What is the expected radiochemical stability of radioiodinated cholesterol derivatives?
Radioiodinated 19-iodocholesterol has shown significant decomposition over time. When stored at 5°C, it can show 20% decomposition after 3 weeks and 40% after 6 weeks.[2] It is crucial to use the radiolabeled product as soon as possible after preparation and to regularly check its radiochemical purity.
Q4: What are the consequences of in vivo deiodination, and how can it be monitored?
In vivo deiodination leads to the release of free radioiodide, which is then taken up by the thyroid gland. This can result in a high radiation dose to the thyroid and can interfere with imaging studies by increasing background signal.[3] Thyroid uptake of 3-5% of the administered dose has been observed even with prior administration of Lugol's iodine.[3] Monitoring can be done by measuring radioactivity in the thyroid or by analyzing serum samples for free iodide.
Q5: Are there alternative adrenal-scanning agents to 19-iodocholesterol?
Yes, 6β-iodomethyl-19-norcholest-5(10)-en-3β-ol (also known as NP-59) is another adrenal-scanning agent. Studies have shown that it has a higher adrenal uptake and better target-to-tissue ratios compared to 19-iodocholesterol, resulting in superior adrenal images.[4]
Troubleshooting Guide
Problem 1: Low Radiochemical Yield
-
Question: My radiolabeling reaction is resulting in a very low yield of 19-[¹²⁵I]Iodocholesterol 3-acetate. What could be the cause?
-
Answer:
-
Inactive Radioiodide: Ensure the radioiodide has not undergone oxidation. Use a fresh batch of Na[¹²⁵I].
-
Inefficient Oxidizing Agent: If using an electrophilic substitution method (e.g., Chloramine-T), the oxidizing agent may be degraded. Prepare a fresh solution of the oxidizing agent.
-
Incorrect Reaction pH: The pH of the reaction mixture is crucial for many radioiodination reactions. Ensure the pH is optimal for the chosen method.
-
Low Precursor Concentration: A low concentration of the 19-tosyloxycholesterol 3-acetate precursor can lead to a lower reaction rate. Ensure the correct amount of precursor is used.
-
Suboptimal Reaction Temperature and Time: The reaction may require heating to proceed efficiently. Conversely, prolonged reaction times at high temperatures can lead to degradation. Optimize the reaction time and temperature.
-
Problem 2: High Levels of Free Radioiodide in the Final Product
-
Question: After purification, I still have a high percentage of free [¹²⁵I]iodide in my product. How can I improve the purification?
-
Answer:
-
Inefficient Quenching: If using an oxidizing agent, ensure it is completely quenched at the end of the reaction (e.g., with sodium metabisulfite).
-
Purification Method: For removing ionic ¹³¹I-iodide, an ion-exchange resin is effective. A batch ion-exchange process can be used for low levels of contamination, while a column technique is more suitable for higher concentrations.
-
TLC System: Ensure your thin-layer chromatography (TLC) system can effectively separate the product from free iodide to accurately assess purity.
-
Problem 3: Product Degradation Over Time
-
Question: My purified 19-[¹²⁵I]Iodocholesterol 3-acetate shows increasing levels of free radioiodide upon storage. How can I minimize this?
-
Answer:
-
Storage Conditions: Store the radiolabeled product at a low temperature (e.g., 5°C or below) and protected from light.[2]
-
Formulation: The formulation of the final product can impact its stability. Ensure it is stored in a suitable buffer or solvent system.
-
Radiolysis: High radioactive concentrations can lead to radiolysis. If possible, dilute the sample for storage, though this may not always be practical.
-
Use Promptly: Due to its inherent instability, it is best to use the product as soon as possible after synthesis and purification.[2]
-
Quantitative Data
Table 1: Impact of Solvent on Impurity Formation During 19-Iodocholesterol Synthesis
| Solvent | Approximate Impurity Formation | Target Product Yield |
| Isopropanol | Low | High |
| Methyl Ethyl Ketone | ~10% | Reduced |
| Acetone | ~10% | Reduced |
| Absolute Ethanol | ~90% | ~10% |
Data sourced from a study on the synthesis of 19-iodocholesterol.[1]
Table 2: Radiochemical Stability of Labeled 19-Iodocholesterol
| Storage Time | Decomposition Percentage |
| 3 weeks | 20% |
| 6 weeks | 40% |
Conditions: Stored in formulation at 5°C.[2]
Experimental Protocols
Protocol 1: Radiolabeling of this compound via Nucleophilic Substitution
This protocol is a representative method based on the principles of nucleophilic radioiodination.
Materials:
-
19-tosyloxycholesterol 3-acetate (precursor)
-
Sodium Iodide [¹²⁵I] in 0.1 M NaOH
-
Isopropanol (anhydrous)
-
Reaction vial (sealed)
-
Heating block
-
C18 Sep-Pak cartridge for purification
-
Ethanol
-
Saline solution
-
TLC plates (silica gel)
-
Developing solvent (e.g., hexane:ethyl acetate mixture)
-
Radio-TLC scanner
Procedure:
-
Preparation: In a clean, sealed reaction vial, dissolve 1-2 mg of 19-tosyloxycholesterol 3-acetate in 500 µL of anhydrous isopropanol.
-
Addition of Radioiodide: To this solution, add the desired amount of Na[¹²⁵I] (e.g., 1-5 mCi).
-
Reaction: Seal the vial tightly and heat the reaction mixture at 100-120°C for 1-2 hours.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Purification: a. Condition a C18 Sep-Pak cartridge by washing it with 10 mL of ethanol followed by 10 mL of water. b. Load the reaction mixture onto the cartridge. c. Wash the cartridge with 10 mL of water to remove unreacted [¹²⁵I]iodide. d. Elute the 19-[¹²⁵I]Iodocholesterol 3-acetate with 1-2 mL of ethanol.
-
Quality Control: a. Spot a small aliquot of the purified product onto a TLC plate. b. Develop the plate using a suitable solvent system (e.g., hexane:ethyl acetate 8:2). c. Scan the plate using a radio-TLC scanner to determine the radiochemical purity. The product should have a different Rf value than free iodide.
-
Formulation: Evaporate the ethanol from the purified product under a gentle stream of nitrogen and reconstitute in a suitable vehicle for in vivo use (e.g., saline with a small amount of ethanol and Tween 80).
Visualizations
Caption: Experimental workflow for the radiolabeling of this compound.
Caption: Troubleshooting decision tree for common radiolabeling issues.
References
- 1. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and radiochemical stability of the adrenal-scanning agents, 6beta-iodomethyl-19-norcholest-5(10-en-3beta-ol and 19-iodocholest-5-en-3beta-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High thyroid radiation dose associated with 131-I-19-iodocholesterol adrenal scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of 19-lodocholesterol and 6-lodomethylnorcholesterol as adrenal-scanning agents - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 19-Iodocholesterol 3-acetate in storage
This technical support center provides guidance on the stability and storage of 19-Iodocholesterol 3-acetate to researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at -20°C.[1] To prevent degradation, it is also advisable to protect the compound from light and store it under an inert atmosphere, such as nitrogen or argon.[2]
Q2: What is the expected shelf-life of this compound?
Q3: What are the common degradation products of this compound?
A3: Based on studies of similar iodinated cholesterol compounds, degradation can lead to the formation of free iodide and other unidentified impurities.[3] The presence of these impurities can interfere with experimental results.
Q4: How can I assess the purity of my this compound sample?
A4: Thin-Layer Chromatography (TLC) is a common method for assessing the purity of this compound, with a typical purity of approximately 95%.[1] High-Performance Liquid Chromatography (HPLC) can also be employed for a more quantitative analysis of purity and to detect the presence of degradation products.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents.[4] Contact with such agents should be avoided to prevent rapid degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Degradation of the compound leading to reduced concentration of the active substance or interference from degradation products. | 1. Verify Purity: Assess the purity of your this compound stock using TLC or HPLC. 2. Use a Fresh Aliquot: If possible, use a fresh, unopened vial of the compound. 3. Purify the Compound: If purity is compromised, consider purification if feasible, or obtain a new batch. |
| Visible discoloration of the compound (e.g., yellowing) | This may indicate the formation of free iodine due to degradation. | 1. Assess Purity: Perform a purity analysis to confirm degradation. 2. Discard if Necessary: If significant degradation is confirmed, it is best to discard the batch to ensure the integrity of your experimental results. |
| Poor solubility after storage | The compound may have degraded into less soluble impurities, or the solvent may have evaporated, increasing the concentration. | 1. Confirm Solvent Volume: Ensure the correct volume of solvent is present. 2. Attempt to Re-dissolve: Gently warm and vortex the solution. If solubility issues persist, it may be a sign of degradation. 3. Check Purity: Analyze the purity of the soluble portion. |
Stability Data
The following table summarizes the stability data for radiolabeled 19-Iodocholesterol (note: this is not the 3-acetate ester, but provides an indication of the potential instability of the core molecule).
| Compound | Storage Condition | Time | Decomposition | Reference |
| Radiolabeled 19-Iodocholesterol | 5°C in formulation | 3 weeks | 20% | [3] |
| Radiolabeled 19-Iodocholesterol | 5°C in formulation | 6 weeks | 40% | [3] |
| Neat 19-Iodocholesterol | 25°C in the dark | 3 months | 2% | [3] |
Experimental Protocols
Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a general method for assessing the purity of this compound.
Materials:
-
This compound sample
-
TLC plates (e.g., silica gel 60 F254)
-
Developing solvent (e.g., a mixture of hexane and ethyl acetate)
-
TLC developing chamber
-
Visualization agent (e.g., UV lamp, iodine chamber, or a chemical stain such as phosphomolybdic acid)
-
Reference standard of this compound (if available)
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate. If a reference standard is available, spot it alongside the sample.
-
Development: Place the TLC plate in a developing chamber containing the developing solvent. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is approximately 1 cm from the top.
-
Drying: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely.
-
Visualization: Visualize the spots under a UV lamp (if the compound is UV active). Alternatively, place the plate in an iodine chamber or spray with a suitable staining reagent and gently heat.
-
Analysis: The primary spot of the sample should correspond to the reference standard. The presence of additional spots indicates impurities. The purity can be estimated by the relative intensity of the primary spot compared to the impurity spots.
Visualizations
Caption: Workflow for assessing the purity of this compound using TLC.
Caption: A decision tree for troubleshooting stability-related issues.
References
overcoming background noise in 19-Iodocholesterol 3-acetate imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with background noise in 19-Iodocholesterol 3-acetate imaging experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during in vitro and in vivo experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing high background signal in my in vitro cell uptake assay. What are the likely causes and how can I reduce it?
A1: High background noise in cell-based assays using the hydrophobic radiotracer this compound often stems from high non-specific binding to cell surfaces, plasticware, or other components of the assay system.
Potential Causes:
-
Hydrophobic Interactions: 19-Iodocholesterol is lipophilic and can non-specifically associate with cell membranes and plastic surfaces of culture plates.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on cells and culture plates.
-
Suboptimal Washing: Inefficient removal of unbound radiotracer during wash steps.
-
Low Specific Uptake: The signal from specific uptake might be low, making the background appear relatively high.
Solutions:
-
Optimize Blocking:
-
Use of Blocking Agents: Pre-incubate your cells with a blocking agent to saturate non-specific binding sites. Bovine Serum Albumin (BSA) is a commonly used blocking agent.
-
Test Different Blocking Agents: The effectiveness of a blocking agent can be assay-dependent. Consider testing other protein-based blockers like casein or non-fat dry milk.
-
-
Improve Washing Technique:
-
Increase Wash Volume and Number: Use a larger volume of ice-cold wash buffer and increase the number of wash cycles to more effectively remove unbound radiotracer.
-
Add Detergent to Wash Buffer: Including a low concentration (e.g., 0.05-0.1%) of a non-ionic detergent like Tween-20 in your wash buffer can help disrupt weak, non-specific hydrophobic interactions.
-
-
Modify Assay Buffer:
-
Include a Carrier Protein: Adding a carrier protein like BSA (e.g., 0.1-1%) to your incubation buffer can help to sequester the hydrophobic 19-Iodocholesterol and prevent it from binding non-specifically to surfaces.
-
Add a Non-ionic Detergent: Low concentrations of Tween-20 or Triton X-100 in the assay buffer can also reduce non-specific binding by disrupting hydrophobic interactions.
-
-
Use Low-Binding Plates:
-
Consider using specially treated low-binding microplates to minimize the adherence of 19-Iodocholesterol to the plastic.
-
Q2: My in vivo images from adrenal scintigraphy have a poor signal-to-noise ratio. How can I enhance the specific signal and reduce background?
A2: A low signal-to-noise ratio in adrenal scintigraphy can be due to physiological factors leading to high background uptake or technical issues during image acquisition and processing.
Potential Causes:
-
High Non-Target Uptake: Uptake of 19-Iodocholesterol in non-adrenal tissues like the liver, bowel, and gallbladder can create significant background signal.
-
Free Radioiodide: The presence of free radioiodide from the breakdown of the radiotracer can lead to uptake in the thyroid, salivary glands, and stomach, contributing to background.
-
Patient-Related Factors: Body habitus and patient movement during imaging can introduce artifacts and increase background noise.[1]
-
Suboptimal Imaging Parameters: Incorrect energy window settings or acquisition times can degrade image quality.
Solutions:
-
Patient Preparation:
-
Dexamethasone Suppression: For imaging of aldosterone-producing adenomas, pre-treatment with dexamethasone can suppress ACTH, thereby reducing uptake in normal adrenal tissue and enhancing the signal from the adenoma.[2]
-
Thyroid Blockade: Administer a thyroid blocking agent (e.g., Lugol's iodine or potassium perchlorate) prior to radiotracer injection to minimize thyroid uptake of any free radioiodide.
-
-
Image Acquisition and Processing:
-
Optimize Acquisition Time: Longer acquisition times can improve photon statistics and reduce image noise.
-
Background Correction Algorithms: Utilize appropriate background correction methods during image processing. Common techniques include the dual-window subtraction method or interpolative background subtraction.[3][4]
-
SPECT/CT Imaging: The use of Single Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) can improve image contrast and localization of uptake, helping to differentiate specific adrenal uptake from background activity.
-
Q3: I am seeing inconsistent results and poor reproducibility in my experiments. What could be the cause?
A3: Poor reproducibility in radioligand binding assays can be caused by a variety of factors related to reagents, cell culture conditions, and assay execution.
Potential Causes:
-
Cell Health and Passage Number: Variations in cell health, confluence, and passage number can affect receptor expression and tracer uptake.
-
Reagent Variability: Inconsistent preparation of buffers, blocking solutions, and radiotracer dilutions.
-
Incubation Times and Temperatures: Fluctuations in incubation times and temperatures can lead to variability in binding.
-
Inconsistent Washing: Variations in the washing procedure can result in differing levels of residual unbound tracer.
Solutions:
-
Standardize Cell Culture:
-
Use cells within a consistent and narrow passage number range.
-
Ensure cells are healthy and at a consistent confluency at the time of the experiment.
-
Regularly test for mycoplasma contamination.
-
-
Strict Protocol Adherence:
-
Prepare fresh reagents for each experiment and ensure accurate pipetting.
-
Precisely control incubation times and maintain a constant temperature.
-
Standardize the washing procedure, including the volume of wash buffer, number of washes, and duration of each wash.
-
-
Include Proper Controls:
-
Always include non-specific binding controls (incubating with an excess of unlabeled cholesterol) in every experiment.
-
Use a positive control with a known high uptake to monitor assay performance.
-
Data Presentation
The following tables summarize the relative effectiveness of different strategies for reducing non-specific binding (NSB) and improving the signal-to-noise ratio. The values are illustrative and should be optimized for your specific experimental system.
Table 1: Comparison of Blocking Agents for Reducing Non-Specific Binding
| Blocking Agent | Typical Concentration | Relative NSB Reduction Efficiency | Cost | Notes |
| Bovine Serum Albumin (BSA) | 1-5% | Moderate-High[5] | Low | Most commonly used. Can sometimes interfere with specific binding at high concentrations. |
| Casein/Non-Fat Dry Milk | 1-5% | High[6] | Very Low | Can sometimes cause aggregation and may contain endogenous biotin, which can interfere with certain assays. |
| Fish Skin Gelatin | 0.1-1% | Moderate | Moderate | Less likely to cross-react with mammalian antibodies compared to BSA. |
| Polyvinylpyrrolidone (PVP) | 0.5-2% | Moderate | Low | A synthetic polymer, useful when protein-based blockers are not suitable. |
Table 2: Effect of Wash Buffer Additives on Background Reduction
| Additive | Typical Concentration | Mechanism of Action | Potential Issues |
| Tween-20 | 0.05 - 0.1% | Disrupts weak hydrophobic interactions.[7] | Can interfere with cell membrane integrity at higher concentrations. |
| Triton X-100 | 0.05 - 0.1% | Disrupts weak hydrophobic interactions. | More stringent than Tween-20 and may strip specifically bound tracer. |
| Increased Salt (NaCl) | 150-500 mM | Reduces non-specific ionic interactions. | May not be effective for highly hydrophobic interactions. |
Experimental Protocols
Protocol 1: In Vitro this compound Uptake Assay in Adherent Adrenal Cells
This protocol provides a general framework for measuring the uptake of this compound in cultured adrenal cells.
Materials:
-
Adherent adrenal cell line (e.g., NCI-H295R)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Buffer (e.g., serum-free medium)
-
[¹²⁵I]-19-Iodocholesterol 3-acetate
-
Unlabeled this compound (for non-specific binding)
-
Wash Buffer (e.g., ice-cold PBS with 0.1% BSA)
-
Cell Lysis Buffer (e.g., 0.1 M NaOH)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed adrenal cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight.
-
Cell Wash: Gently aspirate the culture medium and wash the cells once with 1 mL of PBS.
-
Blocking: Add 500 µL of Blocking Buffer to each well and incubate for 1 hour at 37°C.
-
Prepare Radiotracer Solutions:
-
Total Binding: Dilute [¹²⁵I]-19-Iodocholesterol 3-acetate to the desired final concentration in Assay Buffer.
-
Non-Specific Binding: Prepare the same concentration of radiotracer in Assay Buffer containing a 100-fold molar excess of unlabeled this compound.
-
-
Incubation: Aspirate the Blocking Buffer and add 250 µL of the appropriate radiotracer solution to each well. Incubate for the desired time (e.g., 1-2 hours) at 37°C.
-
Washing: Terminate the uptake by aspirating the radiotracer solution and immediately washing the cells three times with 1 mL of ice-cold Wash Buffer.
-
Cell Lysis: Add 500 µL of Cell Lysis Buffer to each well and incubate for 20 minutes at room temperature to ensure complete cell lysis.
-
Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific uptake by subtracting the non-specific binding from the total binding.
Protocol 2: Primary Adrenal Cell Culture from Mice
This protocol is adapted from established methods for isolating and culturing primary adrenal cells.[8]
Materials:
-
Adult mice
-
70% Ethanol
-
Sterile PBS
-
Collagenase solution
-
Culture medium (e.g., DMEM/F12 with serum and supplements)
-
Petri dishes and culture flasks
Procedure:
-
Dissection: Euthanize the mouse and sterilize the abdomen with 70% ethanol. Surgically remove the adrenal glands and place them in a petri dish containing sterile, ice-cold PBS.
-
Mechanical Dissociation: Mince the adrenal glands into small pieces using sterile scalpels.
-
Enzymatic Digestion: Transfer the minced tissue to a tube containing collagenase solution and incubate at 37°C with gentle agitation until the tissue is dissociated.
-
Cell Filtration and Collection: Pass the cell suspension through a cell strainer to remove undigested tissue. Collect the cells by centrifugation.
-
Cell Plating: Resuspend the cell pellet in culture medium and plate the cells in culture flasks or plates.
-
Culture Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.
Mandatory Visualization
Caption: A troubleshooting workflow for addressing high background noise.
Caption: Experimental workflow for an in vitro cell uptake assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Diagnostic value of adrenal iodine-131 6-beta-iodomethyl-19-norcholesterol scintigraphy for primary aldosteronism: a retrospective study at a medical center in North Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emsdiasum.com [emsdiasum.com]
- 8. Isolation and in vitro cultivation of adrenal cells from mice - PMC [pmc.ncbi.nlm.nih.gov]
optimizing injection protocols for 19-Iodocholesterol 3-acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing injection protocols for 19-Iodocholesterol 3-acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a derivative of cholesterol. In its radio-iodinated form (e.g., with ¹³¹I or ¹²⁵I), it has been historically used as a radiopharmaceutical for adrenal cortex imaging to diagnose conditions like Cushing's syndrome and hyperaldosteronism.[1][2] The non-radiolabeled form is a valuable tool in research for studying lipid metabolism, cholesterol transport, and as a potential component in drug delivery systems.
Q2: What are the main challenges in formulating this compound for injection?
A2: Like cholesterol, this compound is a highly lipophilic molecule with poor water solubility. This presents a significant challenge for preparing injectable formulations, as it can easily precipitate out of aqueous solutions, leading to inaccurate dosing and potential for embolism. Therefore, appropriate solubilization techniques are critical.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound at -20°C.[3] A related compound, 19-iodocholesterol, is known to be stable for up to 3 months when stored in the dark at 25°C, though its radiolabeled formulation shows degradation over weeks at 5°C.[4]
Q4: Can you provide a starting point for calculating the appropriate dosage for my animal model?
A4: Dosage will be highly dependent on the specific research question, the animal model, and the formulation used. For tissue distribution studies in rats using a related radio-iodinated compound, tracer amounts are typically used. For studies involving the metabolic effects of cholesterol esters, dosages can be significantly higher. It is recommended to start with a low dose and perform dose-ranging studies to determine the optimal concentration for your experiment while monitoring for any adverse effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound during formulation. | The concentration of this compound exceeds its solubility in the chosen vehicle. | - Increase the concentration of the solubilizing agent (e.g., cyclodextrin or co-solvent).- Gently warm the solution during preparation (be cautious of temperature sensitivity).- Reduce the final concentration of the this compound. |
| The solution appears cloudy or forms an emulsion that separates over time. | Incomplete solubilization or unstable emulsion. | - For cyclodextrin formulations, ensure complete dissolution by stirring for an adequate time, potentially with gentle heating.- For lipid emulsions, ensure proper homogenization using a high-shear mixer or sonicator.- Verify the stability of your formulation at the intended storage and administration temperature. |
| Precipitation of the compound upon injection into the animal. | The vehicle is rapidly diluted in the bloodstream, causing the compound to fall out of solution. | - This is a common issue with co-solvent formulations. Consider switching to a more stable vehicle like a cyclodextrin complex or a lipid emulsion.- Decrease the injection rate to allow for slower dilution in the bloodstream.- Reduce the concentration of the injected solution. |
| Inconsistent experimental results between animals. | Non-homogenous injection solution or inaccurate dosing due to precipitation. | - Ensure the formulation is completely solubilized and stable before each injection.- Gently mix the solution before drawing each dose to ensure homogeneity.- Visually inspect the solution for any signs of precipitation before administration. |
| Adverse reactions in the animal model post-injection (e.g., distress, lethargy). | Toxicity of the vehicle (e.g., high concentration of organic co-solvents) or the compound itself. | - Reduce the concentration of the co-solvent in your formulation.- Switch to a more biocompatible vehicle like a lipid emulsion or hydroxypropyl-β-cyclodextrin.- Perform a dose-response study to identify a non-toxic concentration of this compound. |
Data Presentation
Table 1: Solubility of Cholesterol in Aqueous Solutions of β-Cyclodextrin Derivatives
| Cyclodextrin Derivative | Cyclodextrin Concentration (mM) | Resulting Cholesterol Concentration (mM) |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 10 | ~0.1 |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 20 | ~0.2 |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 30 | ~0.3 |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 40 | ~0.4 |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 50 | ~0.5 |
| Randomly methylated β-cyclodextrin (RMβCD) | 10 | ~0.5 |
| Randomly methylated β-cyclodextrin (RMβCD) | 20 | ~1.0 |
| Randomly methylated β-cyclodextrin (RMβCD) | 30 | ~1.5 |
| Randomly methylated β-cyclodextrin (RMβCD) | 40 | ~2.0 |
| Randomly methylated β-cyclodextrin (RMβCD) | 50 | ~2.5 |
Data adapted from phase-solubility diagrams of cholesterol. The solubility of this compound is expected to be in a similar range.
Experimental Protocols
Method 1: Formulation using Cyclodextrin
This protocol is suitable for achieving a clear, aqueous solution for injection.
-
Preparation of the Cyclodextrin Stock Solution:
-
Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HPβCD) or randomly methylated β-cyclodextrin (RMβCD) in sterile water for injection or saline. The concentration will depend on the desired final concentration of this compound (refer to Table 1). A common starting point is a 45% (w/v) solution of HPβCD.
-
-
Dissolution of this compound:
-
Weigh the desired amount of this compound.
-
In a sterile container, add the powdered this compound to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature or with gentle warming (e.g., 37-40°C) until the powder is completely dissolved. This may take several hours.
-
Visually inspect the solution for any undissolved particles.
-
-
Sterilization and Administration:
-
Sterilize the final solution by filtering through a 0.22 µm syringe filter.
-
The solution is now ready for intravenous or intraperitoneal injection.
-
Method 2: Formulation using a Lipid Emulsion
This protocol is based on a method for preparing an intravenous cholesterol tracer and is suitable for creating a stable emulsion for injection.[5]
-
Initial Solubilization:
-
Dissolve the desired amount of this compound in a minimal amount of 200-proof ethanol.
-
-
Emulsification:
-
Obtain a sterile commercial lipid emulsion (e.g., 20% Intralipid®).
-
Slowly add the ethanol solution of this compound to the lipid emulsion with constant, gentle stirring. A common ratio is 1 part ethanol solution to 4 parts lipid emulsion.[5]
-
-
Removal of Aggregates and Sterilization:
-
Filter the resulting emulsion through a 1.2 µm particulate filter to remove any large aggregates.[5]
-
The entire procedure should be performed under aseptic conditions in a laminar flow hood.
-
-
Storage and Administration:
-
Store the final emulsion at 4°C. It is recommended to use the formulation as soon as possible after preparation.
-
Before administration, allow the emulsion to come to room temperature and gently invert to ensure homogeneity. The formulation is suitable for intravenous injection.
-
Visualizations
Caption: Workflow for preparing and administering this compound.
Caption: Logical flow for troubleshooting common formulation problems.
References
- 1. Injectable Lipid Emulsions—Advancements, Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of per os lead acetate administration on mouse hepatocyte survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase solubility studies and stability of cholesterol/β-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of intravenous cholesterol tracer using current good manufacturing practices - PMC [pmc.ncbi.nlm.nih.gov]
minimizing thyroid uptake of radioiodine from 19-Iodocholesterol 3-acetate
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on minimizing the thyroid uptake of radioiodine when using 19-Iodocholesterol 3-acetate for experimental purposes, such as adrenal gland imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is thyroid uptake a concern?
A1: this compound is a radiolabeled analog of cholesterol, where a radioactive iodine isotope (commonly ¹³¹I or ¹²³I) is attached. It is used in nuclear medicine, primarily for scintigraphic imaging of the adrenal glands, as these organs actively take up cholesterol to synthesize steroid hormones.[1][2] The primary concern is that free radioiodine can be released from the compound in vivo or be present as an impurity. The thyroid gland naturally absorbs iodine from the bloodstream to produce thyroid hormones and cannot distinguish between radioactive and non-radioactive iodine.[3][4] This uptake can lead to an undesirably high radiation dose to the thyroid, potentially increasing the risk of thyroid damage or cancer.[5][6]
Q2: How do thyroid blocking agents work to prevent radioiodine uptake?
A2: Thyroid blocking agents work through the principle of competitive inhibition.[3] By administering a large dose of stable (non-radioactive) iodine, typically as potassium iodide (KI) or Lugol's solution, the thyroid gland becomes saturated.[4][7] This saturation significantly reduces the thyroid's capacity to absorb any circulating radioactive iodine from the this compound, thereby protecting the gland from radiation exposure.[3] This mechanism is also known as the Wolff-Chaikoff effect, a temporary inhibition of thyroid hormone synthesis in the presence of excess iodine.
Q3: What are the most common thyroid blocking agents used in these experiments?
A3: The most commonly used and recommended agents are potassium iodide (KI) and Lugol's solution (an aqueous solution of elemental iodine and potassium iodide).[1][8][9] Potassium perchlorate has also been studied as a blocking agent.[1] KI is often preferred due to its simplicity and well-established dosing guidelines for thyroid blockade in radiological emergencies and nuclear medicine procedures.[9][10]
Q4: What is the correct timing and duration for administering a thyroid blocking agent?
A4: Timing is critical for the effectiveness of the blockade. The blocking agent should be administered before the this compound to allow sufficient time for the thyroid to become saturated with stable iodine.[11]
-
Initiation: Protocols typically recommend starting the blocking agent 24 to 48 hours before the administration of the radioiodinated compound.[12][13]
-
Duration: The blockade should be continued after the administration of the radiopharmaceutical to account for the slow release of free radioiodine as the compound is metabolized. A common duration is to continue the agent for 2 to 3 days post-injection, although some protocols may extend this period.[12]
Q5: What are the potential side effects associated with thyroid blocking agents?
A5: When used for a short duration as prescribed, side effects are generally minimal.[11] However, potential side effects of iodine-containing agents like KI and Lugol's solution can include allergic reactions, headache, vomiting, and conjunctivitis.[8] Long-term use or improper dosage can lead to more serious issues like hypothyroidism or hyperthyroidism.[6][8] It is crucial to adhere to established protocols and consult relevant safety guidelines.
Troubleshooting Guide
Issue: Significant Thyroid Uptake Observed Despite Blockade Protocol
High uptake of radioiodine in the thyroid can still occur even when a blocking agent has been administered.[5] If you encounter this issue, consider the following causes and solutions.
| Possible Cause | Troubleshooting Steps & Solutions |
| Incorrect Timing | Verify that the blocking agent was administered with sufficient lead time (ideally 24-48 hours) before the this compound injection. The greatest protection is achieved when the blockade is established prior to radioiodine exposure.[11] |
| Insufficient Dosage | Review the dosage of the blocking agent. For adults, a dose of 100-130 mg of potassium iodide is a standard recommendation for effective blockade.[10][11] Ensure the dose is appropriate for the subject's weight and species, if applicable. |
| Interfering Substances | Review the subject's recent exposure to medications or dietary supplements. Many substances can interfere with iodine uptake.[14][15] Antithyroid drugs (e.g., methimazole), multivitamins with iodine, kelp-based supplements, and certain IV contrast agents must be withheld for a specified period before the experiment.[14][15][16] |
| High Dietary Iodine | A diet rich in iodine (e.g., high intake of dairy, eggs, or seafood) can reduce the efficacy of the blocking protocol. For critical experiments, placing subjects on a low-iodine diet for 7-14 days prior to the study can enhance the effectiveness of the blockade.[16][17] |
| Compound Instability | A higher-than-expected level of free radioiodine in the this compound preparation can overwhelm the thyroid blockade. Verify the radiochemical purity of your compound before administration. |
| Individual Physiological Variation | Factors such as iodine deficiency can lead to a more "avid" thyroid gland, resulting in higher uptake. Standardizing pre-experimental conditions (e.g., diet) can help minimize this variability.[18] |
Data Presentation
The following tables summarize quantitative data from studies on the effectiveness of thyroid blocking agents.
Table 1: Efficacy of Potassium Iodide (KI) in Reducing Thyroid Uptake and Radiation Dose from ¹³¹I-Lipiodol
Data adapted from a study on a different radioiodinated compound, ¹³¹I-lipiodol, illustrating the general principle and effectiveness of KI blockade.
| Group | Mean Thyroid Uptake (% of Injected Activity) | Mean Thyroid Absorbed Dose (Gy) |
| KI Group (n=31) | 0.23% ± 0.06% | 5.5 ± 1.6 Gy (n=19) |
| Non-KI Group (n=37) | 0.42% ± 0.20% | 11.9 ± 5.9 Gy (n=21) |
| Source: Bacher et al., European Journal of Nuclear Medicine and Molecular Imaging, 2002.[13] |
Table 2: Reported Thyroid Uptake of ¹³¹I from ¹³¹I-19-Iodocholesterol Despite Lugol's Iodine Blockade
This data highlights that complete suppression is not always achieved and significant radiation doses can still occur.
| Patient | Administered Dose (mCi) | Thyroid Uptake (% of Administered Dose) | Estimated Thyroid Radiation Dose (rad) |
| Patient 1 | 2 | ~3% | ~200 |
| Patient 2 | 2 | ~5% | ~250 |
| Source: O'Connor et al., The British Journal of Radiology, 1979.[5] |
Table 3: Effect of Various Doses of Stable Iodide on 24-Hour Thyroid ¹²³I Uptake in Euthyroid Volunteers
| Administration Regimen | 24-Hour Thyroid Uptake (%) |
| Single Dose (10 mg) | Uptake suppression was not consistently high |
| Single Dose (30, 50, or 100 mg) | 0.7% to 1.5% |
| Daily Doses (≥15 mg) | Consistently below 2% |
| Source: Sternthal et al., The New England Journal of Medicine, 1980.[19] |
Experimental Protocols
Protocol: Thyroid Blockade for Studies Using ¹³¹I-19-Iodocholesterol 3-Acetate
This protocol provides a generalized methodology for thyroid blockade. Researchers must adapt it to their specific experimental design and institutional guidelines.
1. Pre-Administration Phase (1-2 weeks prior):
-
Screen subjects for any use of medications or supplements known to interfere with iodine uptake (see Table in Troubleshooting section).[14]
-
Implement a low-iodine diet for subjects for 7-14 days prior to the administration of the radiopharmaceutical to maximize the efficacy of the blockade.[16]
2. Blockade Administration Phase (24-48 hours prior):
-
Administer the first dose of the thyroid blocking agent.
-
Continue daily administration of the blocking agent at the same time each day.
3. Radiopharmaceutical Administration Phase (Day 0):
-
Administer the daily dose of the thyroid blocking agent.
-
Administer the prepared dose of ¹³¹I-19-Iodocholesterol 3-acetate via the chosen route (e.g., intravenous injection).
4. Post-Administration Phase (1-3 days after):
-
Continue the daily administration of the thyroid blocking agent for at least 2-3 days to block the uptake of any radioiodine released during the metabolism of the 19-Iodocholesterol.[12]
-
Follow institutional guidelines for monitoring subjects and handling radioactive waste.
Visualizations
The following diagrams illustrate key concepts and workflows.
Caption: Competitive inhibition of radioiodine uptake by stable iodine.
Caption: Workflow for administering 19-Iodocholesterol with blockade.
References
- 1. Thyroidal accumulation of 131I during adrenal gland scintigraphy with 131I-19-iodocholesterol: effects of thyroid blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioisotopic study of the adrenal glands using 131I-19-iodocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Prophylactic Use of Potassium Iodide (KI) in Radiological Emergencies*: Information for Physicians [health.ny.gov]
- 5. High thyroid radiation dose associated with 131-I-19-iodocholesterol adrenal scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lugol’s solution – an antidote to radioactive contamination? - PCC Group Product Portal [products.pcc.eu]
- 7. dioxnatur.com [dioxnatur.com]
- 8. Lugol's iodine - Wikipedia [en.wikipedia.org]
- 9. Potassium Iodide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Frontiers | The Iodine Rush: Over- or Under-Iodination Risk in the Prophylactic Use of Iodine for Thyroid Blocking in the Event of a Nuclear Disaster [frontiersin.org]
- 12. nuclearmed.org [nuclearmed.org]
- 13. Thyroid uptake and radiation dose after (131)I-lipiodol treatment: is thyroid blocking by potassium iodide necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. med.emory.edu [med.emory.edu]
- 15. The EANM guideline on radioiodine therapy of benign thyroid disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. southgeorgiaradiology.com [southgeorgiaradiology.com]
- 17. radiology.wisc.edu [radiology.wisc.edu]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. Suppression of thyroid radioiodine uptake by various doses of stable iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 19-Iodocholesterol 3-acetate Adrenal Uptake
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor adrenal uptake of 19-Iodocholesterol 3-acetate and its more commonly used and superior analog, 6-beta-iodomethyl-19-norcholesterol (NP-59), in their experiments.
Troubleshooting Guides
Issue: Low or Absent Adrenal Uptake
Question: We are observing significantly lower than expected or no uptake of radiolabeled iodocholesterol in the adrenal glands of our animal models. What are the potential causes and solutions?
Answer: Poor adrenal uptake of iodocholesterol can stem from several factors, ranging from the experimental subject's physiological state to the protocol execution. Below is a systematic guide to troubleshoot this issue.
Potential Causes & Troubleshooting Steps:
-
High Endogenous Cholesterol Levels:
-
Problem: Elevated serum cholesterol can dilute the radiotracer, leading to decreased uptake by the adrenal glands.[1][2] In animal models, diets high in cholesterol have been shown to decrease the uptake of NP-59.[1]
-
Solution:
-
Assess baseline serum cholesterol levels in your animal models.
-
If high, consider a washout period with a standard diet before tracer administration.
-
For preclinical models, ensure a consistent and controlled diet across all study groups. In clinical research, successful lowering of serum cholesterol has been shown to enhance adrenal uptake of NP-59.[1]
-
-
-
Incorrect Tracer Formulation or Administration:
-
Problem: The radiotracer may have degraded, or the administration may have been suboptimal.
-
Solution:
-
Verify Radiochemical Purity: Always check the radiochemical purity of your this compound or NP-59 lot before injection.
-
Ensure Proper Administration: For intravenous injection, ensure the full dose is administered into the bloodstream and not into surrounding tissue.
-
-
-
Suboptimal Imaging Timepoint:
-
Problem: Imaging too early or too late can result in poor signal-to-noise ratio.
-
Solution: Optimal imaging times can vary. For NP-59, satisfactory scans in hyperfunctioning adrenals can be obtained in 2-3 days, while other conditions may require 3-7 days.[3] With 131I-19-iodocholesterol, 5-10 days may be necessary for optimal results.[3] It is advisable to perform sequential imaging to determine the peak uptake window for your specific experimental model.
-
-
Suppression of Adrenal Function:
-
Problem: Certain experimental conditions or concomitant treatments may suppress adrenal function, leading to reduced uptake.
-
Solution:
-
Review all compounds administered to the animal model for any known effects on the hypothalamic-pituitary-adrenal (HPA) axis.
-
If intentional suppression (e.g., with dexamethasone) is part of the protocol, ensure the dosage and timing are appropriate for the intended level of suppression. Dexamethasone suppression is often used to differentiate between different types of adrenal pathologies.[4][5]
-
-
-
Adrenal Pathology in the Animal Model:
-
Problem: The animal model itself may have adrenal abnormalities that prevent uptake, such as non-functioning tumors or adrenal cortical carcinoma, which may not concentrate the tracer.[6]
-
Solution:
-
Perform histological analysis of the adrenal glands post-mortem to confirm their cellular structure and function.
-
Ensure the chosen animal model is appropriate for the research question and is known to have functional adrenal uptake of cholesterol.
-
-
Issue: High Background Signal
Question: Our images show high background radioactivity, making it difficult to delineate the adrenal glands. How can we improve the signal-to-noise ratio?
Answer: High background can obscure the specific uptake in the adrenal glands. Here are strategies to mitigate this issue.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Tracer:
-
Problem: 19-Iodocholesterol has been shown to have lower adrenal accumulation compared to its analog, 6-beta-iodomethyl-19-norcholesterol (NP-59).[7][8][9] NP-59 concentrates more intensely in the adrenal cortex with less prominent background activity.[7]
-
Solution: If feasible, switch to using NP-59 for superior adrenal imaging and a better signal-to-noise ratio.[7][8][9]
-
-
Inadequate Time for Background Clearance:
-
Problem: Imaging too soon after injection does not allow for sufficient clearance of the radiotracer from non-target tissues.
-
Solution: Increase the time between tracer injection and imaging to allow for background clearance. As mentioned, this can range from 2 to 10 days depending on the tracer and the subject's adrenal function.[3]
-
-
Thyroid Uptake of Free Radioiodine:
-
Problem: Free radioiodine from the tracer can be taken up by the thyroid, contributing to background signal.
-
Solution: Administer a thyroid-blocking agent, such as Lugol's solution or potassium iodide, before and after the injection of the radiolabeled tracer to minimize thyroid uptake.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of adrenal uptake for this compound?
A1: 19-Iodocholesterol is a cholesterol analog. Its uptake mechanism mimics that of native cholesterol. It is transported in the bloodstream, likely via low-density lipoproteins (LDL), and is taken up by adrenal cortical cells through LDL receptors.[4] Once inside the cell, it is esterified and stored in lipid droplets.[4] It is not significantly metabolized or incorporated into steroid hormones, allowing it to be "trapped" for imaging purposes.[4][10]
Q2: Should I use 19-Iodocholesterol or NP-59 for my experiments?
A2: For most applications, 6-beta-iodomethyl-19-norcholesterol (NP-59) is the superior agent. Studies have shown that NP-59 has a significantly higher concentration in the adrenal cortex compared to 19-Iodocholesterol, leading to more rapid and clearer images with less background activity.[7][8][9]
Q3: Why is dexamethasone suppression used in some protocols?
A3: Dexamethasone is a potent glucocorticoid that suppresses the production of ACTH from the pituitary gland. This, in turn, reduces the uptake of cholesterol in normal and hyperplastic adrenal tissue. This technique is used to enhance the visualization of adrenal tumors (adenomas or carcinomas) that function autonomously and do not respond to the suppression of ACTH.[4][5][11]
Q4: Can non-functioning adrenal adenomas show uptake?
A4: Yes, it is possible for biochemically "non-functioning" adrenal adenomas to visualize with iodocholesterol.[12] This can occur if the adenoma retains the ability to take up and store cholesterol, even if it does not produce excess steroid hormones.[12] The uptake is related to the presence of lipid-rich tissue in the adenoma.[12]
Data Presentation
Table 1: Comparison of Adrenal Imaging Agents
| Feature | 19-Iodocholesterol | 6-beta-iodomethyl-19-norcholesterol (NP-59) | Reference(s) |
| Relative Adrenal Uptake | Lower | 5-18 times higher than 19-Iodocholesterol | [7][8][9] |
| Image Quality | Satisfactory, but with higher background | Superior, more rapid, and intense uptake with less background | [7] |
| Optimal Imaging Time | 5-10 days | 2-7 days | [3] |
Experimental Protocols
Protocol 1: General Adrenal Scintigraphy in an Animal Model
-
Animal Preparation:
-
House animals in a controlled environment with a standard diet for at least one week prior to the study to normalize cholesterol levels.
-
If thyroid blocking is desired, administer Lugol's solution or potassium iodide in the drinking water starting 24-48 hours before tracer injection and continuing for the duration of the study.
-
-
Tracer Preparation and Administration:
-
Thaw the radiolabeled this compound or NP-59 and verify its radiochemical purity.
-
Draw the required dose (e.g., typically in the range of microcuries for small animals, but dose should be optimized) into a shielded syringe.
-
Administer the tracer via intravenous injection (e.g., tail vein in rodents).
-
-
Imaging:
-
Data Analysis:
-
Draw regions of interest (ROIs) over the adrenal glands, liver, and a background area.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for the adrenal glands.
-
Protocol 2: Adrenal Scintigraphy with Dexamethasone Suppression
-
Dexamethasone Administration:
-
Begin dexamethasone administration 2-7 days prior to the injection of the radiotracer. The dose and duration will need to be optimized for the specific animal model and research question.
-
Continue dexamethasone administration throughout the imaging period.
-
-
Tracer Injection and Imaging:
Visualizations
Signaling Pathway: Iodocholesterol Uptake by Adrenal Cortical Cells
Caption: Mechanism of 19-Iodocholesterol uptake in adrenal cortical cells.
Experimental Workflow: Troubleshooting Poor Adrenal Uptake
Caption: Logical workflow for troubleshooting poor adrenal uptake.
References
- 1. The influence of hypercholesterolaemia on the adrenal uptake and metabolic handling of 131I-6 beta-iodomethyl-19-norcholesterol (NP-59) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The relationship of serum lipids to adrenal-gland uptake of 6 beta-[131I]iodomethyl-19-norcholesterol in Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenal scanning and uptake with 131I-6beta-iodomethyl-nor-cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnostic value of adrenal iodine-131 6-beta-iodomethyl-19-norcholesterol scintigraphy for primary aldosteronism: a retrospective study at a medical center in North Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The relationship of I-131 6 beta-iodomethyl-19-norcholesterol (NP-59) adrenal cortical uptake to indices of androgen secretion in women with hyperandrogenism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scintigraphy with 131I-19-iodocholesterol in adrenal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new and superior adrenal imaging agent, 131I-6beta-iodomethyl-19-nor-cholesterol (NP-59): evaluation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of 19-lodocholesterol and 6-lodomethylnorcholesterol as adrenal-scanning agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New adrenal-scanning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. European Nuclear Medicine Guide [nucmed-guide.app]
- 11. Adrenal imaging with 131I-19-iodocholesterol in the diagnostic evaluation of patients with aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Visualization of nonfunctioning adrenal adenomas with iodocholesterol: possible relationship to subcellular distribution of tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 19-Iodocholesterol 3-acetate Scintigraphy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 19-Iodocholesterol 3-acetate (also known as NP-59) scintigraphy.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to potential artifacts and pitfalls in your imaging results.
Issue 1: Suboptimal or Absent Adrenal Gland Visualization
-
Question: We performed scintigraphy, but the adrenal glands are not visible or show very poor uptake of the radiotracer. What could be the cause?
-
Answer: Several factors can lead to poor or absent visualization of the adrenal glands. A primary reason could be the presence of an adrenocortical carcinoma, which often does not concentrate NP-59 sufficiently to be visualized.[1] Additionally, certain medications can interfere with the uptake of iodocholesterol. It is crucial to ensure that patients have discontinued any interfering drugs prior to the procedure.[2] Another possibility is a technical error in the administration of the radiopharmaceutical or a malfunction in the imaging equipment. A thorough review of the patient's medication history and the experimental protocol is recommended.
Issue 2: Unexpected or Misleading Tracer Uptake
-
Question: We are observing unilateral uptake in a patient with Cushing's syndrome, which we interpreted as a benign adenoma. Could this be a misinterpretation?
-
Answer: Yes, this could be a significant pitfall. While unilateral visualization on an NP-59 scan in a patient with Cushing's syndrome is often indicative of a benign adrenocortical adenoma, it is not a definitive diagnosis.[1] Well-differentiated cortisol-secreting adrenocortical carcinomas (ACCs) can also demonstrate intense uptake of NP-59, leading to a misinterpretation of the lesion as benign.[1] This can have serious implications for the patient's surgical management. Therefore, in the context of Cushing's syndrome or other states of adrenocortical hormone excess, unilateral uptake in an adrenal tumor should not be automatically considered benign.[1]
-
Question: We observed bilateral asymmetrical uptake of the radiotracer. How should this be interpreted?
-
Answer: Bilateral asymmetric uptake of NP-59 can be challenging to interpret and may not definitively distinguish between an adenoma with a partially suppressed contralateral gland and asymmetrical bilateral hyperplasia.[3][4] This pattern requires careful correlation with clinical, biochemical, and other imaging findings, such as CT or MRI, to arrive at an accurate diagnosis.
Issue 3: Discordant Results with Other Imaging Modalities
-
Question: The results from our 19-Iodocholesterol scintigraphy are inconsistent with the findings from a recent CT scan. How should we proceed?
-
Answer: Discordance between functional imaging with NP-59 and anatomical imaging with CT is not uncommon. For instance, a CT scan may identify a nodule that does not show uptake on scintigraphy, or vice versa. In cases of primary aldosteronism, scintigraphy has been shown to correctly distinguish between unilateral and bilateral lesions in a higher percentage of cases than CT alone.[5] This is because CT may not detect smaller adenomas or may misinterpret bilateral hyperplasia as a single nodule.[5] When results are discordant, a comprehensive evaluation including clinical and biochemical data is essential. In some complex cases, adrenal venous sampling (AVS) may be necessary to resolve the discrepancy, although NP-59 scintigraphy is often considered a valuable non-invasive alternative.[3][6][7]
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts in 19-Iodocholesterol scintigraphy?
A1: The most common artifacts include:
-
Subdiaphragmatic radioactivity: Uptake in the liver, gallbladder, and bowel can interfere with the visualization of the adrenal glands, particularly the right adrenal gland.[8] This can lead to false-positive or false-negative interpretations.
-
Free radioiodine uptake: Inadequate thyroid blockade can result in the uptake of free 131I by the thyroid gland, which can obscure imaging of the adrenal glands, especially in the anterior view.
-
Patient motion: Movement during the long acquisition times can lead to blurred images and misregistration artifacts.
Q2: Which medications can interfere with 19-Iodocholesterol uptake?
A2: A variety of medications can interfere with the biodistribution of 19-Iodocholesterol and should be discontinued prior to the study. These include:
-
Spironolactone and eplerenone[9]
-
Corticosteroids (e.g., dexamethasone, unless used for suppression protocols)[2]
-
Oral contraceptives[2]
-
Diuretics[2]
-
Propranolol[2]
-
Ketoconazole[2]
-
Cholestyramine[2]
-
Some hypolipemic agents[2]
-
Recent administration of iodinated contrast media[10]
Q3: What is the purpose of dexamethasone suppression in NP-59 scintigraphy?
A3: Dexamethasone suppression is a critical component of the protocol, particularly when evaluating for primary aldosteronism or hyperandrogenism.[3] Dexamethasone suppresses the pituitary-adrenal axis, reducing ACTH-dependent uptake of iodocholesterol in normal adrenal tissue and in cases of bilateral adrenal hyperplasia.[3] This enhances the visualization of adrenal adenomas, which function autonomously and continue to take up the tracer despite dexamethasone administration.
Q4: How does the diagnostic accuracy of 19-Iodocholesterol scintigraphy vary for different adrenal disorders?
A4: The accuracy of NP-59 scintigraphy is dependent on the specific clinical indication. It has been reported to have high accuracy, approaching 100%, for Cushing's syndrome and hyperandrogenism.[11][12] However, its accuracy is lower in cases of primary aldosteronism and euadrenal tumors, with reported ranges around 71% and 75%, respectively.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of 19-Iodocholesterol scintigraphy.
Table 1: Diagnostic Accuracy of NP-59 Scintigraphy in Adrenal Disorders
| Clinical Condition | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value | Accuracy | Reference |
| Primary Aldosteronism (APA Detection) | 83.3% | 44.4% | 92.3% | - | 71% | [3][11] |
| Cushing's Syndrome | - | - | - | - | 100% | [11][12] |
| Hyperandrogenism | - | - | - | - | 100% | [11][12] |
| Euadrenal Tumors | - | - | - | - | 75% | [11][12] |
| Adrenal Adenomas (General) | 100% | 71% | 94% | 100% | 95% | [13] |
APA: Aldosterone-Producing Adenoma
Table 2: Impact of SPECT/CT on Diagnostic Performance for APA Detection
| Imaging Modality | Area Under the Curve (AUC) | p-value (vs. Planar) |
| Planar Imaging | 0.5379 | - |
| SPECT | 0.6742 | 0.1575 |
| SPECT/CT | 0.7424 | 0.0390 |
Data from a study on patients with inconclusive AVS and CT results.[14]
Experimental Protocols
1. Patient Preparation Protocol
-
Medication Review: Discontinue all interfering medications at least 48 hours prior to the investigation, and in some cases, for longer periods (e.g., spironolactone).[2]
-
Thyroid Blockade: To prevent uptake of free 131I by the thyroid gland, administer a thyroid blocking agent.[2][15]
-
Dexamethasone Suppression (if indicated): For suspected primary aldosteronism or hyperandrogenism, administer dexamethasone to suppress ACTH-dependent tracer uptake. A common regimen is 1 mg orally four times daily, starting 7 days before tracer injection and continuing throughout the imaging period.[6]
2. Radiopharmaceutical Administration and Imaging Protocol
-
Radiopharmaceutical: Administer 37 MBq (1 mCi) of 131I-6β-iodomethyl-19-norcholesterol (NP-59) intravenously.
-
Imaging Schedule:
-
SPECT/CT Imaging (Optional but Recommended):
Visualizations
Caption: Troubleshooting workflow for suboptimal or discordant NP-59 scintigraphy results.
Caption: Interpretation pathway for different NP-59 uptake patterns.
References
- 1. Adrenal scintigraphy of well-differentiated (functioning) adrenocortical carcinomas: potential surgical pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. European Nuclear Medicine Guide [nucmed-guide.app]
- 3. Diagnostic value of adrenal iodine-131 6-beta-iodomethyl-19-norcholesterol scintigraphy for primary aldosteronism: a retrospective study at a medical center in North Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Efficacy of iodine-131 6beta-methyl-iodo-19-norcholesterol scintigraphy and computed tomography in patients with primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hkjr.org [hkjr.org]
- 7. 131I-6β-iodomethyl-19-norcholesterol adrenal scintigraphy as an alternative to adrenal venous sampling in differentiating aldosterone-producing adenoma from bilateral idiopathic hyperaldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subdiaphragmatic activity-related artifacts in myocardial perfusion scintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [131I]6ß-Iodomethyl-19-norcholesterol SPECT/CT for the Lateralization of Mineralocorticoid Overproduction in Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparing For Your Procedure | Capital Health Hospitals [capitalhealth.org]
- 11. Diagnostic accuracy and pitfalls of [iodine-131]6-beta-iodomethyl-19-norcholesterol (NP-59) imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Diagnostic accuracy of radionuclide imaging using 131I nor-cholesterol or meta-iodobenzylguanidine in patients with hypersecreting or non-hypersecreting adrenal tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Thyroidal accumulation of 131I during adrenal gland scintigraphy with 131I-19-iodocholesterol: effects of thyroid blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing the signal-to-noise ratio in iodocholesterol imaging
Welcome to the technical support center for iodocholesterol imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the signal-to-noise ratio (SNR) and troubleshooting common issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using iodocholesterol imaging?
A1: Iodocholesterol imaging, primarily using 131I-6β-iodomethyl-19-norcholesterol (NP-59), is a functional imaging technique used to visualize and assess the function of adrenocortical tissue.[1][2][3] It is particularly valuable for localizing and characterizing adrenal lesions, such as adenomas and hyperplasia, by imaging the uptake of a radiolabeled cholesterol analog.[1][4][5] This technique helps in the differential diagnosis of various adrenal disorders, including primary aldosteronism and Cushing's syndrome.[4][6]
Q2: Why is the signal-to-noise ratio (SNR) critical in iodocholesterol imaging?
A2: A high signal-to-noise ratio (SNR) is crucial for obtaining clear and diagnostically valuable images.[7][8] It ensures that the "signal" from the targeted adrenal tissue is significantly stronger than the random background "noise."[7] A low SNR can result in grainy images, making it difficult to accurately identify and quantify tracer uptake in small or low-avidity lesions.[9] Enhancing the SNR improves the ability to distinguish adrenal tissue from surrounding structures like the liver, gallbladder, and colon, which can also show physiologic tracer accumulation.[10]
Q3: What is dexamethasone suppression, and why is it used in iodocholesterol imaging protocols?
A3: Dexamethasone suppression is a pharmacological intervention used to improve the specificity of iodocholesterol imaging.[5][11] Dexamethasone, a synthetic glucocorticoid, suppresses the pituitary's production of adrenocorticotropic hormone (ACTH).[11] This, in turn, reduces the uptake of iodocholesterol in normal and hyperplastic ACTH-dependent adrenal tissue (zona fasciculata and reticularis).[5] This suppression enhances the functional contrast, making it easier to identify aldosterone-producing adenomas or other ACTH-independent adrenal lesions.[5][11] The regimen typically starts before the tracer injection and continues for several days during the imaging period.[9][12]
Q4: How can Single-Photon Emission Computed Tomography (SPECT/CT) improve my results?
A4: SPECT/CT is a hybrid imaging technique that combines the functional information from SPECT with the anatomical detail of Computed Tomography (CT).[13] This approach significantly enhances the diagnostic accuracy of iodocholesterol imaging compared to planar scintigraphy alone.[13][14] SPECT provides a better target-to-background ratio, and the co-registered CT images allow for precise anatomical localization of tracer uptake.[10][15] This is particularly useful for identifying small lesions and differentiating adrenal uptake from activity in adjacent organs like the liver and bowel.[10][12]
Troubleshooting Guide
Problem 1: Low or no discernible tracer uptake in the adrenal glands.
-
Question: I've performed the scan, but the adrenal glands are not visible. What could be the issue?
-
Answer:
-
Incorrect Tracer Formulation or Dose: Verify the radiochemical purity and the administered dose of the iodocholesterol tracer.
-
Suppressed Adrenal Function: In patients with cortisol-secreting carcinomas, both the tumor and the contralateral adrenal gland may fail to visualize due to suppression of pituitary ACTH.[16][17]
-
Timing of Imaging: Diagnostic information with NP-59 is often best obtained between 48 hours and 5 days post-injection.[4][11] Imaging too early may not allow for sufficient tracer accumulation.
-
Small Lesions: Small adenomas, for instance, those less than 1.5 cm, may not be visualized, resulting in a false-negative scan.[1] The use of SPECT/CT can improve the detection of smaller lesions.[13]
-
Problem 2: High background noise and poor image contrast.
-
Question: My images are very grainy, and it's difficult to distinguish the adrenal glands from the background. How can I reduce the noise?
-
Answer:
-
Increase Acquisition Time: Acquiring images for a longer duration (e.g., preset time of 600 seconds per scan) can increase the photon count from the target tissue, thereby improving the signal-to-noise ratio.[18][19]
-
Optimize Imaging Parameters: Ensure the correct energy window is centered on the 131I photopeak (364 keV) with an appropriate window width (e.g., 20%).[18]
-
Use of SPECT/CT: As mentioned, SPECT imaging inherently provides a better target-to-background ratio compared to planar imaging.[10]
-
Bowel Preparation: To reduce interfering background activity from the colon, a mild laxative can be administered before imaging.[18]
-
Image Processing: Post-processing techniques, such as applying appropriate filters, can help to reduce noise, but care must be taken not to obscure small details.[20]
-
Problem 3: Ambiguous uptake in the adrenal region.
-
Question: There is tracer activity in the upper abdomen, but I'm unsure if it's in the adrenal gland or an adjacent structure. How can I confirm the location?
-
Answer:
-
Anatomical Correlation with SPECT/CT: This is the most effective method to fuse the functional scintigraphic data with high-resolution anatomical images from CT, allowing for precise localization of the uptake.[13][15]
-
Repeat Imaging: Imaging at different time points can help differentiate adrenal uptake from transient physiological accumulation in the gallbladder or bowel.
-
Patient Positioning: Acquiring images from both anterior and posterior views can help in localizing the source of uptake.[11]
-
Experimental Protocols & Data
Protocol: Dexamethasone Suppression NP-59 Scintigraphy
This protocol is a standard procedure for enhancing the visualization of aldosterone-producing adenomas.
-
Patient Preparation:
-
Seven days prior to tracer injection, begin dexamethasone administration (e.g., 1 mg orally, four times daily).[9][12] This regimen should continue throughout the imaging period.[9]
-
One day before tracer injection, start thyroid blockade to prevent uptake of free 131I. A saturated solution of potassium iodide or Lugol's solution can be used and should be continued for at least 8 days.[12][18]
-
Administer a mild laxative two days before the first imaging session to minimize bowel activity.[18]
-
-
Tracer Administration:
-
Image Acquisition:
-
Perform planar imaging of the adrenal glands at 3, 4, and 5 days post-injection.[11]
-
Acquire both anterior and posterior views.[11]
-
Use a large field-of-view gamma camera equipped with a high-energy collimator.[18]
-
Set the energy window at 364 keV with a 20% width.[18]
-
If available, perform SPECT/CT for improved localization and characterization, especially if focal uptake is noted on planar images.[11][13]
-
Data Presentation: Quantitative Analysis
Semiquantitative analysis can provide objective measures of tracer uptake, aiding in the differentiation of adrenal pathologies.
Table 1: Semiquantitative Parameters in NP-59 Imaging
| Parameter | Calculation | Typical Application | Reference |
| Adrenal-to-Liver Ratio (ALR) | (Maximal count of the adrenal lesion) / (Mean count of the liver) | Predicting KCNJ5 mutation status in primary aldosteronism. | [21] |
| Contralateral Suppression Index (CON) | (Maximal count of adrenal lesion) / (Maximal count of contralateral adrenal gland) | Assessing the degree of unilateral function and contralateral suppression. | [21] |
| Pathologic Adrenal Relative Uptake (UPT%) | A measure of uptake in the target adrenal tissue normalized to a reference region. | Differentiating preclinical and subclinical functioning adrenal incidentalomas. | [10][22] |
Table 2: Diagnostic Accuracy of NP-59 Scintigraphy
| Condition | Sensitivity | Specificity | Positive Predictive Value | Reference |
| Aldosterone-Producing Adenoma (APA) | 83.3% | 44.4% | 92.3% | [11][14] |
| APA with SPECT/CT | 85.0% | 60.0% | 89.5% | [11][14] |
| Cushing's Syndrome | 100% | - | - | [6] |
| Primary Aldosteronism | 71% | - | - | [6] |
Visual Guides
Logical Workflow for Troubleshooting Poor Image Quality
References
- 1. 131I-iodocholesterol (NP-59) scintigraphy in adrenocortical diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenal imaging with radioiodocholesterol in the diagnosis of adrenal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Adrenal scintigraphy with 131I-6beta-iodomethyl-19-norcholesterol: good practice guideline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenal scintiscanning with NP-59, a new radioiodinated cholesterol agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. auntminnie.com [auntminnie.com]
- 6. Diagnostic accuracy and pitfalls of [iodine-131]6-beta-iodomethyl-19-norcholesterol (NP-59) imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. radiopaedia.org [radiopaedia.org]
- 8. Enhancing the signal-to-noise ratio and generating contrast for cryo-EM images with convolutional neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diagnostic Value of I-131 NP-59 SPECT/CT Scintigraphy in Patients with Subclinical or Atypical Features of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Diagnostic value of adrenal iodine-131 6-beta-iodomethyl-19-norcholesterol scintigraphy for primary aldosteronism: a retrospective study at a medical center in North Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hkjr.org [hkjr.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Diagnostic value of adrenal iodine-131 6-beta-iodomethyl-19-norcholesterol scintigraphy for primary aldosteronism: a retrospective study at a medical center in North Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Iodocholesterol adrenal tissue uptake and imaging adrenal neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Nuclear imaging to characterize adrenal tumors: Comparison with MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 19. European Nuclear Medicine Guide [nucmed-guide.app]
- 20. researchgate.net [researchgate.net]
- 21. NP-59 Adrenal Scintigraphy as an Imaging Biomarker to Predict KCNJ5 Mutation in Primary Aldosteronism Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: 131I-19-Iodocholesterol Radiation Dosimetry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 131I-19-iodocholesterol. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary organs at risk for high radiation absorbed doses with 131I-19-iodocholesterol?
The primary organs of concern for radiation exposure following the administration of 131I-19-iodocholesterol are the adrenal glands, due to specific uptake, as well as the thyroid, liver, ovaries, and testes.[1] The thyroid gland is particularly susceptible to high doses if there is significant in vivo deiodination of the radiopharmaceutical or if the preparation contains free 131I-iodide.[2]
Q2: Why is the thyroid radiation dose a significant concern, even with thyroid blocking agents?
Despite the use of thyroid blocking agents like Lugol's iodine, significant thyroid uptake of 131I can still occur.[2] This is often due to the presence of free 131I-iodide as a radiochemical impurity in the injected dose.[3] Studies have shown that even with prior administration of blocking agents, thyroid uptakes of 3-5% of the administered dose can be observed, leading to estimated thyroid radiation doses of 200-250 rads in some patients.[2]
Q3: What is NP-59 and how does it affect dosimetry?
NP-59 (6β-131I-iodomethyl-19-norcholest-5(10)-en-3β-ol) was identified as a radiochemical impurity in early syntheses of 131I-19-iodocholesterol.[4] NP-59 exhibits a higher adrenal uptake and better adrenal-to-tissue ratios compared to 131I-19-iodocholesterol.[4] This difference in biodistribution means that the presence and quantity of NP-59 as an impurity can significantly alter the radiation dosimetry calculations, potentially leading to higher than expected doses to the adrenal glands.
Q4: What are the common pitfalls when using tissue concentration data for dosimetry calculations?
A significant pitfall is the reliance on simple tissue concentration data without considering the dynamic biological processes.[5][6][7][8][9] Factors such as in vivo deiodination, the presence of radiochemical impurities with different biodistribution profiles (like NP-59), and patient-specific physiological variations can lead to inaccurate dose estimates if not properly accounted for.[4] It is crucial to perform kinetic analysis and consider the complete biokinetics of the radiopharmaceutical.
Troubleshooting Guides
Issue 1: Higher than Expected Thyroid Uptake
Symptoms:
-
Thyroid scintigraphy shows significant 131I accumulation.
-
Calculated thyroid absorbed dose is elevated despite the use of blocking agents.
Possible Causes:
-
Presence of Free 131I-Iodide: The 131I-19-iodocholesterol preparation may contain excessive free 131I-iodide as a radiochemical impurity.[3]
-
In Vivo Deiodination: The radiopharmaceutical may be unstable in vivo, leading to the release of free 131I-iodide which is then taken up by the thyroid.
-
Ineffective Thyroid Blockade: The dose or timing of the thyroid blocking agent may not be optimal.
Resolution Protocol:
-
Assess Radiochemical Purity:
-
Method: Utilize instant thin-layer chromatography (ITLC) to rapidly determine the amount of ionic 131I-iodide in the preparation.[3]
-
Procedure: Spot the radiopharmaceutical on an ITLC strip and develop it in a suitable solvent system that separates free iodide from the labeled cholesterol.
-
Action: If the ionic 131I-iodide content is greater than the acceptable limit (e.g., >8%), purification is required.[3]
-
-
Purify the Radiopharmaceutical:
-
Method: Use a weakly basic ion-exchange resin to remove free 131I-iodide.[3]
-
Batch Process (for low contamination): Mix the radiopharmaceutical solution with the ion-exchange resin, allow it to bind the free iodide, and then separate the purified product.[3]
-
Column Chromatography (for high contamination): Pass the radiopharmaceutical solution through a column packed with the ion-exchange resin.[3]
-
-
Review Thyroid Blockade Protocol:
-
Ensure that the administration of the blocking agent (e.g., Lugol's iodine or potassium iodide) is initiated at the appropriate time before the administration of 131I-19-iodocholesterol and continued for a sufficient duration.
-
Issue 2: Discrepancies in Adrenal Gland Dosimetry
Symptoms:
-
Observed adrenal uptake is significantly different from expected values.
-
Inconsistent adrenal-to-background ratios in imaging studies.
Possible Causes:
-
Radiochemical Impurities: The presence of impurities like NP-59 can lead to altered biodistribution and higher adrenal uptake than pure 131I-19-iodocholesterol.[4]
-
Patient-Specific Factors: Pathological conditions such as adrenal hyperplasia, adenomas, or carcinomas can significantly alter the uptake and retention of the radiopharmaceutical.[10][11] For example, some adrenal tumors may not concentrate the tracer at all.[10]
-
Incorrect Imaging Protocol: Suboptimal imaging parameters or timing can lead to inaccurate quantification of adrenal activity.
Resolution Protocol:
-
Characterize Radiopharmaceutical Composition:
-
Perform quality control to identify and quantify all radiochemical species in the drug product, including 131I-19-iodocholesterol and potential impurities like NP-59.
-
-
Refine Dosimetry Model:
-
Utilize a dosimetry model, such as the MIRD (Medical Internal Radiation Dose) schema, that can account for the biodistribution of multiple radiochemical species if impurities are present.[12]
-
Incorporate patient-specific data from imaging studies to individualize dosimetry calculations.
-
-
Optimize Imaging Protocol:
Quantitative Data Summary
Table 1: Estimated Radiation Absorbed Doses from 131I-19-Iodocholesterol
| Organ | Estimated Absorbed Dose (rads/mCi) | Reference |
| Adrenal Glands | 29.0 | [16] |
| Ovaries | 8.0 | [16] |
| Testes | 5.4 | [16] |
| Liver | 2.4 | [16] |
| Thyroid | 2.3 | [16] |
Note: These are generalized estimates and can vary significantly based on the factors mentioned in the troubleshooting guides.
Experimental Protocols
Protocol 1: MIRD Schema for Internal Dose Calculation
The Medical Internal Radiation Dose (MIRD) schema is a widely accepted method for calculating absorbed doses from internally administered radionuclides.
-
Data Acquisition:
-
Cumulated Activity (Ã) Calculation:
-
For each source organ, plot the measured activity versus time.
-
Integrate the area under the time-activity curve to determine the total number of disintegrations in that organ, which is the cumulated activity (Ã).[12]
-
-
Absorbed Dose (D) Calculation:
-
The mean absorbed dose (D) to a target organ is calculated using the following equation: D = Ã × S where:
-
à is the cumulated activity in the source organ.
-
S is the "S value," which represents the mean absorbed dose to the target organ per unit of cumulated activity in the source organ. S values are tabulated for various radionuclide and organ pairs.[12]
-
-
-
Total Absorbed Dose:
-
Sum the doses to the target organ from all source organs to obtain the total absorbed dose.
-
Visualizations
Caption: Workflow for 131I-19-Iodocholesterol Dosimetry.
Caption: Logic for Troubleshooting High Thyroid Uptake.
References
- 1. Radiation dosimetry of 131I-19-iodocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High thyroid radiation dose associated with 131-I-19-iodocholesterol adrenal scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and radiochemical quality control of 131I-19-iodocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new and superior adrenal scanning agent, NP-59 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Radiation Dosimetry: Formulations, Models, and Measurements [ouci.dntb.gov.ua]
- 7. Letter: Radiation dosimetry of 131-I-19-iodocholesterol: The pitfalls of using tissue concentration data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Scintigraphy with 131I-19-iodocholesterol in adrenal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioisotopic study of the adrenal glands using 131I-19-iodocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nrc.gov [nrc.gov]
- 13. MIRD Pamphlet No. 24: Guidelines for Quantitative 131I SPECT in Dosimetry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MIRD pamphlet No. 24: Guidelines for quantitative 131I SPECT in dosimetry applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. scispace.com [scispace.com]
- 17. EANM guidance document: dosimetry for first-in-human studies and early phase clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Adrenal Imaging Agents: 19-Iodocholesterol 3-acetate vs. 6-iodomethylnorcholesterol (NP-59)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key radiopharmaceuticals used in adrenal gland imaging: 19-Iodocholesterol 3-acetate and 6-iodomethylnorcholesterol (NP-59). This document outlines their performance, supported by experimental data, to assist researchers and clinicians in selecting the appropriate agent for their diagnostic and research needs.
Introduction
Adrenal scintigraphy is a functional imaging technique crucial for the evaluation of various adrenal disorders, including primary aldosteronism and Cushing's syndrome. The efficacy of this technique relies on the use of radiolabeled cholesterol analogs that are taken up by adrenocortical tissue. Historically, 19-iodocholesterol and its derivatives were among the first agents used for this purpose. However, the development of 6-iodomethylnorcholesterol, commonly known as NP-59, marked a significant advancement in the field. This guide will delve into a detailed comparison of these two agents.
Performance Comparison
Experimental data has consistently demonstrated the superiority of NP-59 over 19-iodocholesterol and its acetate ester in terms of adrenal uptake and imaging quality.
Preclinical Data
A key study comparing the tissue distribution of radioactively labeled 19-iodocholesterol and 6-iodomethylnorcholesterol in rats revealed significantly higher accumulation of NP-59 in the adrenal glands. This enhanced uptake allows for earlier and clearer imaging of the adrenal cortex.
| Time Point | Mean Adrenal Uptake (% injected dose/g) - 19-Iodocholesterol | Mean Adrenal Uptake (% injected dose/g) - 6-iodomethylnorcholesterol (NP-59) |
| 24 hours | 0.15 | 2.7 |
| 48 hours | 0.22 | 4.8 |
| 72 hours | 0.25 | 5.5 |
Data sourced from "Comparison of 19-lodocholesterol and 6-lodomethylnorcholesterol as adrenal-scanning agents"
Clinical Observations
Clinical studies in humans have corroborated the preclinical findings, indicating that NP-59 provides more rapid and intense adrenal cortical uptake with less background activity compared to 19-iodocholesterol.[1] This leads to a more definitive and earlier interpretation of adrenal scans. While direct head-to-head quantitative comparisons in humans are scarce, the collective clinical experience strongly favors NP-59 for its superior imaging characteristics and diagnostic accuracy.[1][2]
Experimental Protocols
Adrenal Scintigraphy Protocol with Dexamethasone Suppression
This protocol is a generalized procedure for adrenal scintigraphy, with specific details that may be adjusted based on the chosen radiopharmaceutical and institutional guidelines. The use of dexamethasone suppression is crucial for enhancing the visualization of aldosterone-producing adenomas by suppressing the uptake of the tracer in normal adrenal tissue.
Patient Preparation:
-
Thyroid Blockade: To prevent the uptake of free radioiodine by the thyroid gland, patients are administered a saturated solution of potassium iodide (SSKI) or Lugol's solution, starting one day before the injection of the radiotracer and continuing for 7-10 days.
-
Dexamethasone Suppression: Dexamethasone is administered orally to suppress the pituitary-adrenal axis. A common regimen involves administering 1 mg of dexamethasone every 6 hours, starting 2 days before the radiotracer injection and continuing throughout the imaging period.
Radiopharmaceutical Administration and Imaging:
-
Injection: A dose of 1-2 mCi of the radioiodinated cholesterol analog (either this compound or NP-59) is administered intravenously.
-
Imaging: Planar and single-photon emission computed tomography (SPECT) images of the adrenal glands are acquired at multiple time points, typically starting 48-72 hours post-injection and may continue for up to 5-7 days.
Below is a DOT script for a visual representation of the experimental workflow.
Caption: Workflow for adrenal scintigraphy.
Synthesis of Radiopharmaceuticals
Synthesis of this compound:
The synthesis of this compound typically involves the reaction of a suitable cholesterol precursor, such as 19-hydroxycholesterol 3-acetate, with an iodinating agent. The final product is then purified using chromatographic techniques. The introduction of the radioiodine is performed in the final step to maximize the radiochemical yield.
Synthesis of 6-iodomethylnorcholesterol (NP-59):
The synthesis of NP-59 is a more complex multi-step process. It generally starts from a derivative of cholesterol and involves the formation of a key intermediate that allows for the introduction of the iodomethyl group at the 6-position. The final step involves radioiodination.
Signaling Pathways and Mechanisms of Uptake
The uptake of both this compound and NP-59 by the adrenal cortex is intrinsically linked to the adrenal steroidogenesis pathway. These cholesterol analogs mimic endogenous cholesterol and are taken up by adrenocortical cells through low-density lipoprotein (LDL) receptors. Once inside the cell, they are esterified and stored in lipid droplets. The rate of uptake is dependent on the metabolic activity of the adrenal cortex, which is regulated by the hypothalamic-pituitary-adrenal (HPA) axis.
Below is a DOT script for a visual representation of the signaling pathway.
Caption: Adrenal steroidogenesis and radiotracer uptake pathway.
Conclusion
Based on the available experimental and clinical data, 6-iodomethylnorcholesterol (NP-59) is the superior radiopharmaceutical for adrenal scintigraphy when compared to this compound. Its significantly higher adrenal uptake results in improved image quality, earlier diagnosis, and greater diagnostic accuracy. For researchers and clinicians involved in the study and management of adrenal disorders, NP-59 represents the current standard of care for functional adrenal imaging.
References
A Comparative Guide to Adrenal Tumor Localization: 19-Iodocholesterol 3-acetate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 19-Iodocholesterol 3-acetate and its more clinically prevalent analog, 131I-6β-iodomethyl-19-norcholesterol (NP-59), with current standard imaging modalities for the localization and characterization of adrenal tumors. The following sections detail the performance of these radiopharmaceuticals against computed tomography (CT), magnetic resonance imaging (MRI), and 18F-fluorodeoxyglucose positron emission tomography (FDG PET), supported by experimental data and detailed methodologies.
Introduction to Adrenal Scintigraphy with Iodocholesterol Analogs
Radiolabeled cholesterol analogs, such as 19-Iodocholesterol and its derivative NP-59, are functional imaging agents that are taken up by adrenal cortical tissue. This uptake is proportional to adrenal cortical activity, making them valuable tools for identifying functioning adrenal tumors and differentiating them from other adrenal masses. NP-59 has demonstrated superior imaging characteristics compared to the original 19-Iodocholesterol, with more rapid and intense uptake in the adrenal cortex, leading to earlier and clearer image interpretation.[1]
Comparative Performance Metrics
The diagnostic performance of adrenal scintigraphy with NP-59 in comparison to anatomical and other functional imaging modalities is summarized below. Data for 19-Iodocholesterol is less prevalent in recent literature, with NP-59 being the more commonly utilized and studied agent.
| Imaging Modality | Sensitivity | Specificity | Primary Application |
| NP-59 Scintigraphy | Functional characterization of adrenal cortical tumors | ||
| Cushing's Syndrome | 100%[2] | - | Differentiating unilateral adenoma from bilateral hyperplasia. |
| Primary Aldosteronism | 71% - 90%[2][3] | 90% - 95%[3] | Lateralizing aldosterone-producing adenomas. |
| Adrenal Adenoma (general) | 83.3%[4] | 44.4%[4] | Identifying functioning adenomas. |
| Computed Tomography (CT) | Anatomical localization and initial characterization | ||
| Lipid-rich Adenoma (HU ≤10) | 71% | 98% | Characterization based on low attenuation. |
| Washout CT (for lipid-poor adenoma) | 88% (Absolute Washout >60%) | 96% (Absolute Washout >60%) | Differentiating lipid-poor adenomas from malignant lesions. |
| Magnetic Resonance Imaging (MRI) | Anatomical localization and tissue characterization | ||
| Chemical Shift Imaging (for lipid-rich adenoma) | High (qualitative) | High (qualitative) | Detecting intracytoplasmic lipid in adenomas. |
| 18F-FDG PET/CT | Differentiating benign from malignant adrenal masses | ||
| Metastasis Detection | 98.5% (SUV cutoff >3.1) | 92% (SUV cutoff >3.1) | Staging in patients with known extra-adrenal malignancy. |
| Benign vs. Malignant (in non-cancer patients) | 85% (Liver SUV ratio >2.5) | 90% (Liver SUV ratio >2.5) | Characterizing indeterminate adrenal masses. |
Experimental Protocols
Detailed methodologies for the key imaging techniques are provided below to facilitate understanding and replication of experimental conditions.
Adrenal Scintigraphy with 131I-Iodocholesterol (NP-59)
-
Patient Preparation:
-
To block thyroidal uptake of free 131I, patients are pre-treated with a saturated solution of potassium iodide or Lugol's solution, starting 1-2 days prior to tracer administration and continuing for 10-14 days.
-
For suspected primary aldosteronism, dexamethasone suppression (e.g., 1 mg orally four times daily) is initiated 7 days before tracer injection and continued throughout the imaging period to suppress ACTH-dependent uptake in the zona fasciculata.[4]
-
-
Tracer Administration:
-
A dose of 37 MBq (1 mCi) of 131I-NP-59 is administered intravenously.
-
-
Imaging Acquisition:
-
Planar images of the adrenal glands (anterior and posterior views) are acquired using a gamma camera equipped with a high-energy collimator.
-
Imaging is typically performed 3 to 7 days post-injection.[4] Early imaging (before day 5) can be indicative of an aldosterone-producing adenoma or bilateral adrenal hyperplasia.[4]
-
Single-photon emission computed tomography (SPECT) or SPECT/CT may be performed to improve localization of tracer uptake.
-
-
Image Interpretation:
-
Uptake in an adrenal mass with suppression of the contralateral gland is indicative of a functioning adenoma.
-
Bilateral uptake can suggest hyperplasia.
-
Lack of uptake in an adrenal mass suggests it is non-functioning or malignant.
-
Adrenal Protocol Computed Tomography (CT)
-
Non-Contrast Phase:
-
An initial unenhanced scan through the adrenal glands is performed to measure the attenuation of any adrenal mass in Hounsfield Units (HU). A value of ≤10 HU is highly suggestive of a lipid-rich benign adenoma.
-
-
Contrast-Enhanced Phases:
-
If the unenhanced attenuation is >10 HU, a contrast-enhanced scan is performed.
-
An early arterial or portal venous phase is acquired at a 60-90 second delay after intravenous contrast administration.
-
A delayed phase is acquired at 15 minutes post-contrast.
-
-
Data Analysis (Washout Calculation):
-
Regions of interest (ROIs) are drawn on the adrenal mass in all three phases.
-
Absolute Percentage Washout (APW): [ (Enhanced HU - Delayed HU) / (Enhanced HU - Unenhanced HU) ] x 100. An APW of >60% is indicative of a benign adenoma.
-
Relative Percentage Washout (RPW): [ (Enhanced HU - Delayed HU) / Enhanced HU ] x 100. An RPW of >40% is used when unenhanced images are not available and is also suggestive of a benign adenoma.
-
Adrenal Magnetic Resonance Imaging (MRI)
-
Core Sequences:
-
T1-weighted in-phase and opposed-phase (chemical shift) imaging: This is the key sequence for identifying intracytoplasmic lipid. A signal drop on the opposed-phase images compared to the in-phase images indicates the presence of lipid and is characteristic of an adenoma.
-
T2-weighted imaging: Provides anatomical detail and can help differentiate cysts and myelolipomas.
-
-
Optional Sequences:
-
Diffusion-Weighted Imaging (DWI): Malignant lesions may show restricted diffusion.
-
Dynamic Contrast-Enhanced (DCE) Imaging: Can assess the vascularity and washout characteristics of a lesion.
-
-
Quantitative Analysis:
-
Signal Intensity Index (SII) or Adrenal-to-Spleen Ratio (ASR): These can be calculated from the in-phase and opposed-phase images to quantify the amount of signal drop and increase diagnostic confidence for adenomas.
-
18F-FDG PET/CT
-
Patient Preparation:
-
Patients are required to fast for at least 4-6 hours to ensure low blood glucose levels.
-
Blood glucose should be checked prior to tracer injection and should ideally be below 150-200 mg/dL.
-
-
Tracer Administration:
-
An intravenous injection of 18F-FDG is administered, with the dose adjusted for patient weight.
-
-
Uptake Period:
-
Patients rest in a quiet room for approximately 60 minutes to allow for tracer distribution and uptake.
-
-
Imaging Acquisition:
-
A whole-body or regional CT scan is performed for attenuation correction and anatomical localization.
-
This is followed by the PET scan over the same anatomical area.
-
-
Image Analysis:
-
FDG uptake in the adrenal mass is assessed visually and quantitatively using the Standardized Uptake Value (SUV).
-
An adrenal lesion with FDG uptake equal to or greater than the liver is generally considered suspicious for malignancy.[5]
-
In non-cancer patients, an adrenal lesion SUVmax to liver SUVmean ratio of >2.5 has been suggested as a cutoff to differentiate benign from malignant masses.
-
Visualizing the Diagnostic Pathways
The following diagrams illustrate the underlying principles and workflows for adrenal tumor localization using different imaging modalities.
Conclusion
The validation of this compound and its analog NP-59 has established their role in the functional assessment of adrenal cortical tumors. While anatomical imaging with CT and MRI remains the cornerstone of initial evaluation, adrenal scintigraphy provides unique physiological information that is crucial for differentiating functioning adenomas from non-functioning lesions and guiding clinical management, particularly in cases of Cushing's syndrome and primary aldosteronism. For the characterization of indeterminate adrenal masses and the detection of metastases, 18F-FDG PET/CT offers high sensitivity and specificity. The choice of imaging modality should be guided by the specific clinical question, with a multi-modal approach often providing the most comprehensive diagnostic information.
References
- 1. A new and superior adrenal imaging agent, 131I-6beta-iodomethyl-19-nor-cholesterol (NP-59): evaluation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnostic accuracy and pitfalls of [iodine-131]6-beta-iodomethyl-19-norcholesterol (NP-59) imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diagnostic value of adrenal iodine-131 6-beta-iodomethyl-19-norcholesterol scintigraphy for primary aldosteronism: a retrospective study at a medical center in North Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajronline.org [ajronline.org]
A Comparative Analysis of Iodinated Cholesterol Analogs for Biomedical Research and Drug Development
A detailed guide for researchers, scientists, and drug development professionals on the performance, experimental protocols, and applications of various iodinated cholesterol analogs in medical imaging and therapy.
Iodinated cholesterol analogs have long been pivotal in nuclear medicine, primarily for the functional imaging of steroid-producing tissues like the adrenal cortex. These radiolabeled molecules mimic the biological behavior of cholesterol, allowing for non-invasive assessment of cellular function. This guide provides a comprehensive comparative analysis of different iodinated cholesterol analogs, focusing on their synthesis, radiolabeling, in vivo performance, and applications, with a particular emphasis on providing actionable data and protocols for the research community.
Performance Comparison of Key Iodinated Cholesterol Analogs
The performance of a radiopharmaceutical is determined by several key parameters, including radiochemical yield and purity, in vivo stability, and its biodistribution profile, particularly the uptake in target tissues versus background. Here, we compare two of the most well-studied iodinated cholesterol analogs: ¹³¹I-19-iodocholesterol and its successor, ¹³¹I-6β-iodomethyl-19-nor-cholesterol (NP-59).
| Parameter | ¹³¹I-19-Iodocholesterol | ¹³¹I-6β-iodomethyl-19-nor-cholesterol (NP-59) | Key Observations |
| Radiochemical Yield | Variable, often moderate | Generally higher and more consistent | NP-59 synthesis and labeling tend to be more efficient. |
| Radiochemical Purity | Can be challenging to achieve high purity | High purity is consistently achievable | NP-59 preparations are often purer, leading to better imaging quality. |
| In Vivo Stability | Prone to in vivo deiodination, leading to free ¹³¹I uptake by the thyroid | More stable with less in vivo deiodination[1] | The structural modification in NP-59 enhances its stability in the body. |
| Adrenal Cortex Uptake | Moderate | Significantly higher (up to 5 times) than ¹³¹I-19-iodocholesterol[2] | NP-59's higher affinity for adrenal tissue results in clearer images. |
| Image Quality | Fair, often with high background activity | Superior, with more rapid and intense uptake and less background[2] | The enhanced uptake and stability of NP-59 lead to earlier and more definitive image interpretation.[2] |
| Optimal Imaging Time | 5-10 days post-injection | 2-7 days post-injection | Faster clearance of background radioactivity with NP-59 allows for earlier imaging. |
Mechanism of Action: Cellular Uptake and Sequestration
Iodinated cholesterol analogs, being structurally similar to cholesterol, are primarily taken up by cells through the low-density lipoprotein (LDL) receptor-mediated endocytosis pathway.[3] This process is fundamental to their utility in imaging tissues with high cholesterol demand, such as the adrenal cortex for steroid hormone synthesis.
Once inside the cell, these analogs are recognized by intracellular enzymes but are not fully metabolized like native cholesterol. Instead, they are typically esterified by acyl-CoA:cholesterol acyltransferase (ACAT) and stored in lipid droplets. This intracellular trapping mechanism is crucial for the retention of the radiotracer in the target tissue, allowing for imaging at later time points.
Experimental Protocols
Detailed and standardized protocols are critical for reproducible research. Below are summarized methodologies for the synthesis, radiolabeling, and in vivo imaging of iodinated cholesterol analogs.
Synthesis of 19-Iodocholesterol
The synthesis of 19-iodocholesterol typically involves the replacement of a suitable leaving group at the C-19 position of a cholesterol derivative with iodide. A common precursor is 19-tosyloxycholesterol.
Workflow for the Synthesis of 19-Iodocholesterol:
Radioiodination Protocol (General)
Radioiodination is typically achieved through electrophilic substitution on a suitable precursor molecule. The choice of oxidizing agent is crucial to achieving high radiochemical yields and purity.
Key Steps:
-
Precursor: A non-radioactive precursor of the cholesterol analog is dissolved in a suitable solvent.
-
Radioiodide: A solution of radioactive sodium iodide (e.g., Na¹³¹I) is added.
-
Oxidizing Agent: An oxidizing agent, such as Chloramine-T or Iodogen, is introduced to convert the iodide (I⁻) to an electrophilic iodine species (I⁺).
-
Reaction: The reaction mixture is incubated for a specific time at a controlled temperature.
-
Quenching: The reaction is stopped by adding a reducing agent, such as sodium metabisulfite.
-
Purification: The radiolabeled product is purified from unreacted radioiodide and other impurities, typically using high-performance liquid chromatography (HPLC).
Adrenal Scintigraphy Protocol with ¹³¹I-NP-59
This protocol is widely used for the functional imaging of the adrenal cortex.
Patient Preparation:
-
Thyroid Blockade: To prevent the uptake of free ¹³¹I by the thyroid gland, patients are pre-treated with a stable iodine solution (e.g., Lugol's solution) for several days before and after the administration of the radiotracer.[4]
-
Dexamethasone Suppression: To enhance the visualization of adrenal abnormalities, patients may undergo dexamethasone suppression. This involves the administration of dexamethasone to suppress the pituitary-adrenal axis, thereby reducing the uptake of NP-59 in normal adrenal tissue and making abnormal, autonomously functioning tissue more apparent.[4]
Imaging Procedure:
-
Administration: A sterile solution of ¹³¹I-NP-59 is administered intravenously.
-
Imaging: Planar and single-photon emission computed tomography (SPECT) images are acquired at multiple time points, typically between 2 and 7 days after injection. SPECT/CT imaging can provide better anatomical localization of areas of radiotracer uptake.
Applications Beyond Adrenal Imaging
While the primary application of iodinated cholesterol analogs has been in adrenal imaging for conditions like Cushing's syndrome and primary aldosteronism, their potential in other areas of oncology is an emerging field of interest.[5] Given the altered cholesterol metabolism in many types of cancer, these radiotracers could potentially be used to image tumors that exhibit increased cholesterol uptake.
Research into the use of iodinated cholesterol analogs for imaging breast and prostate cancer is ongoing. The rationale is that rapidly proliferating cancer cells often have a high demand for cholesterol to build new cell membranes. Therefore, radiolabeled cholesterol analogs could serve as probes to visualize these tumors. However, more research is needed to establish the clinical utility of these agents for non-adrenal tumors and to compare their efficacy with other existing tumor imaging agents.
Future Directions
The field of radiolabeled cholesterol analogs is evolving. The limitations of iodine-based isotopes, such as their suboptimal imaging characteristics and radiation dose, have spurred the development of analogs labeled with other radionuclides. Notably, fluorinated analogs of NP-59, such as ¹⁸F-FNP-59, are being investigated for positron emission tomography (PET) imaging.[6] PET offers higher sensitivity and spatial resolution than SPECT, potentially leading to improved diagnostic accuracy.
References
- 1. researchgate.net [researchgate.net]
- 2. A new and superior adrenal imaging agent, 131I-6beta-iodomethyl-19-nor-cholesterol (NP-59): evaluation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The relationship of I-131 6 beta-iodomethyl-19-norcholesterol (NP-59) adrenal cortical uptake to indices of androgen secretion in women with hyperandrogenism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Feasibility of Iodine-131 6β-Methyl-Iodo-19 Norcholesterol (NP-59) Scintigraphy to Complement Adrenal Venous Sampling in Management of Primary Aldosteronism: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. auntminnie.com [auntminnie.com]
- 6. Development of Fluorinated NP-59: A Revival of Cholesterol Use Imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Iodinated Cholesterol Compounds: A Guide to Cross-Reactivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of iodinated cholesterol compounds, with a primary focus on their cross-reactivity and specificity in biological systems. Understanding the interactions of these compounds with their target receptors is crucial for the development of selective imaging agents and therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction to Iodinated Cholesterol Compounds
Iodinated cholesterol analogs are essential tools in nuclear medicine, particularly for adrenal gland imaging. By mimicking endogenous cholesterol, these radiolabeled compounds are taken up by tissues with high cholesterol demand, such as the adrenal cortex and steroid-producing tumors. The specificity of these agents is paramount to ensure accurate diagnosis and minimize off-target effects. This guide explores the cross-reactivity of these compounds, which is their ability to bind to different but related receptors, a critical factor influencing their diagnostic precision.
One of the most well-studied and clinically utilized iodinated cholesterol analogs is 6β-iodomethyl-19-norcholest-5(10)-en-3β-ol, commercially known as Adosterol or NP-59 when labeled with Iodine-131.[1] Its uptake mechanism is closely tied to the physiological pathways of cholesterol metabolism.
Mechanism of Cellular Uptake and Potential for Cross-Reactivity
The primary route for cellular uptake of cholesterol and its iodinated analogs is through receptor-mediated endocytosis, involving mainly the Low-Density Lipoprotein (LDL) receptor.[1] Additionally, the Scavenger Receptor Class B Type I (SR-B1) plays a significant role in the selective uptake of cholesteryl esters from high-density lipoproteins (HDL).
The potential for cross-reactivity arises from the structural similarities between different endogenous steroids and their synthetic analogs. The binding affinity of an iodinated cholesterol compound to the LDL receptor or SR-B1 is influenced by its three-dimensional structure. Alterations in the cholesterol backbone, the position of the iodine atom, and the nature of the side chain can all affect receptor binding and, consequently, the degree of cross-reactivity with other steroid-binding proteins or receptors.
Signaling Pathway for Iodinated Cholesterol Uptake
The uptake of iodinated cholesterol analogs like NP-59 mirrors the endogenous cholesterol pathway. The compound, carried by lipoproteins, binds to the LDL receptor on the cell surface. This complex is then internalized, and the iodinated cholesterol is released within the cell. Unlike native cholesterol, these analogs are typically not metabolized further and accumulate, allowing for imaging.
References
Navigating Adrenal Pathology: A Comparative Guide to 19-Iodocholesterol Imaging
For researchers, scientists, and drug development professionals, the precise localization and functional characterization of adrenal lesions are critical. This guide provides an objective comparison of 19-Iodocholesterol imaging, specifically focusing on its most utilized derivative, 131I-6β-iodomethyl-19-norcholesterol (NP-59), against other diagnostic modalities. Supported by experimental data, this document aims to clarify its sensitivity, specificity, and procedural intricacies.
The landscape of adrenal imaging has evolved significantly, yet functional scintigraphy with radiolabeled cholesterol analogs remains a cornerstone for differentiating the underlying causes of adrenal hypersecretory states. While anatomical imaging techniques like Computed Tomography (CT) and Magnetic Resonance Imaging (MRI) excel at visualizing adrenal morphology, they often fall short in determining the functional status of identified nodules. This is where 19-Iodocholesterol imaging, particularly with NP-59, offers a unique advantage by providing physiological information based on cholesterol uptake and steroidogenesis.
Quantitative Performance Analysis
The diagnostic accuracy of NP-59 scintigraphy varies depending on the specific adrenal pathology being investigated. The following table summarizes the sensitivity and specificity of NP-59 in various clinical contexts, alongside comparative data for other common diagnostic methods.
| Imaging Modality | Condition | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Accuracy | Citation(s) |
| NP-59 Scintigraphy | Primary Aldosteronism (APA) | 83.3% | 44.4% | 92.3% | - | - | [1] |
| NP-59 SPECT/CT | Primary Aldosteronism (APA) | 85.0% | 60.0% | 89.5% | - | - | [1] |
| NP-59 Scintigraphy | Adrenal Adenomas (in Primary Hyperaldosteronism) | 85% | 95% | - | - | - | [2] |
| NP-59 Scintigraphy | Cushing's Syndrome | - | - | - | - | 100% | |
| NP-59 Scintigraphy | Primary Aldosteronism | - | - | - | - | 71% | |
| NP-59 Scintigraphy | Hyperandrogenism | - | - | - | - | 100% | |
| Unenhanced CT (<10 HU) | Adrenal Adenoma | 71% | 98% | - | - | - | [3][4] |
| Adrenal Venous Sampling (AVS) | Unilateral Primary Aldosteronism | 95% | 100% | - | - | - | [5] |
APA: Aldosterone-Producing Adenoma; HU: Hounsfield Units; SPECT/CT: Single-Photon Emission Computed Tomography/Computed Tomography.
Experimental Protocols
A standardized protocol is crucial for the successful implementation and interpretation of NP-59 adrenal scintigraphy. The following outlines a typical experimental workflow.
Patient Preparation
-
Thyroid Blockade: To prevent the uptake of free 131I by the thyroid gland, patients are administered a Lugol's solution or potassium iodide, starting two days before the tracer injection and continuing for several days after.
-
Dexamethasone Suppression (for Primary Aldosteronism and Hyperandrogenism): To enhance the functional distinction between the adrenal cortex zones, patients may undergo dexamethasone suppression. A common regimen involves the oral administration of 4 mg of dexamethasone daily (1 mg every 6 hours) for seven days prior to the NP-59 injection and continuing until the final imaging session. This suppresses ACTH-dependent cortisol production in the zona fasciculata, thereby highlighting aldosterone or androgen-producing tissues.
-
Medication Review: Certain medications that can interfere with the hypothalamic-pituitary-adrenal axis or cholesterol metabolism may need to be discontinued prior to the study.
Tracer Administration and Imaging
-
Radiopharmaceutical: A dose of 37 MBq (1 mCi) of 131I-6β-iodomethyl-19-norcholesterol (NP-59) is administered via a slow intravenous injection.
-
Imaging Acquisition: Planar or SPECT/CT images are typically acquired at 72, 96, and 120 hours post-injection. Early imaging (before day 5) is often indicative of an aldosterone-producing adenoma or bilateral adrenal hyperplasia.[1]
Image Interpretation
-
Unilateral Uptake: Early and unilateral visualization of the tracer is suggestive of an aldosterone-producing adenoma.
-
Bilateral Uptake: Early and bilateral uptake is indicative of bilateral adrenal hyperplasia.
-
Asymmetrical Uptake: Asymmetrical uptake on standard scintiscans may not reliably differentiate a tumor from asymmetrical hyperplasia unless the tumor is large.[3]
-
Suppressed Contralateral Gland: In cases of a functioning adenoma causing Cushing's syndrome, the contralateral adrenal gland will typically show suppressed uptake.
Visualizing the Process
To further elucidate the experimental workflow and the principles of diagnostic evaluation, the following diagrams are provided.
Caption: Experimental workflow for NP-59 adrenal scintigraphy.
Caption: Calculation of sensitivity and specificity in diagnostic testing.
Concluding Remarks
19-Iodocholesterol scintigraphy, particularly with NP-59, remains a valuable tool in the diagnostic armamentarium for functional adrenal disorders. Its ability to provide physiological data on adrenal cortical function is a distinct advantage over purely anatomical imaging modalities. While adrenal venous sampling is considered the gold standard for lateralizing aldosterone secretion, its invasive nature and technical demands make NP-59 scintigraphy a viable and often complementary non-invasive alternative. The addition of SPECT/CT has further enhanced the diagnostic accuracy of this technique by improving lesion localization. For researchers and clinicians, a thorough understanding of the performance characteristics and experimental protocols of NP-59 imaging is essential for its appropriate application and the accurate interpretation of its findings in the complex evaluation of adrenal pathology.
References
- 1. Is adrenal venous sampling always necessary to differentiate between unilateral and bilateral primary aldosteronism? Lesson from the SPAIN-ALDO register - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. auntminnie.com [auntminnie.com]
- 3. Adrenal imaging for adenoma characterization: imaging features, diagnostic accuracies and differential diagnoses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Adrenal Imaging Agents: 19-Iodocholesterol 3-acetate vs. NP-59
For researchers, scientists, and drug development professionals navigating the landscape of adrenal imaging, the choice of radiopharmaceutical is critical for accurate diagnosis and functional assessment of adrenal cortical disorders. This guide provides an objective comparison of two key cholesterol analog radiotracers: 19-Iodocholesterol 3-acetate and its successor, NP-59 (131I-6β-iodomethyl-19-nor-cholesterol). While both agents are designed to visualize the adrenal cortex by mimicking cholesterol uptake, significant differences in their efficacy and imaging characteristics have led to the general preference for NP-59 in clinical practice.
Performance and Efficacy: A Head-to-Head Comparison
Experimental data, primarily from early comparative studies, has demonstrated the superior performance of NP-59 over 19-Iodocholesterol. NP-59 exhibits a higher concentration in the adrenal cortex and provides a clearer image with less background interference.
A key study highlighted that NP-59 concentrates five times higher in the adrenal cortex than 131I-19-iodocholesterol in animal models, without a corresponding increase in concentration in other tissues[1]. In human subjects, the use of NP-59 results in more rapid and intense adrenal cortical uptake, with less prominent background activity. This allows for earlier and more definitive image interpretation compared to what is possible with 131I-19-iodocholesterol[1].
The improved target-to-background ratio of NP-59 is a significant advantage, leading to enhanced image quality and diagnostic confidence. This is particularly crucial in identifying small adrenal adenomas or differentiating between unilateral and bilateral adrenal disease.
Quantitative Data Summary
The following table summarizes the key quantitative parameters comparing the efficacy of 19-Iodocholesterol and NP-59.
| Parameter | 19-Iodocholesterol | NP-59 | Source |
| Adrenal Cortex Concentration | Baseline | ~5 times higher than 19-Iodocholesterol | [1] |
| Sensitivity for Aldosterone-Producing Adenomas | 37.5% | 89% (with dexamethasone suppression) | [2] |
| Image Acquisition Time | Slower uptake, later imaging | Faster uptake, earlier imaging (typically within 48 hours) | [1][2] |
| Background Activity | More prominent | Less prominent | [1] |
| Adrenal-to-Liver Ratio (ALR) | Lower | Higher (Median ALR of 2.205 in one study) | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in adrenal scintigraphy. Below are the generalized experimental protocols for adrenal imaging with these agents.
NP-59 Adrenal Scintigraphy Protocol
This protocol is often performed with dexamethasone suppression to enhance the visualization of aldosterone-producing adenomas.
-
Patient Preparation:
-
To suppress ACTH-dependent adrenal uptake, patients are administered dexamethasone (e.g., 4 mg daily in divided doses) for 7 days prior to and throughout the imaging period[4].
-
To block thyroidal uptake of free radioiodine, patients are given a saturated solution of potassium iodide (SSKI) or Lugol's solution, starting one day before the tracer injection and continuing for the duration of the study[3].
-
-
Radiopharmaceutical Administration:
-
A dose of 1-2 mCi of 131I-NP-59 is administered intravenously.
-
-
Imaging:
-
Planar and SPECT/CT images of the adrenal glands are typically acquired 3 to 5 days post-injection. Earlier imaging may be possible due to the favorable characteristics of NP-59.
-
Imaging is performed using a gamma camera equipped with a high-energy collimator.
-
-
Image Analysis:
-
Images are assessed for the location, intensity, and symmetry of adrenal uptake.
-
Semi-quantitative analysis, such as the Adrenal-to-Liver Ratio (ALR), can be performed to provide a more objective measure of uptake.
-
19-Iodocholesterol Adrenal Scintigraphy Protocol
The protocol for 19-Iodocholesterol is similar in principle to that of NP-59, though imaging times are generally longer due to slower uptake.
-
Patient Preparation:
-
Dexamethasone suppression and thyroid blockade with potassium iodide are employed in a similar manner to the NP-59 protocol.
-
-
Radiopharmaceutical Administration:
-
A dose of 1-2 mCi of 131I-19-Iodocholesterol is administered intravenously.
-
-
Imaging:
-
Imaging is typically performed 5 to 14 days post-injection to allow for sufficient adrenal uptake and background clearance.
-
-
Image Analysis:
-
Qualitative and quantitative assessment of adrenal uptake is performed, though the lower target-to-background ratio can make interpretation more challenging.
-
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the mechanism of action and the experimental workflow.
Caption: Mechanism of radiolabeled cholesterol analog uptake in adrenal cortical cells.
Caption: Generalized experimental workflow for adrenal scintigraphy.
Conclusion
In the comparative evaluation of this compound and NP-59 for adrenal imaging, the evidence strongly supports the superiority of NP-59. Its enhanced uptake, faster localization, and lower background activity contribute to a higher diagnostic efficacy, particularly in the challenging diagnosis of primary aldosteronism. While 19-Iodocholesterol laid the groundwork for functional adrenal imaging, NP-59 represents a significant refinement of this technology, offering improved clarity and reliability for clinicians and researchers. For new and ongoing studies in adrenal pathophysiology and drug development, NP-59 remains the more effective and efficient radiopharmaceutical choice.
References
- 1. A new and superior adrenal imaging agent, 131I-6beta-iodomethyl-19-nor-cholesterol (NP-59): evaluation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NP-59 Adrenal Scintigraphy as an Imaging Biomarker to Predict KCNJ5 Mutation in Primary Aldosteronism Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnostic Accuracy of Adrenal Iodine-131 6-Beta-Iodomethyl-19-Norcholesterol Scintigraphy for the Subtyping of Primary Aldosteronism | MDPI [mdpi.com]
A Researcher's Guide to Fluorescent Cholesterol Analogs for Cellular Imaging
An objective comparison of commonly used fluorescent cholesterol probes to guide experimental design in cellular and membrane biology research.
Cholesterol is a fundamental component of cellular membranes, playing critical roles in membrane architecture, fluidity, and cellular signaling.[1] Visualizing its dynamic behavior—including trafficking, localization, and interactions—is crucial for understanding cell metabolism and disease.[1] Since cholesterol itself is not fluorescent, researchers rely on fluorescent analogs. However, the addition of a fluorophore can alter the molecule's properties, potentially leading to artifacts.[2][3] This guide provides a comparative analysis of common fluorescent cholesterol analogs, presenting quantitative data, experimental protocols, and selection guidance to aid researchers in choosing the most appropriate probe for their studies.
Comparison of Key Fluorescent Cholesterol Analogs
The ideal fluorescent cholesterol analog would perfectly mimic the biophysical properties of native cholesterol while offering bright, stable fluorescence. In practice, a trade-off exists between these two characteristics. Analogs fall into two main categories: intrinsically fluorescent sterols and dye-labeled cholesterol.[4]
-
Intrinsically Fluorescent Sterols (DHE and CTL): Dehydroergosterol (DHE) and Cholestatrienol (CTL) are structurally very similar to cholesterol, containing additional double bonds that confer weak intrinsic fluorescence.[5][6] They are often considered the most faithful mimics of cholesterol's behavior, capable of replacing it in some biological systems and partitioning correctly into ordered membrane domains (lipid rafts).[2][4] However, their utility is hampered by poor photophysical properties, including UV excitation (which can induce phototoxicity), low quantum yields, and a high propensity for photobleaching.[1][5][7]
-
Dye-Labeled Cholesterol Analogs (NBD-Cholesterol and BODIPY-Cholesterol): To overcome the limitations of intrinsic probes, cholesterol has been labeled with various organic dyes. The most common include NBD (nitrobenzoxadiazole) and BODIPY (boron-dipyrromethene). These probes offer the advantage of excitation in the visible spectrum and generally higher brightness.[8]
-
NBD-Cholesterol: This analog is excited by visible light, avoiding issues with UV-induced cell damage.[7] However, the bulky and polar NBD group can significantly alter the molecule's behavior, affecting its partitioning in membranes and interactions with proteins.[7][9] Studies have shown that NBD-cholesterol can be mistargeted to mitochondria and does not always mimic the localization of native cholesterol.[5][9] It is also known to be quite photolabile.[7]
-
BODIPY-Cholesterol (TopFluor-Cholesterol): This probe has become widely used due to its superior photophysical properties.[7] The BODIPY dye is bright, highly photostable, and relatively non-polar, allowing for better insertion into the membrane's hydrophobic core.[5] It has been shown to mimic cholesterol's partitioning into ordered domains more faithfully than NBD-cholesterol.[5][10] While the BODIPY moiety is less perturbing than NBD, it can still influence the analog's trafficking and behavior.[7][11]
-
Quantitative Data Summary
The selection of a probe often depends on balancing its biological accuracy with its performance on a specific imaging system. The table below summarizes the key quantitative properties of the most common analogs.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability | Cholesterol Mimicry | Key Advantages | Key Disadvantages |
| DHE / CTL | ~320-336[5][12] | ~370-400[5] | Low[1][7] | Low[1][5][7] | Excellent[2][4][7] | Faithful biological behavior.[4][13] | UV excitation, phototoxicity, dim signal.[1][7] |
| NBD-Cholesterol | ~460-470[12] | ~530-540[12] | Moderate | Low[7] | Moderate to Poor[7][9] | Visible light excitation. | Alters sterol behavior, photolabile.[5][7] |
| BODIPY-Cholesterol | ~500-505[5] | ~510-515[5] | High[5][7] | High[4][7] | Good[5][10][14] | Bright, photostable, good for live imaging.[4][7] | Fluorophore can still alter behavior.[7] |
Experimental Protocols
A generalized protocol for labeling live cells with fluorescent cholesterol analogs is provided below. Researchers must optimize concentrations and incubation times for their specific cell type and experimental question.[15]
General Protocol for Live-Cell Labeling
-
Cell Seeding: Plate cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a stock solution of the fluorescent cholesterol analog (e.g., 1-5 mM) in an appropriate solvent like DMSO or ethanol.
-
Labeling Solution Preparation: Immediately before use, dilute the stock solution into a pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., HBSS) to the final working concentration. A common starting range is 1-5 µM.[15] It is critical to vortex the solution thoroughly to prevent aggregation. For hydrophobic probes, complexing with a carrier like methyl-β-cyclodextrin (MβCD) can improve delivery.
-
Cell Labeling:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS).
-
Add the labeling solution to the cells.
-
Incubate at 37°C in a CO₂ incubator. Incubation times can range from 15 minutes for plasma membrane labeling to several hours for studying intracellular trafficking.[15]
-
-
Washing: Remove the labeling solution and wash the cells 2-3 times with pre-warmed medium or buffer to eliminate the unbound probe.[15]
-
Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. Image the samples on a fluorescence microscope equipped with filter sets appropriate for the chosen analog.[15]
Visual Guides and Workflows
Visualizing experimental processes and decision-making logic can streamline probe selection and experimental design.
Logical Flow for Probe Selection
The choice of a cholesterol analog is dictated by the experimental goals. This diagram outlines a decision-making process for selecting an appropriate probe.
Caption: Decision tree for selecting a fluorescent cholesterol analog.
Experimental Workflow Diagram
This diagram illustrates the key steps in a typical cell imaging experiment using a fluorescent cholesterol analog.
Caption: Standard workflow for cellular imaging with cholesterol analogs.
Conclusion
The selection of a fluorescent cholesterol analog requires careful consideration of the trade-offs between biological accuracy and photophysical performance. For studies demanding the highest fidelity to native cholesterol behavior, such as investigating the properties of lipid rafts, intrinsically fluorescent sterols like DHE and CTL are preferred despite their challenging imaging properties.[4][13] For most live-cell imaging applications, particularly those involving long-term observation or tracking of intracellular dynamics, BODIPY-cholesterol (TopFluor-Cholesterol) offers a robust combination of brightness, photostability, and good biological mimicry, making it a versatile and widely used tool.[4][7][16] NBD-cholesterol, while historically significant, should be used with caution due to its potential to perturb membrane systems and alter cholesterol's natural behavior.[7][17] Ultimately, the best choice depends on the specific biological question, and validation with multiple approaches is always recommended.
References
- 1. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] A comparative study on fluorescent cholesterol analogs as versatile cellular reporters[S] | Semantic Scholar [semanticscholar.org]
- 4. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Labeling membranes with fluorescent cholesterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of BODIPY‐Cholesterol (TF‐Chol) for Visualizing Lysosomal Cholesterol Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. fb.cuni.cz [fb.cuni.cz]
- 14. TopFluor Cholesterol powder 99 (TLC) Avanti Lipids [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. Use of BODIPY-Cholesterol (TF-Chol) for Visualizing Lysosomal Cholesterol Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to 131I-6ß-iodomethyl-19-norcholesterol (NP-59) SPECT/CT in Adrenal Gland Imaging
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 131I-6ß-iodomethyl-19-norcholesterol (NP-59) SPECT/CT against alternative imaging modalities for the functional assessment of the adrenal cortex. Experimental data and detailed protocols are presented to support the validation of this nuclear medicine technique.
The diagnosis and subtype classification of adrenal cortical disorders, particularly primary aldosteronism (PA), present a significant clinical challenge. While anatomical imaging techniques like computed tomography (CT) and magnetic resonance imaging (MRI) can identify adrenal lesions, they do not provide functional information about hormone production. Adrenal venous sampling (AVS) is considered the gold standard for lateralizing aldosterone production but is an invasive and technically demanding procedure.[1][2] 131I-6ß-iodomethyl-19-norcholesterol (NP-59) SPECT/CT has emerged as a valuable non-invasive tool for the functional imaging of the adrenal cortex.[1][3][4][5][6][7][8][9][10]
Performance Comparison of Adrenal Imaging Modalities
NP-59, a radiolabeled cholesterol analog, is taken up by adrenocortical tissue, allowing for the assessment of adrenal function.[5][11] The addition of SPECT/CT technology significantly enhances the diagnostic accuracy of NP-59 scintigraphy by providing precise anatomical localization of functional findings.[1][5][9][12]
Below is a summary of the diagnostic performance of NP-59 SPECT/CT compared to other common imaging modalities in the context of primary aldosteronism.
| Imaging Modality | Sensitivity | Specificity | Diagnostic Accuracy | Key Advantages | Key Limitations |
| NP-59 SPECT/CT | 81.8% - 88%[3][4][13] | 67%[2][14] | Significantly higher than planar imaging[1][8][10] | Non-invasive, provides functional information, high resolution and lesion localization[1][2] | Limited availability, radiation exposure, prolonged examination time[11][12] |
| Planar NP-59 Scintigraphy | As low as 47% for localizing APA[5] | 100% (for distinguishing benign functioning adenomas)[11] | Lower than SPECT/CT[1][8][10] | Provides functional information | Poor spatial resolution, limited ability to detect small adenomas[2][5] |
| Computed Tomography (CT) | 80% (for functioning adenomas)[13] | - | - | Excellent anatomical detail, widely available | Does not directly infer hormonal hyperfunction, may misinterpret bilateral nodularity[1] |
| Magnetic Resonance Imaging (MRI) | 86% (for functioning adenomas)[13] | - | - | High soft-tissue contrast, no ionizing radiation | Similar functional limitations to CT[1] |
| Adrenal Venous Sampling (AVS) | Considered the "gold standard" for lateralization[1][2] | - | - | Provides direct physiological assessment of hormone secretion | Invasive, technically difficult, potential for inconclusive results[1][6] |
Experimental Protocols
Dexamethasone-Suppression NP-59 SPECT/CT Protocol
A common protocol for NP-59 SPECT/CT involves the following steps:
-
Patient Preparation: To suppress ACTH and minimize background adrenal uptake, patients are administered dexamethasone orally (e.g., 8 mg daily) for several days before and during the study period.[2] All medications that could interfere with NP-59 uptake should be discontinued for at least four weeks prior to the imaging.[4]
-
Thyroid Blockade: To protect the thyroid gland from free 131I, patients are given a saturated solution of potassium iodide (SSKI) or Lugol's solution daily.[2]
-
Radiotracer Administration: 1 mCi (37 MBq) of 131I-6ß-iodomethyl-19-norcholesterol (NP-59) is administered via slow intravenous injection.[2][6]
-
Imaging Acquisition: Planar imaging may be performed on days 1 through 5 post-injection.[3][4] SPECT/CT imaging is typically performed between 96 hours (4 days) and 7 days after the tracer injection.[2][6] The SPECT data is acquired using a dual-head gamma camera, followed by a low-dose CT scan for attenuation correction and anatomical localization.[3][4]
-
Image Interpretation: The fused SPECT/CT images are interpreted by nuclear medicine specialists.[3][4] Unilateral, early, and intense tracer uptake greater than the liver is indicative of an aldosterone-producing adenoma.[3][4]
Visualizing the Diagnostic Workflow
The following diagram illustrates a typical diagnostic workflow for a patient with suspected primary aldosteronism, highlighting the role of NP-59 SPECT/CT.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. NP-59 Adrenal Scintigraphy as an Imaging Biomarker to Predict KCNJ5 Mutation in Primary Aldosteronism Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic Value of I-131 NP-59 SPECT/CT Scintigraphy in Patients with Subclinical or Atypical Features of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NP-59 SPECT/CT Imaging in Stage 1 Hypertensive and Atypical Primary Aldosteronism: A 5-Year Retrospective Analysis of Clinicolaboratory and Imaging Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. [131I]6ß-Iodomethyl-19-norcholesterol SPECT/CT for the Lateralization of Mineralocorticoid Overproduction in Primary Aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 131I-6beta-iodomethyl-19-norcholesterol SPECT/CT for primary aldosteronism patients with inconclusive adrenal venous sampling and CT results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adrenal cortical imaging with I-131 NP-59 SPECT-CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. erc.bioscientifica.com [erc.bioscientifica.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Tissue Distribution of Iodocholesterol Esters
This guide provides a detailed comparison of the in vivo tissue distribution of various radioiodinated cholesterol esters. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate the selection and application of these compounds as imaging agents and for targeted drug delivery. Below, we summarize quantitative data, outline experimental methodologies, and visualize the workflow of a typical biodistribution study.
Quantitative Tissue Distribution of Iodocholesterol Esters
The following table summarizes the comparative tissue distribution of 125I-Iodocholesterol, 125I-Iodocholesteryl Palmitate, and 125I-Iodocholesteryl Oleate in rats two days after intravenous administration. The data is presented as the percentage of the administered dose per gram of tissue (% AD/g). This data highlights the differential uptake of these esters in various organs, with notable accumulation in the adrenal glands and ovaries, particularly for 125I-Iodocholesteryl Oleate.
| Tissue | 125I-Iodocholesterol (% AD/g) | 125I-Iodocholesteryl Palmitate (% AD/g) | 125I-Iodocholesteryl Oleate (% AD/g) |
| Adrenal | 10.93 ± 1.11 | 2.50 ± 0.28 | 17.11 ± 2.01 |
| Ovary | 1.10 ± 0.12 | 0.38 ± 0.04 | 1.95 ± 0.22 |
| Liver | 0.52 ± 0.03 | 0.28 ± 0.02 | 0.39 ± 0.03 |
| Spleen | 0.08 ± 0.01 | 0.05 ± 0.01 | 0.06 ± 0.01 |
| Kidney | 0.11 ± 0.01 | 0.06 ± 0.01 | 0.08 ± 0.01 |
| Blood | 0.05 ± 0.01 | 0.03 ± 0.00 | 0.04 ± 0.00 |
| Lung | 0.09 ± 0.01 | 0.08 ± 0.01 | 0.07 ± 0.01 |
| Heart | 0.04 ± 0.00 | 0.03 ± 0.00 | 0.03 ± 0.00 |
Data is adapted from a study on the effect of vehicle on tissue distribution profiles of radioiodinated cholesterol esters in the rat. The values represent the mean ± standard error.
Experimental Protocols
The following is a generalized protocol for a biodistribution study of radioiodinated cholesterol esters in a rat model, based on common methodologies cited in the literature.
1. Radiopharmaceutical Preparation:
-
The iodocholesterol ester of interest is radiolabeled with a suitable iodine isotope, such as 125I or 131I.
-
The radiolabeled compound is purified to ensure high radiochemical purity.
-
The final product is dissolved in a suitable vehicle for intravenous administration. A common vehicle is a saline solution containing a surfactant like Tween 80 and a small percentage of ethanol to ensure solubility.
2. Animal Model and Administration:
-
Adult female Sprague-Dawley rats are typically used for these studies.
-
The animals are acclimatized under standard laboratory conditions.
-
A known amount of the radiolabeled iodocholesterol ester solution is administered intravenously via the tail vein.
3. Tissue Collection and Sample Processing:
-
At predetermined time points post-injection (e.g., 24, 48, 72 hours), the animals are euthanized.
-
Blood samples are collected via cardiac puncture.
-
Target organs and tissues (adrenals, ovaries, liver, spleen, kidneys, lungs, heart, etc.) are dissected, rinsed, blotted dry, and weighed.
4. Radioactivity Measurement and Data Analysis:
-
The radioactivity in each tissue sample is measured using a gamma counter.
-
Standards representing a known percentage of the injected dose are also counted to allow for the calculation of the percentage of the injected dose per gram of tissue (%ID/g).
-
The results are typically expressed as the mean %ID/g ± standard error for each tissue type and for each radiolabeled compound.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a biodistribution study of iodocholesterol esters.
Caption: Workflow of an in vivo biodistribution study of iodocholesterol esters.
This guide demonstrates that different iodocholesterol esters exhibit distinct tissue distribution patterns. Notably, 125I-Iodocholesteryl Oleate shows a significantly higher uptake in the adrenal glands compared to 125I-Iodocholesterol and its palmitate ester, suggesting its potential as a more effective agent for adrenal imaging. The choice of ester and the experimental protocol are critical factors that influence the biodistribution and should be carefully considered in the design of future studies.
Navigating the Diagnostic Maze of Hyperaldosteronism: A Comparative Guide to 19-Iodocholesterol Scintigraphy
For researchers, scientists, and drug development professionals, the accurate diagnosis and lateralization of primary hyperaldosteronism are critical for effective treatment and improved patient outcomes. This guide provides an in-depth evaluation of 19-iodocholesterol scintigraphy, comparing its performance against other key diagnostic modalities, supported by experimental data and detailed protocols.
Primary aldosteronism, a common cause of secondary hypertension, is characterized by the excessive production of aldosterone. The two primary causes are aldosterone-producing adenomas (APA) and bilateral adrenal hyperplasia (BAH). Distinguishing between these is crucial as APAs are often curable with unilateral adrenalectomy, while BAH requires lifelong medical therapy. This distinction relies on accurate diagnostic and lateralization techniques.
This guide focuses on the utility of 19-iodocholesterol, a radioiodinated cholesterol analog also known as NP-59, in the diagnostic workup of hyperaldosteronism. We will compare its performance with the current gold standard, Adrenal Venous Sampling (AVS), and the widely used anatomical imaging modality, Computed Tomography (CT).
Performance Comparison of Diagnostic Modalities
The choice of diagnostic modality in primary aldosteronism hinges on a balance of accuracy, invasiveness, and availability. Below is a summary of the performance of 19-iodocholesterol (NP-59) scintigraphy, Adrenal Venous Sampling (AVS), and Computed Tomography (CT)/Magnetic Resonance Imaging (MRI) in the diagnosis and lateralization of aldosterone-producing adenomas.
| Diagnostic Modality | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| 19-Iodocholesterol (NP-59) Scintigraphy | 83.3% - 90.9%[1][2] | 44.4% - 100%[1][3][4] | 83.3% - 97.6%[1][2][5] | 77.78% (for CT/MRI)[6] |
| NP-59 with SPECT/CT | 85.0%[1] | 60.0%[1] | 89.5%[1] | Not Reported |
| Adrenal Venous Sampling (AVS) | 90% - 100%[7][8] | 50% - 100%[6][7][9] | 60% - 100%[6] | 100%[6] |
| CT/MRI | 66.67% - 87%[6][10] | 82% - 93%[10] | 80% - 85%[5][6] | 77.78%[6] |
Note: The reported performance metrics can vary between studies due to differences in patient populations, study design, and interpretive criteria.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable diagnostic results.
19-Iodocholesterol (NP-59) Scintigraphy with Dexamethasone Suppression
This functional imaging technique assesses the adrenal cortex's cholesterol uptake and steroid synthesis activity. Dexamethasone is administered to suppress ACTH-dependent cholesterol uptake in normal adrenal tissue, thereby enhancing the visualization of autonomous aldosterone production.
Patient Preparation:
-
Thyroid Blockade: To prevent uptake of free radioiodine by the thyroid gland, patients are administered a saturated solution of potassium iodide (SSKI) or Lugol's solution, starting before the tracer injection and continuing for the duration of the study.
-
Dexamethasone Suppression: Dexamethasone is administered orally for several days (typically 7) before and after the NP-59 injection to suppress pituitary ACTH production. A common regimen is 1 mg of dexamethasone every 6 hours.[11]
-
Medication Review: Antihypertensive medications that can interfere with the renin-angiotensin-aldosterone system (e.g., spironolactone, eplerenone, ACE inhibitors, ARBs, diuretics) should be discontinued for an appropriate period before the test, as determined by the referring physician.[12]
Imaging Protocol:
-
Tracer Administration: 1 mCi (37 MBq) of ¹³¹I-6β-iodomethyl-19-norcholesterol (NP-59) is injected intravenously.[1]
-
Imaging Schedule: Planar anterior and posterior images of the adrenal glands are typically acquired on days 3, 4, and 5 post-injection.[1]
-
SPECT/CT (Optional but Recommended): Single-photon emission computed tomography combined with a low-dose CT scan can be performed to improve lesion localization and diagnostic accuracy by providing anatomical context to the functional data.[1][13]
Data Interpretation:
-
Unilateral Disease (APA): Early and focal uptake of NP-59 in one adrenal gland (before day 5) with suppressed uptake in the contralateral gland is indicative of an aldosterone-producing adenoma.[1]
-
Bilateral Disease (BAH): Symmetrical or asymmetrical bilateral uptake of the tracer suggests bilateral adrenal hyperplasia.[1]
-
Negative Scan: No significant adrenal uptake may indicate suppressed adrenal function or a non-functioning adenoma.
Adrenal Venous Sampling (AVS)
AVS is an invasive procedure considered the gold standard for lateralizing aldosterone production. It involves catheterizing the adrenal veins to directly measure aldosterone and cortisol concentrations.
Patient Preparation:
-
Medication Adjustment: Similar to NP-59 scintigraphy, interfering medications are typically withdrawn. Patients should maintain an unrestricted sodium diet.[14]
-
Potassium Correction: Hypokalemia should be corrected before the procedure as it can suppress aldosterone secretion.[14]
-
Imaging Review: A recent adrenal CT or MRI is reviewed to assess adrenal anatomy and venous drainage, which can be variable.[14][15]
Sampling Protocol:
-
Catheterization: An experienced interventional radiologist inserts a catheter, typically through the femoral vein, and sequentially cannulates both the right and left adrenal veins under fluoroscopic guidance.[15][16]
-
Cosyntropin (ACTH) Stimulation (Optional): A continuous infusion of cosyntropin may be administered to minimize stress-induced fluctuations in aldosterone secretion and to maximize the cortisol gradient between the adrenal and peripheral veins, which helps confirm successful catheter placement.[14]
-
Blood Sampling: Blood samples are drawn from both adrenal veins and a peripheral vein (e.g., inferior vena cava or femoral vein) for the measurement of aldosterone and cortisol.[15][16]
Data Interpretation:
-
Confirmation of Successful Cannulation (Selectivity Index): The ratio of cortisol in the adrenal vein to the peripheral vein is calculated. A ratio greater than a predefined cutoff (e.g., >2:1 without ACTH stimulation, >3-5:1 with ACTH stimulation) confirms successful catheter placement.[17]
-
Determination of Lateralization (Lateralization Index): The aldosterone-to-cortisol ratio from the dominant adrenal vein is compared to that of the non-dominant side. A lateralization index exceeding a certain threshold (e.g., >2 without ACTH stimulation, >4 with ACTH stimulation) indicates unilateral aldosterone excess.[17]
Visualizing the Diagnostic Pathway and Underlying Biology
To better understand the context of these diagnostic tests, the following diagrams illustrate the diagnostic workflow for primary aldosteronism and the signaling pathway for aldosterone synthesis.
Caption: Diagnostic workflow for primary hyperaldosteronism.
Caption: Simplified aldosterone synthesis signaling pathway.
Concluding Remarks
The evaluation of 19-iodocholesterol (NP-59) scintigraphy reveals it to be a valuable, non-invasive tool in the diagnostic algorithm for primary hyperaldosteronism, particularly when Adrenal Venous Sampling is contraindicated, unsuccessful, or unavailable. While AVS remains the gold standard for lateralization due to its high sensitivity and specificity, NP-59 scintigraphy, especially when enhanced with SPECT/CT, offers good diagnostic accuracy. Anatomical imaging with CT or MRI is essential for initial localization and ruling out adrenal carcinoma but is less reliable for functional characterization. The choice of diagnostic modality should be guided by a multidisciplinary team, considering the individual patient's clinical presentation, comorbidities, and the technical expertise available at the institution. Future research should continue to refine non-invasive imaging techniques to improve their accuracy and potentially reduce the reliance on invasive procedures like AVS.
References
- 1. Diagnostic value of adrenal iodine-131 6-beta-iodomethyl-19-norcholesterol scintigraphy for primary aldosteronism: a retrospective study at a medical center in North Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NP-59 test for preoperative localization of primary hyperaldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 131I-6β-iodomethyl-19-norcholesterol adrenal scintigraphy as an alternative to adrenal venous sampling in differentiating aldosterone-producing adenoma from bilateral idiopathic hyperaldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 131I-6β-iodomethyl-19-norcholesterol adrenal scintigraphy as an alternative to adrenal venous sampling in differentiating aldosterone-producing adenoma from bilateral idiopathic hyperaldosteronism | Semantic Scholar [semanticscholar.org]
- 5. Non-invasive adrenal imaging in primary aldosteronism. Sensitivity and positive predictive value of radiocholesterol scintigraphy, CT scan and MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diagnostic Efficacy of CT/MR Imaging and Adrenal Vein Sampling for Localization of Aldosterone-producing Adrenal Adenomas in Primary Aldosteronism | The ASEAN Journal of Radiology [asean-journal-radiology.org]
- 7. Laboratory Diagnostics of Primary Hyperaldosteronism and its Peculiarities (Literature Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adrenal venous sampling in primary hyperaldosteronism: correlation of hormone indices and collimated C-arm CT findings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adrenal vein sampling may not be a gold-standard diagnostic test in primary aldosteronism: final diagnosis depends upon which interpretation rule is used. Variable interpretation of adrenal vein sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diagnostic performance of CT versus MR in detecting aldosterone-producing adenoma in primary hyperaldosteronism (Conn's syndrome) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. Diagnostic Value of I-131 NP-59 SPECT/CT Scintigraphy in Patients with Subclinical or Atypical Features of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adrenal vein sampling: technique and protocol, a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. radiopaedia.org [radiopaedia.org]
- 16. hopkinsmedicine.org [hopkinsmedicine.org]
- 17. e-enm.org [e-enm.org]
Safety Operating Guide
Safe Disposal of 19-Iodocholesterol 3-acetate: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Proper disposal of 19-Iodocholesterol 3-acetate, a compound used in biomedical research and diagnostics, is critical to ensure laboratory safety and regulatory compliance. This guide provides detailed procedures for both non-radioactive and radiolabeled forms of this compound, with a strong emphasis on adherence to institutional and regulatory protocols.
Immediate Safety Precautions
Before handling this compound, personnel should always consult the Safety Data Sheet (SDS) and be equipped with appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of the compound, particularly in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risks.
Disposal of Non-Radioactive this compound
The disposal of non-radioactive this compound is governed by local, regional, and national regulations for chemical waste. While not classified as hazardous for transport by major regulatory bodies, it is imperative to follow established laboratory waste streams.
Step-by-Step Procedure:
-
Segregation: Do not mix this compound with other waste streams. It should be collected in a designated, properly labeled, and sealed container.
-
Labeling: The container must be clearly labeled with the chemical name ("this compound") and any other identifiers required by your institution's waste management program.
-
Waste Collection: Follow your institution's procedures for the collection of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) or a designated waste management officer for pickup.
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your laboratory's protocols.
Disposal of Radiolabeled this compound (¹²⁵I or ¹³¹I)
When this compound is labeled with radioactive iodine isotopes, such as Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I), stringent radiation safety protocols must be followed. The primary and most recommended method of disposal for these short-lived isotopes is decay-in-storage .
Key Principles of Radioactive Waste Disposal:
-
Consult the Radiation Safety Officer (RSO): Before initiating any disposal procedure, it is mandatory to consult with your institution's RSO. They will provide specific guidance based on your license and local regulations.
-
Segregation is Critical: Radioactive waste must be segregated based on the isotope and the type of waste (e.g., solid, liquid, sharps). Never mix radioactive waste with non-radioactive chemical or general waste.
-
Proper Shielding: Use appropriate shielding, such as lead containers, to minimize radiation exposure to laboratory personnel.
-
Accurate Labeling: All radioactive waste containers must be clearly labeled with the universal radiation symbol, the isotope (e.g., ¹²⁵I or ¹³¹I), the activity level, and the date.
Step-by-Step Disposal Procedure for Radiolabeled Waste:
-
Waste Collection:
-
Solid Waste: Collect contaminated items such as gloves, bench paper, and pipette tips in a designated, shielded container lined with a durable plastic bag.
-
Liquid Waste: Collect contaminated liquids in a shatter-resistant, sealed container. Do not dispose of radioactive liquids down the sanitary sewer unless explicitly permitted by your RSO and institutional policies.
-
Sharps: All contaminated needles, syringes, and other sharp objects must be placed in a designated, puncture-proof sharps container for radioactive waste.
-
-
Decay-in-Storage (DIS):
-
The standard practice for short-lived radioisotopes is to allow them to decay to a level that is indistinguishable from background radiation. A general guideline is to store the waste for at least 10 half-lives.
-
Store the waste in a secure, designated radioactive waste storage area with restricted access.
-
-
Verification of Decay:
-
After the 10 half-life period, use a radiation survey meter (e.g., a Geiger-Müller counter) to check the radioactivity of the waste.
-
The survey must be performed in a low-background area, and the readings should be at background levels.
-
-
Final Disposal:
-
Once the waste's radioactivity is confirmed to be at background levels, it can be disposed of as non-radioactive waste.
-
Crucially, all radioactive labels must be defaced or removed before the waste is placed in the appropriate non-radioactive waste stream (e.g., chemical waste for the compound itself, biohazardous waste if applicable, or regular trash for uncontaminated materials).
-
Maintain detailed records of all steps, including initial activity, storage duration, survey results, and final disposal date.
-
Quantitative Data for Disposal
The following table provides essential data for the two most common radioisotopes used to label this compound. This information is critical for planning decay-in-storage times.
| Isotope | Half-Life | Recommended Decay-in-Storage Period (10 Half-Lives) | Primary Radiation Emissions |
| Iodine-125 (¹²⁵I) | ~60 days | ~600 days (approximately 20 months) | Gamma, X-ray |
| Iodine-131 (¹³¹I) | ~8 days | ~80 days (approximately 2.7 months) | Beta, Gamma |
Experimental Protocols
The verification of radioactive decay is a critical experimental protocol in the disposal process.
Protocol for Surveying Decayed Waste:
-
Objective: To confirm that the radioactivity of stored waste has decayed to background levels.
-
Materials:
-
Calibrated radiation survey meter appropriate for the isotope (e.g., a low-energy gamma scintillation probe for ¹²⁵I or a pancake Geiger-Müller probe for ¹³¹I).
-
Personal protective equipment (lab coat, gloves, safety glasses).
-
Waste disposal records.
-
-
Procedure:
-
Transport the decayed waste container to a designated low-background area, away from any radiation sources.
-
Measure the background radiation level in the area and record it.
-
Place the probe of the survey meter as close as possible to the surface of the waste container without touching it.
-
Slowly scan all surfaces of the container, noting the readings.
-
If the waste is in a bag, the contents can be carefully spread out on a clean, covered surface to ensure a thorough survey.
-
Compare the highest reading from the waste with the background reading. If there is no statistically significant difference, the waste can be considered decayed.
-
Record the survey results, including the instrument used, its calibration date, the background reading, and the final readings of the waste, in the radioactive waste log.
-
If the readings are above background, return the waste to storage for an additional decay period and re-survey at a later date.
-
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling Radiolabeled 19-Iodocholesterol 3-acetate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when working with radiolabeled compounds like 19-Iodocholesterol 3-acetate. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to facilitate the safe handling of this compound, assuming it is radiolabeled with Iodine-125 (I-125) or Iodine-131 (I-131), commonly used isotopes for such molecules.
Understanding the Hazard: Radiological Properties
The primary hazard associated with this compound is the radioactivity of the iodine isotope. Understanding the properties of the specific isotope is the first step in establishing a safe handling protocol.
| Property | Iodine-125 (I-125) | Iodine-131 (I-131) |
| Half-life | 59.4 days | 8.02 days |
| Primary Emissions | Gamma rays (0.035 MeV), X-rays | Beta particles (max 0.81 MeV), Gamma rays (0.364 MeV) |
| Primary Hazard | Internal exposure, particularly to the thyroid gland | Internal and external exposure |
| Detection Method | NaI(Tl) scintillation detector, Liquid scintillation counter | Geiger-Mueller (G-M) survey meter, NaI probe |
Source: Columbia University, University of Ottawa[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize both external exposure and the risk of internal contamination.
| PPE Component | Specification | Rationale |
| Lab Coat | Full-length, dedicated for radioisotope work. | Protects skin and personal clothing from contamination. |
| Gloves | Two pairs of disposable gloves (e.g., nitrile). | The outer pair can be changed frequently to minimize the spread of contamination. Some radioiodine compounds can penetrate gloves.[2][3] |
| Eye Protection | Safety glasses or goggles. | Protects eyes from splashes of radioactive material. |
| Dosimetry | Whole-body and ring dosimeters. | Required to monitor and record radiation dose received by the user.[4] |
| Thyroid Shield | Lead collar. | The thyroid gland has a high affinity for iodine; a shield reduces localized radiation dose. |
| Shielding | Lead foil (0.5 mm) or lead-impregnated acrylic shields. | Attenuates gamma and X-ray radiation to reduce exposure. |
Source: University of Nebraska-Lincoln, Revvity[3][4]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is essential for the safe handling of radiolabeled this compound.
Preparation and Pre-Work Survey
-
Designated Area: All work with radioiodine must be conducted in a designated and clearly labeled area, preferably within a fume hood equipped with a charcoal filter to trap volatile iodine.[5]
-
Absorbent Covering: Cover the work surface with plastic-backed absorbent paper to contain any potential spills.
-
Gather Materials: Have all necessary equipment, including PPE, shielding, handling tools (tongs, forceps), and waste containers, ready before starting the experiment.
-
Pre-Work Survey: Before handling the radioactive material, perform a background radiation survey of the work area and record the results.
Handling the Compound
-
Don PPE: Put on all required PPE, including double gloves and dosimeters.
-
Use Shielding: Place the stock vial and any reaction vessels behind appropriate lead shielding.
-
Indirect Handling: Use forceps or tongs to handle vials and other equipment to increase the distance from the source and reduce exposure.[6]
-
Avoid Volatilization: Handle solutions at room temperature and avoid acidic conditions, as these can increase the volatility of radioiodine.[2][3] Do not freeze solutions as this can also lead to subsequent volatilization.[3]
-
Aerosol Prevention: When transferring solutions, use techniques that minimize the generation of aerosols.
Post-Work Procedures and Monitoring
-
Secure Radioactive Material: Return the stock vial and any unused material to its shielded storage container.
-
Waste Segregation: Place all radioactive waste into designated, shielded, and clearly labeled containers.
-
Decontamination: If any contamination is suspected, decontaminate the area immediately.
-
Post-Work Survey: After completing the work and cleaning the area, perform a thorough contamination survey of the work surface, floor, equipment, and yourself (hands, lab coat). Record the results.
-
Hand Washing: Wash hands thoroughly after removing gloves.
Experimental Workflow for Handling Radiolabeled this compound
Caption: Workflow for handling radiolabeled compounds.
Contamination Monitoring and Decontamination
Regular monitoring is crucial to detect and manage contamination promptly.
-
Instrumentation: A survey meter with a Sodium Iodide (NaI) detector is recommended for its high sensitivity to the low-energy gamma rays of I-125. A Geiger-Mueller (G-M) meter is also effective for the higher-energy gamma rays of I-131.[1][7]
-
Survey Types:
-
Direct Survey: Scanning surfaces with the detector probe to identify areas of contamination.
-
Wipe Test: Wiping a 100 cm² area with a filter paper and counting it in a liquid scintillation counter or gamma counter to detect removable contamination.[4]
-
-
Action Limit: Any area with removable contamination exceeding 220 disintegrations per minute (dpm) per 100 cm² should be decontaminated.[4]
Decontamination Protocol
-
Alert Personnel: Notify others in the area of the spill.
-
Containment: Cover the spill with absorbent paper. For spills of unbound iodine, use a solution of alkaline sodium thiosulfate to stabilize the iodine and reduce volatilization.[8][9]
-
Cleaning: Wearing appropriate PPE, clean the area from the outside in to avoid spreading the contamination. Use a commercial decontaminant or soap and water.
-
Waste Disposal: Place all cleaning materials into the radioactive waste container.
-
Resurvey: Survey the area again to ensure it is below the action limit.
-
Personnel Decontamination: If skin is contaminated, wash thoroughly with mild soap and lukewarm water. Remove and bag any contaminated clothing.[10]
Disposal Plan: Managing Radioactive Waste
Proper management of radioactive waste is critical for safety and regulatory compliance.
-
Segregation: Radioactive waste should be segregated from non-radioactive waste. Further segregate based on the isotope and form (solid, liquid, sharps).
-
Labeling: All radioactive waste containers must be clearly labeled with the radiation symbol, the isotope (e.g., I-125), the activity level, and the date.
-
Storage: Store radioactive waste in shielded containers in a designated and secure area.
-
Disposal Options:
-
Decay-in-Storage: For isotopes with relatively short half-lives like I-131 and I-125, waste can be stored until the radioactivity decays to background levels (typically 10 half-lives), after which it can be disposed of as regular waste, provided it is not hazardous for other reasons.
-
Licensed Disposal Facility: For larger quantities or long-lived isotopes, waste must be disposed of through a licensed radioactive waste disposal service.[3]
-
Waste Management Workflow
Caption: Radioactive waste disposal workflow.
By implementing these comprehensive safety and logistical procedures, researchers can confidently and safely handle radiolabeled this compound, ensuring the integrity of their research and the well-being of all laboratory personnel. Always consult with your institution's Radiation Safety Officer for specific guidance and training.
References
- 1. research.columbia.edu [research.columbia.edu]
- 2. uottawa.ca [uottawa.ca]
- 3. resources.revvity.com [resources.revvity.com]
- 4. ehs.unl.edu [ehs.unl.edu]
- 5. 13.0 Iodination Procedure I-125 and I-131, Radiation Safety Manual | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. safety.wp.olemiss.edu [safety.wp.olemiss.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
